4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(2-12)1-9-7(5)11-3-10-6/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGITDCEHFAQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718271 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908287-21-8 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Cornerstone Intermediate for Kinase Inhibitor Synthesis
Abstract
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold has been identified as a "privileged" structure, integral to the development of targeted therapies, particularly kinase inhibitors. This in-depth technical guide is dedicated to a pivotal building block: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS No. 908287-21-8). We will provide a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its reactivity and strategic applications in the synthesis of next-generation therapeutics. This document is designed to serve as an essential resource for researchers, chemists, and drug development professionals in the pharmaceutical sciences.
Introduction: The Strategic Importance of the 7-Deazapurine Core
This compound is a derivative of 7-deazapurine, a heterocyclic scaffold that is a bioisostere of purine. This structural motif is the foundation for numerous clinically significant molecules, most notably in the realm of kinase inhibitors.[1] Its value lies in the strategic placement of three key functional groups that allow for controlled, sequential diversification.
-
The C4-Chloro Group: This is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This position is frequently exploited to introduce amine-containing side chains that form critical hydrogen bond interactions within the hinge region of a kinase's ATP-binding pocket.
-
The C5-Aldehyde Group: This versatile functional group serves as a chemical handle for a wide array of transformations. It can undergo reductive amination, Wittig reactions, condensations, oxidation to a carboxylic acid, or reduction to an alcohol, enabling the introduction of various pharmacophoric elements or solubility-enhancing groups.
-
The N7-Pyrrole Nitrogen: The N-H of the pyrrole ring can be readily deprotonated and alkylated or arylated. This position is often modified to fine-tune the molecule's physicochemical properties, such as solubility, metabolic stability, and overall pharmacokinetic (ADME) profile.
The combination of these reactive sites makes this compound a highly valuable and sought-after intermediate in the synthesis of inhibitors for critical signaling pathways, including the Janus kinase (JAK) family.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is paramount for its safe handling, storage, and effective use in synthetic chemistry.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 908287-21-8 | |
| Molecular Formula | C₇H₄ClN₃O | |
| Molecular Weight | 181.58 g/mol | |
| Appearance | Solid | |
| Melting Point | >250 °C | |
| Solubility | Soluble in DMSO and DMF. | |
| Purity | Typically >97% |
Note: While a specific melting point is not consistently reported in publicly available literature, its high polarity and crystalline nature suggest a high melting point, likely with decomposition. Solubility in common laboratory solvents like dichloromethane, ethyl acetate, and methanol is expected to be limited.
Safety Information
This compound should be handled by trained professionals in a well-ventilated laboratory fume hood, using appropriate personal protective equipment (PPE).
-
Signal Word: Warning[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Synthesis and Mechanistic Rationale
The most common and efficient method for synthesizing this compound is through the Vilsmeier-Haack formylation of the readily available precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3][4]
Reaction Overview: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction proceeds in three main stages: formation of the electrophilic Vilsmeier reagent, electrophilic aromatic substitution onto the pyrrole ring, and subsequent hydrolysis to yield the aldehyde.
Caption: Workflow of the Vilsmeier-Haack formylation reaction.
The pyrrole ring of the 7-deazapurine core is electron-rich and thus highly activated towards electrophilic substitution. The formylation occurs regioselectively at the C5 position, which is the most nucleophilic carbon on the pyrrole ring.
Detailed Experimental Protocol
This protocol is a representative example synthesized from established Vilsmeier-Haack procedures.[6][7] It should be performed by qualified personnel with appropriate safety measures.
Reagents & Equipment:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) (Anhydrous, as solvent and reagent)
-
Sodium acetate (NaOAc)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water & Ice
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Formation (Causality: This exothermic reaction is performed at low temperature to ensure controlled formation of the reactive electrophile and prevent side reactions).
-
To a three-neck flask under an inert atmosphere, add anhydrous DMF.
-
Cool the flask to 0 °C using an ice bath.
-
Add POCl₃ (3.0 equiv) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction (Causality: The electron-rich pyrrole attacks the Vilsmeier reagent. Heating is required to drive the electrophilic aromatic substitution to completion).
-
To the cold Vilsmeier reagent, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Hydrolysis (Causality: The reaction is quenched on ice to manage the exothermic decomposition of excess POCl₃. The subsequent addition of a base like sodium acetate facilitates the hydrolysis of the stable iminium salt intermediate to the desired aldehyde).
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a stirred slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice slurry. This quench is highly exothermic.
-
Once the quench is complete, add a saturated aqueous solution of sodium acetate until the pH of the mixture is between 6-7.
-
Stir the mixture vigorously at room temperature for 1-2 hours. A precipitate should form.
-
-
Isolation and Purification (Causality: The product is isolated by filtration and washed to remove inorganic salts. Further purification yields the final compound in high purity).
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and a small amount of cold ethyl acetate or DCM.
-
Dry the crude product under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to afford the title compound as a solid.
-
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of this compound is rooted in its distinct reactive sites, which can be addressed selectively.
Key Transformations
-
SNAr at C4: The chlorine atom is readily displaced by N-nucleophiles. This is the most common first step in elaborating the core, often using a chiral amine that will become a key part of the final pharmacophore.
-
Reductive Amination at C5: The aldehyde is a versatile handle for introducing diversity. A common follow-up reaction is reductive amination with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This allows for the installation of linkers or solubilizing groups.
-
N7-Alkylation/Arylation: The pyrrole nitrogen can be deprotonated with a base (e.g., NaH, K₂CO₃) and reacted with an electrophile (e.g., alkyl halide, sulfonyl chloride) to modulate the molecule's properties. For example, protection with a tosyl group is common.
Application in the Synthesis of JAK Inhibitors (e.g., Tofacitinib)
This intermediate is a crucial building block for numerous JAK inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and psoriasis. The JAK-STAT pathway is a primary signaling cascade for many cytokines involved in inflammation.
Caption: The canonical JAK-STAT signaling pathway and the mechanism of its inhibition.
In the synthesis of Tofacitinib, the precursor 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is typically used.[1][8] A nucleophilic substitution reaction at the C4 position with a specific chiral piperidine derivative is a key step.[9] The aldehyde functionality on the title compound provides an alternative handle for creating novel analogues with different linkers or side chains at the C5 position.
Conclusion
This compound is a high-value, versatile intermediate that serves as a critical starting point for the synthesis of complex molecular architectures in drug discovery. Its well-defined and predictable reactivity allows for the strategic and efficient construction of potent and selective kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any medicinal chemist aiming to innovate in the field of targeted therapies. The robust nature of this building block ensures its continued importance in the development of future medicines.
References
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
- EP3078665A1. (2016). Efficient method for the preparation of tofacitinib citrate.
- Tofacitinib synthesis. (n.d.). Retrieved from University of Nebraska-Lincoln website: [Link]
- Srishylam, V., Devanna, N., & Mulakayala, N. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- Zhi, S. (2016).
- LookChem. (n.d.). Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
Sources
- 1. Synthesis of Tofacitinib [cjph.com.cn]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. growingscience.com [growingscience.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. research.unl.pt [research.unl.pt]
A Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will explore its molecular architecture, physicochemical properties, and a validated synthetic methodology. The core of this guide focuses on the compound's strategic role as a pivotal intermediate in the development of targeted therapeutics, particularly kinase inhibitors. By elucidating the causality behind its synthesis and application, this document serves as a comprehensive resource for researchers, medicinal chemists, and professionals engaged in drug development.
Introduction: The Strategic Value of the 7-Deazapurine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and potent manner. The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a preeminent example of such a scaffold. Its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), allows it to function as an effective ATP mimetic.[1] This property makes it an ideal foundation for designing competitive inhibitors that target the ATP-binding site of protein kinases, a class of enzymes deeply implicated in cellular signaling and frequently dysregulated in diseases like cancer.[1][2]
While the parent scaffold is valuable, its strategic functionalization is paramount for elaborating molecular diversity and achieving target specificity. This compound emerges as a particularly valuable derivative. The presence of three distinct reactive sites—the electrophilic C4-chlorine, the versatile C5-aldehyde, and the N7-pyrrole nitrogen—transforms it from a simple scaffold into a powerful and adaptable building block for combinatorial chemistry and the synthesis of complex pharmaceutical agents.[3][4][5]
Molecular Profile and Physicochemical Properties
The utility of this compound in a research setting is dictated by its distinct chemical and physical characteristics. Its structure is a fusion of a pyrrole and a pyrimidine ring, imparting a rigid, planar geometry ideal for docking into enzyme active sites.[5]
The key reactive handles are:
-
C4-Chlorine: This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, thiol, or alkoxy groups to explore the solvent-exposed regions of a target's binding pocket.[5]
-
C5-Carbaldehyde: The aldehyde group is a versatile functional group that can undergo a wide array of chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the construction of diverse side chains crucial for modulating potency and pharmacokinetic properties.
-
N7-Hydrogen: The pyrrole nitrogen can be alkylated or arylated to further modify the molecule's steric and electronic properties, although it is often left unsubstituted to mimic the hydrogen bonding pattern of adenine.
A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 908287-21-8 | [6] |
| Molecular Formula | C₇H₄ClN₃O | |
| Molecular Weight | 181.58 g/mol | [7] |
| Appearance | Solid | |
| InChI Key | SEGITDCEHFAQNG-UHFFFAOYSA-N | [7] |
| Storage | -20°C, sealed, away from moisture |
Synthesis and Mechanistic Rationale
The most direct and established method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[8][9] This reaction is ideally suited for converting the precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, into the desired carbaldehyde.
Mechanistic Causality
The Vilsmeier-Haack reaction proceeds via the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted formamide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[8][10] The pyrrole ring of the 7-deazapurine scaffold is electron-rich and thus readily undergoes electrophilic substitution by the Vilsmeier reagent.[10] The subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product. This method is favored for its high efficiency, use of relatively inexpensive reagents, and mild reaction conditions.[9]
Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the formylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reagents and Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃, 1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Reaction with Substrate: Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is neutral or slightly basic (~pH 8). Caution: This quenching is exothermic and releases gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.
Self-Validation: Characterization and Quality Control
The identity and purity of the synthesized this compound must be rigorously confirmed.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aldehyde proton (around 9.8-10.0 ppm), the pyrimidine proton, and the pyrrole protons.[7]
-
Mass Spectrometry (MS): Analysis should confirm the expected molecular ion peak corresponding to the compound's molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product, which should typically be >97% for use in subsequent synthetic steps.[11]
Application in Kinase Inhibitor Drug Discovery
The true value of this aldehyde intermediate is realized in its application as a versatile precursor for potent and selective kinase inhibitors.[3][4] The pyrrolo[2,3-d]pyrimidine core acts as the "hinge-binding" motif, anchoring the inhibitor to the kinase's ATP-binding pocket, while modifications at the C4 and C5 positions allow for fine-tuning of interactions with other regions of the active site to achieve desired potency and selectivity.[1]
Synthetic Workflow Example
The aldehyde at the C5 position is a key handle for building out the molecular structure. A common and powerful transformation is reductive amination, which allows for the installation of a diverse range of amine-containing side chains.
Caption: Synthetic pathway from the aldehyde to a kinase inhibitor.
Biological Context: Targeting the JAK-STAT Pathway
Derivatives of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold are famously used to inhibit the Janus Kinase (JAK) family of enzymes.[12] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating processes like immunity, inflammation, and cell growth. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[12] Inhibitors derived from this scaffold, such as Tofacitinib and Ruxolitinib, bind to the ATP pocket of JAKs, blocking their activity and interrupting the downstream signaling cascade.[13][14]
Caption: The JAK-STAT pathway and the site of inhibitor action.
Conclusion and Future Perspectives
This compound is more than a mere chemical reagent; it is a strategic asset in the arsenal of medicinal chemistry. Its trifunctional nature provides a robust platform for generating vast libraries of complex molecules with therapeutic potential. The established synthetic routes are efficient and scalable, ensuring its accessibility for both academic research and industrial drug discovery campaigns.
Future work will likely focus on leveraging the unique reactivity of the aldehyde to develop novel covalent inhibitors, where the aldehyde or a derivative forms an irreversible bond with a target protein, offering enhanced potency and duration of action. Furthermore, its use in creating sophisticated molecular probes will continue to aid in the elucidation of complex biological pathways, solidifying its role as a cornerstone intermediate in the ongoing quest for novel medicines.
References
- MySkinRecipes. (n.d.). 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., El-Rashedy, A. A., Al-Ghamdi, S., Al-Malki, J. S., & Al-Salahi, R. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5345.
- ChemWhat. (n.d.). This compound CAS#: 908287-21-8.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid.
- PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ResearchGate. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Justia Patents. (2019). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
- PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Semantic Scholar. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21.
- PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde [myskinrecipes.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 5. srinichem.com [srinichem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound(908287-21-8) 1H NMR spectrum [chemicalbook.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. calpaclab.com [calpaclab.com]
- 12. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 13. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 14. patents.justia.com [patents.justia.com]
The Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Significance of the 7-Deazapurine Scaffold in Modern Drug Discovery
The 7-deazapurine core, also known as the pyrrolo[2,3-d]pyrimidine scaffold, is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to the purine bases of DNA and RNA allows for its interaction with a wide array of biological targets, leading to the development of potent therapeutic agents.[1][2] Notably, this scaffold is the backbone of several approved Janus kinase (JAK) inhibitors, such as Tofacitinib and Ruxolitinib, which are pivotal in the treatment of autoimmune diseases and myeloproliferative neoplasms.[3][4] The introduction of a carbaldehyde group at the 5-position of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core yields a highly versatile intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This aldehyde functionality serves as a crucial synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for drug discovery campaigns. This guide provides an in-depth, technically-focused overview of a reliable and efficient pathway for the synthesis of this key intermediate.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most effectively approached in a two-stage process. The initial stage focuses on the construction of the core heterocyclic system, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This is followed by the regioselective introduction of the formyl group at the C5 position of the pyrrole ring via an electrophilic aromatic substitution.
Caption: High-level overview of the two-stage synthesis pathway.
Stage 1: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
The synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate can be achieved through various routes, often starting from simple acyclic precursors. A well-established and scalable method commences with the condensation of ethyl cyanoacetate and thiourea, leading to the formation of a pyrimidine ring.[5] Subsequent chemical transformations then build the fused pyrrole ring, followed by chlorination to yield the desired intermediate.
A particularly efficient multi-step synthesis starts from ethyl cyanoacetate and proceeds through the formation of 7H-pyrrolo[2,3-d]pyrimidin-4-one, which is then chlorinated.[6]
Detailed Experimental Protocol for Stage 1
Step 1a: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine
-
In a suitable reaction vessel, dissolve ethyl cyanoacetate and thiourea in ethanol (molar ratio of 1:1 to 1:3).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium ethoxide in ethanol (1.5 to 3 molar equivalents) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the mixture to reflux (80-100 °C) and maintain for 8-10 hours.
-
Cool the reaction to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to afford 2-mercapto-4-amino-6-hydroxypyrimidine.[5]
Step 1b: Synthesis of 4-Amino-6-hydroxypyrimidine
-
To a solution of ammonia, add 2-mercapto-4-amino-6-hydroxypyrimidine.
-
Add activated nickel (3 to 5 molar equivalents) to the mixture.
-
Heat the reaction to 80-100 °C for 4-6 hours.
-
Filter the hot reaction mixture to remove the activated nickel.
-
Cool the filtrate to room temperature to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-amino-6-hydroxypyrimidine.[5]
Step 1c: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-one
-
In water, dissolve 4-amino-6-hydroxypyrimidine and sodium acetate (1:3 to 1:5 molar ratio).
-
Heat the solution to 60-80 °C.
-
Slowly add an aqueous solution of 2-chloroacetaldehyde (2 to 5 molar equivalents).
-
Stir the reaction mixture for 4-6 hours at 60-80 °C.
-
Cool the reaction to room temperature and collect the precipitate by filtration.
-
Wash the solid with water and dry to yield 7H-pyrrolo[2,3-d]pyrimidin-4-one.[5]
Step 1d: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
To a reaction flask, add 7H-pyrrolo[2,3-d]pyrimidin-4-one and phosphorus oxychloride (POCl₃).
-
Heat the mixture to 80-100 °C and stir for 2-4 hours.[5]
-
Crucial Step: After the reaction is complete (monitored by TLC), remove the excess POCl₃ by distillation under reduced pressure. This step is critical to prevent the hydrolysis of the product during workup.[7]
-
Cool the reaction mixture to 0-10 °C.
-
Slowly and carefully pour the cooled mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.[7]
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from toluene to give 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.[5]
| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a | Ethyl cyanoacetate, Thiourea, NaOEt | 0-5, then 80-100 | 10-12 | ~75 |
| 1b | 2-Mercapto-4-amino-6-hydroxypyrimidine, Activated Ni | 80-100 | 4-6 | ~80 |
| 1c | 4-Amino-6-hydroxypyrimidine, 2-Chloroacetaldehyde | 60-80 | 4-6 | ~70 |
| 1d | 7H-pyrrolo[2,3-d]pyrimidin-4-one, POCl₃ | 80-100 | 2-4 | ~85 |
Table 1: Summary of reaction conditions and yields for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Stage 2: Vilsmeier-Haack Formylation of the Pyrrolo[2,3-d]pyrimidine Core
The introduction of the aldehyde group at the C5 position of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electron-rich pyrrole ring of the 7-deazapurine system undergoes electrophilic substitution by the Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the desired aldehyde.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich C5 position of the pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. Subsequent loss of a proton restores aromaticity.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol for Stage 2
This protocol is adapted from a similar transformation on a related pyrrolo[2,3-d]pyrimidine system and is expected to provide the desired product with good yield.
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dry DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the collected solid or the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Trustworthiness and Self-Validating Systems
The reliability of this synthetic pathway is underpinned by the well-documented and robust nature of the individual reactions. The Vilsmeier-Haack reaction is a classic and highly predictable method for the formylation of electron-rich heterocycles. The synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, while multi-step, utilizes well-understood transformations.
To ensure reproducibility and success, the following critical parameters must be controlled:
-
Moisture Control: Both the chlorination with POCl₃ and the Vilsmeier-Haack reaction are sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Temperature Management: The exothermic nature of the addition of POCl₃ and the quenching steps requires careful temperature control to prevent side reactions and ensure safety.
-
Stoichiometry of Reagents: Precise control of the molar ratios of reactants is essential for optimal yield and to minimize the formation of byproducts.
-
Workup Procedure: The workup for the chlorination step is particularly critical to avoid hydrolysis of the product back to the starting material. The removal of excess POCl₃ before quenching is a key self-validating step; successful removal will lead to a more controlled quench and higher yield.[7]
Conclusion
The synthesis of this compound presented in this guide provides a reliable and efficient pathway for obtaining this valuable intermediate. By carefully controlling the reaction conditions and adhering to the detailed protocols, researchers and drug development professionals can confidently produce this key building block for the synthesis of novel therapeutic agents based on the 7-deazapurine scaffold. The versatility of the aldehyde functionality opens up a vast chemical space for the exploration of new structure-activity relationships, ultimately contributing to the advancement of modern drug discovery.
References
- Zhang, Y.-L., Xu, C.-T., Liu, T., Zhu, Y., & Luo, Y. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638–642.
- Justia Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- ResearchGate. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Taylor & Francis Online. (2021). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
- PubMed. (2009). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line.
- PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijpcbs.com [ijpcbs.com]
An In-Depth Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry. The document details its chemical identity, physicochemical properties, and critically examines its synthesis, with a particular focus on the strategic application of the Vilsmeier-Haack reaction for its preparation from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The guide elucidates the rationale behind the synthetic strategies, including the imperative for N-H protection of the pyrrole moiety. Furthermore, it explores the reactivity of the title compound and its significant role as a versatile building block in the development of targeted therapeutics, most notably as a precursor to potent kinase inhibitors and other bioactive molecules with potential antiviral and anticancer activities. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel pharmaceuticals.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine bases found in DNA and RNA allows molecules incorporating this heterocycle to interact with a wide array of biological targets. This has led to the development of numerous therapeutic agents. The introduction of a chlorine atom at the 4-position and a carbaldehyde group at the 5-position of this scaffold, yielding this compound, creates a highly versatile intermediate with multiple reactive sites for further chemical elaboration. This strategic functionalization is pivotal for the synthesis of a new generation of targeted therapies.
Chemical Identity and Physicochemical Properties
The accurate identification and understanding of the physicochemical properties of a synthetic intermediate are fundamental for its effective use in research and development.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 908287-21-8 | N/A |
| Molecular Formula | C₇H₄ClN₃O | N/A |
| Molecular Weight | 181.58 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [1] |
| Storage | Store at -20°C, sealed, and away from moisture. | N/A |
Note: Some physical properties like melting point and detailed solubility data are not consistently reported across public sources and should be determined empirically.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
¹H NMR: Proton NMR data is available, providing characteristic shifts for the protons on the pyrrolo[2,3-d]pyrimidine core and the aldehyde proton.[2]
-
Mass Spectrometry: The molecular weight can be confirmed by mass spectrometry, which will show the characteristic isotopic pattern for a chlorine-containing compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the pyrrole, the C=O stretch of the aldehyde, and vibrations associated with the aromatic rings.
Synthesis of this compound
The synthesis of the title compound is a multi-step process, commencing with the construction of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the 5-carbaldehyde group via a Vilsmeier-Haack reaction.
Synthesis of the Precursor: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Numerous synthetic routes to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported, often starting from readily available pyrimidine or pyrrole precursors.[3][4][5] A common and efficient method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.[6]
Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one [6]
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 7H-pyrrolo[2,3-d]pyrimidin-4-one.
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) to the flask. The reaction is typically run neat or in a high-boiling inert solvent.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to crushed ice. This step is highly exothermic and must be performed with caution.
-
Neutralization: Neutralize the acidic aqueous solution with a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is neutral to slightly basic.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent effective for converting hydroxyl groups on heteroaromatic rings to chlorides.
-
Careful Quenching: The hydrolysis of POCl₃ is extremely exothermic and produces hydrochloric acid. Slow addition to ice is crucial for temperature control and safety.
-
Neutralization: Neutralization is necessary to remove acidic byproducts and to ensure the product is in its free base form for efficient extraction.
Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9][10] It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[11]
Mechanism of the Vilsmeier-Haack Reaction
Caption: Mechanism of the Vilsmeier-Haack Reaction.
3.2.1. The Critical Role of N-H Protection
The pyrrole N-H in 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is nucleophilic and can react with the Vilsmeier reagent, leading to undesired side products and complicating the purification process. To ensure regioselective formylation at the C5 position, the N7 position must be protected prior to the Vilsmeier-Haack reaction. A common protecting group for this purpose is the p-toluenesulfonyl (tosyl) group, which is robust enough to withstand the reaction conditions and can be readily removed post-formylation.[12]
Experimental Workflow: N-Protection, Formylation, and Deprotection
Caption: Synthetic workflow for the title compound.
3.2.2. Detailed Experimental Protocol
Step 1: N-Tosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [12]
-
Dissolution: Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, such as triethylamine or potassium carbonate, to the solution.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Vilsmeier-Haack Formylation of N-Tosyl Protected Intermediate [11]
-
Vilsmeier Reagent Preparation: In a separate flask, cool N,N-dimethylformamide (DMF) to 0°C and slowly add phosphorus oxychloride (POCl₃) while stirring. Allow the mixture to stir at 0°C for a short period to form the Vilsmeier reagent.
-
Addition of Substrate: Add a solution of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in DMF to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring for completion by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a solution of sodium acetate or sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Step 3: Deprotection of the Tosyl Group
-
Reaction Conditions: The tosyl group can be removed under basic conditions (e.g., sodium hydroxide in methanol/water) or acidic conditions, depending on the stability of the rest of the molecule.
-
Work-up and Purification: After the deprotection is complete, neutralize the reaction mixture, extract the product, and purify by recrystallization or column chromatography to obtain the final product, this compound.
Reactivity and Applications in Drug Discovery
The presence of the chloro, aldehyde, and pyrrole N-H functionalities makes this compound a versatile scaffold for the synthesis of a diverse range of derivatives.
Key Reactions
-
Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nature of the pyrimidine ring and the aldehyde group activates the C4-chloro for substitution by various nucleophiles, such as amines, thiols, and alcohols. This is a common strategy for introducing diversity.
-
Reactions of the Aldehyde Group: The aldehyde functionality can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensation reactions, to introduce different side chains.
-
N-Alkylation/Arylation: The pyrrole N-H can be alkylated or arylated to further modify the scaffold.[13]
Role as a Key Intermediate in Kinase Inhibitor Synthesis
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core component of several clinically approved and investigational kinase inhibitors.[14] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors, which are used to treat autoimmune diseases and certain cancers.[15][16] For instance, the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of Tofacitinib, a JAK inhibitor for the treatment of rheumatoid arthritis.[14] The 5-carbaldehyde derivative provides a handle to introduce further diversity and potentially target other kinases.
Potential in Antiviral and Anticancer Drug Development
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant potential as both antiviral and anticancer agents.[17][18][19][20][21] The ability to functionalize the 4- and 5-positions of the ring system allows for the fine-tuning of the molecule's properties to achieve potent and selective inhibition of viral or cellular targets. The 5-carbaldehyde group is a particularly useful functional group for building out more complex structures to probe these interactions.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. As with many chlorinated heterocyclic compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and can cause irritation.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry, offering multiple avenues for synthetic elaboration. Its preparation, centered around the Vilsmeier-Haack formylation of a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor, highlights key principles of heterocyclic synthesis, including the crucial role of protecting groups for achieving regioselectivity. The reactivity of this compound makes it a valuable building block for the creation of libraries of diverse molecules for screening against various therapeutic targets. Its established connection to the synthesis of kinase inhibitors and its potential for the development of novel antiviral and anticancer agents underscore its continued relevance in the field of drug discovery. This guide provides a foundational understanding of this key molecule, intended to empower researchers in their pursuit of new and effective medicines.
References
- NROChemistry. Vilsmeier-Haack Reaction. Accessed January 7, 2026. [Link]
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Accessed January 7, 2026.
- Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Accessed January 7, 2026.
- Justia Patents. Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Accessed January 7, 2026. [Link]
- Google Patents. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. Accessed January 7, 2026.
- MySkinRecipes. 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Accessed January 7, 2026. [Link]
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Accessed January 7, 2026.
- ACS Publications. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Accessed January 7, 2026. [Link]
- ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Accessed January 7, 2026. [Link]
- PubMed Central. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Accessed January 7, 2026. [Link]
- PubMed. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Accessed January 7, 2026. [Link]
- J&K Scientific LLC. Vilsmeier-Haack Reaction. Accessed January 7, 2026. [Link]
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Accessed January 7, 2026. [Link]
- PubMed. Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Accessed January 7, 2026. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. Accessed January 7, 2026. [Link]
- PubMed. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Accessed January 7, 2026. [Link]
- PubMed. 4,7-Disubstituted 7 H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Accessed January 7, 2026. [Link]
- Wikipedia. Vilsmeier–Haack reaction. Accessed January 7, 2026. [Link]
- ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Accessed January 7, 2026. [Link]
- Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Accessed January 7, 2026. [Link]
- PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Accessed January 7, 2026. [Link]
- PubMed Central. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Accessed January 7, 2026. [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. This compound(908287-21-8) 1H NMR [m.chemicalbook.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 15. 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde [myskinrecipes.com]
- 16. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 17. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 18. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 4,7-Disubstituted 7 H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde physical and chemical properties.
An In-depth Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Introduction: A Pivotal Intermediate in Modern Drug Discovery
This compound is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry. As a derivative of the 7-deazapurine scaffold, its rigid, bicyclic structure serves as a crucial building block for a variety of biologically active molecules.[1] The strategic placement of a reactive chlorine atom, a versatile carbaldehyde group, and a modifiable pyrrole nitrogen makes this molecule an exceptionally valuable intermediate. Its primary importance lies in its role as a precursor to a new generation of targeted therapeutics, most notably Janus kinase (JAK) inhibitors and other protein kinase inhibitors used in the treatment of cancer, as well as autoimmune and inflammatory diseases.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
The unique arrangement of functional groups in this compound dictates its physical characteristics and chemical behavior. A summary of its core properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 908287-21-8 | [4] |
| Molecular Formula | C₇H₄ClN₃O | |
| Molecular Weight | 181.58 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | Data not available; parent compound (3680-69-1) melts at ~170–184 °C. | [1][5] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and methanol. | [5] |
| Storage Temperature | -20°C or Refrigerator, sealed away from moisture. | |
| InChI Key | SEGITDCEHFAQNG-UHFFFAOYSA-N | [6] |
Spectroscopic Data: Full spectroscopic data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available for this compound through various chemical suppliers and databases.[6] This data is essential for confirming the structure and purity of the material after synthesis or before its use in subsequent reactions.
Synthesis via Vilsmeier-Haack Formylation
The most direct and widely employed method for introducing a formyl group at the C5 position of the electron-rich pyrrole ring of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is the Vilsmeier-Haack reaction.[7][8] This classic transformation is valued for its efficiency and use of common, inexpensive reagents.
Causality of the Method: The pyrrole ring in the 7-deazapurine scaffold is electron-rich, making it susceptible to electrophilic substitution. The Vilsmeier-Haack reaction generates a mild electrophile, the Vilsmeier reagent (a chloromethyliminium salt), which is ideally suited for this purpose.[9] The reaction proceeds under relatively gentle conditions and selectively targets the C5 position, which is the most nucleophilic site on the pyrrole ring.
The overall transformation involves two key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloromethyliminium salt.
-
Electrophilic Aromatic Substitution: The pyrrole ring of the substrate attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[8][9]
Caption: Vilsmeier-Haack reaction pathway for synthesis.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from its three distinct reactive centers, allowing for orthogonal chemical modifications.
-
C4-Chloro (Nucleophilic Aromatic Substitution - SₙAr): The chlorine atom is activated by the electron-withdrawing pyrimidine ring, making it an excellent leaving group for SₙAr reactions. This position is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method to introduce diverse side chains.[1] This reaction is fundamental to the synthesis of kinase inhibitors, where an amino group is often installed at this position.
-
C5-Aldehyde: The aldehyde group is a versatile functional handle for numerous transformations, such as:
-
N7-Pyrrole Nitrogen: The pyrrole nitrogen can be alkylated or arylated, typically under basic conditions, to further modify the scaffold.[2] This site is often used to attach solubilizing groups or moieties that can probe specific interactions within a protein's binding pocket. Protecting this nitrogen (e.g., with a tosyl group) is also a common strategy to prevent side reactions during modifications at other sites.
Caption: Major sites of chemical reactivity.
Application in Kinase Inhibitor Synthesis: A Self-Validating Protocol
The primary application of this intermediate is in the construction of kinase inhibitors. The following protocol describes a representative SₙAr reaction, a cornerstone transformation in this context. The protocol is designed to be self-validating, with integrated checkpoints for monitoring and ensuring the integrity of the synthesis.
Protocol: SₙAr Displacement of the C4-Chloride with a Primary Amine
Objective: To synthesize a 4-amino-substituted-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde derivative.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DMF.
-
Addition of Reagents: Add the primary amine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) at room temperature.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Self-Validation: TLC allows for real-time tracking of the conversion of the starting material to the more polar product, preventing over-running or premature quenching of the reaction.
-
-
Aqueous Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with EtOAc.
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Causality: The NaHCO₃ wash removes any residual acidic byproducts, while the brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Characterization: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes). Combine the pure fractions and concentrate to yield the final product. Confirm the structure and purity using ¹H NMR, LC-MS, and/or other appropriate analytical techniques.
Caption: Step-by-step workflow for SₙAr reaction.
Safety, Handling, and Storage
As with any chlorinated heterocyclic compound, proper safety protocols are essential.
-
Hazards: This compound is harmful if swallowed or inhaled and may cause skin and serious eye irritation.
-
Precautions: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials. For long-term stability, storage in a refrigerator or freezer at -20°C is recommended.
Conclusion
This compound is a high-value, versatile intermediate whose importance in modern medicinal chemistry cannot be overstated. Its well-defined sites of reactivity allow for the systematic and efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and chemical behavior, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design and development of novel therapeutics.
References
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- LookChem. (n.d.). Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- ChemWhat. (n.d.). This compound CAS#: 908287-21-8.
- PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-.
- PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid.
Sources
- 1. srinichem.com [srinichem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
- 6. This compound(908287-21-8) 1H NMR spectrum [chemicalbook.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. 186519-92-6|4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid | C7H4ClN3O2 | CID 22460866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Abstract
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde stands as a pivotal intermediate in the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors. Its journey from a laboratory reagent to a key building block in scalable pharmaceutical manufacturing is fundamentally governed by its physicochemical properties, with solubility being a critical determinant of its utility and formulation potential. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While quantitative public data on this specific carbaldehyde derivative is scarce, this document synthesizes available information on the parent scaffold, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and outlines the industry-standard experimental protocols for determining solubility. This guide is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies to effectively work with and characterize this important synthetic intermediate.
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has made it a valuable framework for designing antagonists and inhibitors for a variety of biological targets. The introduction of a chlorine atom at the 4-position and a carbaldehyde group at the 5-position creates a versatile molecule with multiple reactive sites for further chemical modification. These derivatives are instrumental in the synthesis of Janus kinase (JAK) inhibitors and other targeted therapies for inflammatory diseases and myeloproliferative disorders[1][2].
A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility impacts every stage of the drug development pipeline, from reaction kinetics and purification efficiency in synthesis to the bioavailability of the final active pharmaceutical ingredient (API). Poor solubility can present significant challenges, leading to unreliable results in biological assays and complicating formulation development[3].
Physicochemical Properties and Inferred Solubility Profile
Direct, quantitative solubility data for this compound is not extensively reported in public literature. However, a robust understanding of its likely behavior can be extrapolated from the well-characterized parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and the physicochemical properties of the derivative.
The parent compound is typically described as a light-colored to off-white crystalline solid[4][5]. It is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol, while exhibiting poor or sparse solubility in water[4][5][6]. The addition of the polar carbaldehyde group to the pyrrole ring in this compound is expected to slightly increase its polarity. This may marginally improve its solubility in polar organic solvents and potentially in aqueous media, although it is still anticipated to be poorly soluble in water.
Table 1: Physicochemical Properties of this compound and its Parent Compound
| Property | This compound | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Parent Compound) |
| Molecular Formula | C₇H₄ClN₃O[7][8] | C₆H₄ClN₃[4][9] |
| Molecular Weight | 181.58 g/mol [8][10] | ~153.57 g/mol [4][9] |
| Appearance | Solid[7] | Light-colored to off-white crystalline solid[4][5] |
| Melting Point | Not specified | Typically 170–175 °C[4] |
| Qualitative Solubility | Inferred from parent compound | Soluble in DMSO, DMF, ethanol, methanol; sparingly soluble in water[4][5][6]. |
Experimental Determination of Solubility: A Methodological Deep Dive
To address the absence of specific solubility data, this section provides detailed, field-proven protocols for determining both the kinetic and thermodynamic solubility of this compound. These methods are standard in the pharmaceutical industry for characterizing new chemical entities.
Kinetic Solubility Measurement
Kinetic solubility provides a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. This is a high-throughput screening method that is particularly relevant for early-stage drug discovery, as it mimics the conditions of many in vitro biological assays.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of a phosphate-buffered saline (PBS) solution at pH 7.4. This results in a final compound concentration of 100 µM with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for dissolution and equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new microplate. Determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.
-
Data Analysis: The measured concentration in the supernatant is the kinetic solubility.
The choice of this protocol is driven by its speed and relevance to early-stage screening. The use of a DMSO stock reflects the common practice of compound storage and handling in high-throughput screening environments.
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility Measurement
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. This is a more time-consuming but also more accurate measurement that is crucial for lead optimization and formulation development[3].
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS at various pH values, or organic solvents). The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge it to separate the solid from the liquid phase.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution and determine the concentration of the dissolved compound using a validated analytical method like HPLC.
-
Data Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.
The shake-flask method is the gold standard for thermodynamic solubility due to its direct measurement of the compound in equilibrium with its solid phase. The extended equilibration time is critical to ensure that the system has reached a true thermodynamic minimum.
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility and Practical Considerations
Several factors can significantly influence the measured solubility of this compound:
-
pH: The pyrrolo[2,3-d]pyrimidine scaffold contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the medium. This can alter the charge state of the molecule and, consequently, its solubility.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.
-
Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.
-
Solvent Composition: The polarity and hydrogen-bonding capabilities of the solvent will play a crucial role. Co-solvents are often used in formulations to enhance the solubility of poorly soluble compounds.
Conclusion and Future Directions
While direct quantitative solubility data for this compound remains to be broadly published, a strong foundational understanding can be built upon the known properties of its parent scaffold and the application of standardized experimental protocols. The methodologies outlined in this guide provide a robust framework for researchers to generate reliable and reproducible solubility data. Such data is indispensable for advancing compounds based on this valuable scaffold through the drug discovery and development process, ultimately enabling the creation of novel therapeutics. The systematic characterization of key intermediates like this one is a critical, albeit often overlooked, step in building a solid foundation for successful pharmaceutical development.
References
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- ChemicalBook. (2023, October 10).
- Sigma-Aldrich. (n.d.). This compound.
- Lookchem. (n.d.). Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Thermo Fisher Scientific. (2024, April 1).
- Alichem. (n.d.). MSDS of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.
- Fisher Scientific. (n.d.).
- Guidechem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 3680-69-1) SDS.
- PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid.
- PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- National Center for Biotechnology Information. (n.d.). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis.
- MDPI. (n.d.).
- Benchchem. (n.d.).
- Suzhou AoBai Pharmaceutical Co., Ltd. (n.d.). This compound.
- ChemicalBook. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- Justia Patents. (2019, June 6). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
- ChemWhat. (n.d.). This compound CAS#: 908287-21-8.
- National Center for Biotechnology Information. (2022, June 27).
- Frontiers. (n.d.).
- ChemicalBook. (n.d.). This compound(908287-21-8) 1 H NMR.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. srinichem.com [srinichem.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 908287-21-8 [sigmaaldrich.com]
- 8. This compound [allbiopharm.com]
- 9. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemwhat.com [chemwhat.com]
Spectroscopic Characterization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Technical Guide
Introduction
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a key heterocyclic intermediate in the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors and other targeted therapeutics. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry. The precise substitution pattern of a chlorine atom at the 4-position and a carbaldehyde group at the 5-position provides versatile handles for further chemical modifications, making this compound a valuable building block for drug discovery and development professionals.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectral characteristics is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredients.
Molecular Structure and Key Features
The structural framework of this compound integrates a pyrimidine ring fused to a pyrrole ring. The electron-withdrawing nature of the pyrimidine ring, the chlorine atom, and the carbaldehyde group significantly influences the electron distribution and, consequently, the spectroscopic properties of the molecule.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the aldehyde proton. The expected chemical shifts are influenced by the electron-withdrawing substituents and the aromatic ring currents. While specific experimental data can vary slightly based on the solvent and instrument, representative data is presented below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.2 | br s | 1H | N-H (Pyrrole) |
| ~10.0 | s | 1H | CHO (Aldehyde) |
| ~8.8 | s | 1H | H-2 (Pyrimidine) |
| ~8.4 | s | 1H | H-6 (Pyrrole) |
| Note: Data is predicted based on analogous structures and general principles of NMR spectroscopy. Actual values may vary. The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange. |
Interpretation and Causality:
-
N-H Proton (δ ~12.2 ppm): The proton attached to the pyrrole nitrogen is typically observed as a broad singlet at a downfield chemical shift. This is due to its acidic nature and involvement in intermolecular hydrogen bonding.
-
Aldehyde Proton (δ ~10.0 ppm): The formyl proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl double bond, resulting in a characteristic downfield singlet.
-
Pyrimidine H-2 Proton (δ ~8.8 ppm): This proton is situated on the electron-deficient pyrimidine ring, flanked by two nitrogen atoms, leading to a significant downfield shift.
-
Pyrrole H-6 Proton (δ ~8.4 ppm): The electron-withdrawing effect of the adjacent carbaldehyde group and the fused pyrimidine ring deshields this proton, causing it to resonate at a lower field than a typical pyrrole proton.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C=O (Aldehyde) |
| ~155 | C-4 |
| ~153 | C-7a |
| ~152 | C-2 |
| ~135 | C-6 |
| ~118 | C-5 |
| ~115 | C-4a |
| Note: Data is predicted based on analogous structures and general principles of NMR spectroscopy. Actual values may vary. |
Interpretation and Causality:
-
Carbonyl Carbon (δ ~185 ppm): The aldehyde carbonyl carbon is the most downfield signal, a characteristic feature of this functional group.
-
Pyrimidine Carbons (δ ~155, 152 ppm): The carbons of the pyrimidine ring (C-2 and C-4) are significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the chlorine substituent at C-4.
-
Fused Ring Carbons (δ ~153, 115 ppm): The bridgehead carbons (C-7a and C-4a) exhibit chemical shifts typical for carbons at the fusion of two aromatic rings.
-
Pyrrole Carbons (δ ~135, 118 ppm): The C-6 carbon is downfield due to the attachment of the electron-withdrawing aldehyde group. The C-5 carbon is also influenced by this substituent.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C/C=N bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1680-1660 | Strong | C=O stretch (Aldehyde) |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~800-700 | Strong | C-Cl stretch |
| Note: Predicted values based on typical functional group absorption ranges. |
Interpretation and Causality:
-
N-H Stretch: A broad absorption band may be observed in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring, often broadened by hydrogen bonding.
-
Aldehyde C-H Stretch: Two weak bands around 2850 and 2750 cm⁻¹ are characteristic of the C-H stretch of an aldehyde, often appearing as a Fermi doublet.
-
Carbonyl Stretch (C=O): A strong, sharp absorption band in the region of 1680-1660 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group. The conjugation with the pyrrole ring lowers the frequency compared to a simple aliphatic aldehyde.
-
Aromatic Ring Stretches: Multiple bands in the 1600-1450 cm⁻¹ region arise from the C=C and C=N stretching vibrations within the fused aromatic ring system.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 800 and 700 cm⁻¹.
Experimental Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues through the analysis of fragmentation patterns.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₇H₄ClN₃O). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Calculated m/z for [M]⁺ (³⁵Cl): 181.0094
-
Calculated m/z for [M+2]⁺ (³⁷Cl): 183.0064
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental composition with high accuracy. For C₇H₅ClN₃O⁺ ([M+H]⁺), the calculated exact mass is 182.0169.
Fragmentation Pathway:
The fragmentation of this compound under electron ionization (EI) would likely proceed through characteristic losses of small, stable molecules and radicals.
Figure 2. Plausible mass spectral fragmentation pathways.
Interpretation and Causality:
-
Loss of CHO: A common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (CHO), leading to a fragment ion at m/z 152/154.
-
Loss of Cl: Cleavage of the C-Cl bond can result in the loss of a chlorine radical, giving a fragment at m/z 146.
-
Loss of HCN: The pyrimidine ring can undergo fragmentation with the loss of hydrogen cyanide (HCN), a common fragmentation pattern for nitrogen-containing heterocyclic compounds, resulting in a fragment at m/z 154/156.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled to a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for LC-MS, which would likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) is a higher-energy technique used in GC-MS that would result in the molecular ion M⁺ and more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed fingerprint for the unambiguous identification and characterization of this important synthetic intermediate. The combination of NMR, IR, and MS data offers a self-validating system for researchers, scientists, and drug development professionals to ensure the quality and structural integrity of their materials. The insights derived from these spectral data are crucial for advancing research and development programs that rely on this versatile chemical building block.
References
- PubChem. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine.
- MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.
The Strategic Core: An In-Depth Technical Guide to the Mechanism of Action of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
This guide provides an in-depth exploration of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a pivotal heterocyclic compound in modern medicinal chemistry. We will dissect its core structure, the pyrrolo[2,3-d]pyrimidine scaffold, and elucidate how its specific functionalities contribute to its role as a versatile precursor in the synthesis of targeted therapeutics, primarily kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's mechanism of action, not as a standalone therapeutic, but as a strategic building block.
Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a "privileged scaffold" in drug discovery.[1][2] This designation stems from its structural similarity to the native purine bases of DNA and RNA, allowing it to interact with a wide array of biological targets. The replacement of the nitrogen atom at the 7-position of purine with a carbon atom alters the electron distribution and provides a vector for substitution, often enhancing binding affinity and selectivity for target enzymes.[2]
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[3][4] A predominant application of the 7-deazapurine core is in the development of protein kinase inhibitors.[3][5][6]
The Role of this compound as a Key Synthetic Intermediate
While this compound itself is not typically the final active pharmaceutical ingredient, its true value lies in its chemical architecture. The presence of a chlorine atom at the 4-position and a carbaldehyde group at the 5-position provides two key points for chemical modification, making it an ideal starting material for the synthesis of potent and selective kinase inhibitors.[7][8]
Reactivity and Synthetic Utility
-
The 4-Chloro Position: The chlorine atom is a good leaving group, making the C4 position susceptible to nucleophilic substitution. This allows for the introduction of various amine-containing side chains, which are crucial for tuning the selectivity and potency of the final inhibitor.[3][8]
-
The 5-Carbaldehyde Position: The aldehyde group is a versatile functional handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. These reactions enable the extension of the molecule and the introduction of pharmacophores that can interact with specific residues within the target kinase's active site.
The following diagram illustrates the key reactive sites of this compound.
Caption: Key reactive sites of this compound for synthetic diversification.
Mechanism of Action: A Gateway to Kinase Inhibition
The primary mechanism of action for compounds derived from this compound is the inhibition of protein kinases.[4] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[9]
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold typically act as ATP-competitive inhibitors . They achieve this by binding to the ATP-binding pocket of the target kinase, preventing the natural substrate, ATP, from binding and thus blocking the phosphorylation cascade.[4]
The general mechanism of kinase inhibition by these compounds can be visualized as follows:
Caption: General mechanism of ATP-competitive kinase inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
Specific Examples of Kinase Inhibitors Derived from the Scaffold
The versatility of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is evident in the diverse range of kinase inhibitors that have been developed from it.
| Target Kinase Family | Example Application | Key Structural Modifications from Core | Reference |
| Janus Kinases (JAKs) | Treatment of inflammatory diseases and myeloproliferative disorders. | Introduction of chiral substituted pyrazolyl groups at the 4-position. | [9] |
| p21-Activated Kinase 4 (PAK4) | Potential cancer therapy. | Addition of substituted imino and benzene rings at the 2- and 4-positions. | [4] |
| Interleukin-2-inducible T-cell Kinase (Itk) | Treatment of inflammatory and autoimmune diseases, and T-cell leukemia/lymphoma. | Covalent inhibitors with reactive groups linked via a saturated heterocyclic ring. | [10] |
| Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T | Potential anticancer agents. | C4-substituted derivatives. | [11] |
| Haspin Kinase | Potential anticancer agents. | C4-substituted derivatives. | [11] |
Experimental Protocols: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative
The following is a generalized protocol illustrating the synthetic utility of this compound in the preparation of a kinase inhibitor scaffold. This protocol is for illustrative purposes and should be adapted based on the specific target molecule.
Step 1: Nucleophilic Aromatic Substitution at the C4 Position
-
Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF or DMSO).
-
Add the desired amine (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Amination at the C5-Carbaldehyde
-
Dissolve the product from Step 1 (1 equivalent) in a suitable solvent (e.g., methanol or dichloroethane).
-
Add the desired primary or secondary amine (1.2 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash , dry , and concentrate the organic layer.
-
Purify the final product by column chromatography or recrystallization.
Caption: A generalized synthetic workflow for creating kinase inhibitor scaffolds from the title compound.
Conclusion: A Cornerstone of Modern Drug Discovery
This compound is a testament to the power of strategic molecular design in medicinal chemistry. While its own biological activity is limited, its true significance lies in its role as a versatile and highly valuable intermediate. The strategic placement of its chloro and carbaldehyde functionalities provides chemists with a robust platform for the synthesis of a multitude of potent and selective kinase inhibitors. Understanding the reactivity of this scaffold and the mechanistic principles of the molecules derived from it is crucial for the continued development of targeted therapies for a range of human diseases.
References
- Perlikova, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1199-1234.
- PMC. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PMC.
- Benchchem. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Benchchem.
- MDPI. (2023).
- PMC. (2022).
- PubMed. (1998). 7-Deazapurine 2'-deoxyribofuranosides are noncleavable competitive inhibitors of Escherichia coli purine nucleoside phosphorylase (PNP). PubMed.
- ChemicalBook. (2023).
- MySkinRecipes. (n.d.). 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. MySkinRecipes.
- PubMed Central. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- MDPI. (n.d.).
- Guidechem. (n.d.).
- ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- NIH. (2023).
- PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. PubChem.
- PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed.
- PubMed. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed.
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
- ChemicalBook. (2024). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis. ChemicalBook.
- biosynth. (n.d.). 4-chloro-7H-pyrrolo[2, 3-d]pyrimidine-5-carbaldehyde, min 97%, 1 gram. biosynth.
Sources
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 7. 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde [myskinrecipes.com]
- 8. Page loading... [wap.guidechem.com]
- 9. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 10. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.
An In-Depth Technical Guide to the Biological Activity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Abstract
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, has emerged as a cornerstone in the development of targeted therapies, particularly in oncology and for inflammatory diseases.[1] Its structural similarity to adenine allows for competitive binding to the ATP-binding sites of various kinases, making it a privileged core for designing potent and selective inhibitors.[1][2] This technical guide delves into the burgeoning field of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, summarizing their diverse biological activities, outlining key experimental methodologies for their evaluation, and visualizing the intricate signaling pathways they modulate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The 7H-pyrrolo[2,3-d]pyrimidine core is a fused bicyclic heterocycle that is an isostere of purine. This structural feature is central to its biological significance, as many critical cellular processes involve purine-based molecules like ATP. The introduction of a chlorine atom at the 4-position creates 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a highly versatile chemical intermediate.[3][4]
1.1. Chemical and Physical Properties
-
Solubility: Sparingly soluble in water, but soluble in organic solvents like DMSO, DMF, and ethanol.[3][5]
-
Reactivity: The key to its utility is the reactive chlorine atom at the C4 position. This site is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3][5] This allows for the straightforward introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of biological activity.[5]
1.2. Synthetic Overview
The synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is well-established, typically involving the chlorination of the corresponding 7H-pyrrolo[2,3-d]pyrimidin-4-one precursor using reagents like phosphorus oxychloride (POCl₃).[1][7] Several multi-step routes from simple starting materials like diethyl malonate or ethyl cyanoacetate have been reported.[8][9][10]
Caption: General synthetic pathway to the target scaffold.
A Spectrum of Biological Activity: From Kinase Inhibition to Antiviral Efficacy
The true power of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold lies in the diverse biological activities exhibited by its derivatives. By strategically modifying the substituents, primarily at the C4 position, researchers have developed potent inhibitors for a range of therapeutic targets.
Kinase Inhibition: A Dominant Application
The pyrrolo[2,3-d]pyrimidine nucleus is an excellent mimic of the adenine core of ATP. This allows its derivatives to act as competitive inhibitors at the ATP-binding site of a vast number of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer and autoimmune disorders.[2]
The JAK-STAT signaling pathway is central to the immune response, transducing signals for numerous cytokines and growth factors.[11][12] Its aberrant activation is a hallmark of many inflammatory and autoimmune diseases. The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is the foundational scaffold for several FDA-approved JAK inhibitors.[12]
-
Tofacitinib & Ruxolitinib: These blockbuster drugs are synthesized using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate and are used to treat conditions like rheumatoid arthritis and myelofibrosis.[4][13]
Caption: Inhibition of the JAK-STAT pathway by derivatives.
Table 1: Activity of Representative Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitors
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Target Indication | Reference |
|---|---|---|---|---|---|
| Tofacitinib | 112 | 20 | 1 | Rheumatoid Arthritis | [11] |
| Ruxolitinib | 3.3 | 2.8 | 428 | Myelofibrosis | [11] |
| Fedratinib | 35 | 3 | 630 | Myelofibrosis | [11] |
| Delgocitinib | 2.8 | 2.6 | 11 | Atopic Dermatitis | [11][14] |
| Compound 12a | 12.6 | 135.2 | >1000 | Anti-inflammatory |[15] |
Aberrant EGFR signaling is a major driver in several cancers, most notably non-small cell lung cancer (NSCLC).[16][17] While first and second-generation EGFR inhibitors have been successful, acquired resistance, often through the T790M "gatekeeper" mutation, is a major clinical challenge.[18] More recently, the C797S mutation confers resistance to third-generation inhibitors like osimertinib.[16] Researchers are actively developing fourth-generation inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold to overcome this dual resistance.[16][18]
Table 2: Activity of a 4th-Generation Pyrrolo[2,3-d]pyrimidine EGFR Inhibitor
| Compound | EGFR¹⁹del/T790M/C797S IC₅₀ (nM) | EGFR L858R/T790M/C797S IC₅₀ (nM) | WT EGFR IC₅₀ (nM) | Reference |
|---|
| Compound 31r | 0.58 | 0.81 | 38 |[16] |
The c-Met and Src tyrosine kinases are implicated in tumor cell proliferation, invasion, and metastasis.[19][20][21] The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to create potent inhibitors of these oncogenic kinases.
-
c-Met/Axl Inhibition: A novel derivative, compound 22a, was identified as a potent dual inhibitor of c-Met and Axl, demonstrating remarkable potency and excellent in vivo tumor growth inhibition in xenograft models.[19]
Table 3: Activity of Pyrrolo[2,3-d]pyrimidine-based c-Met/Axl Inhibitor
| Compound | c-Met IC₅₀ (nM) | Axl IC₅₀ (nM) | In vivo TGI (MKN-45 Xenograft) | Reference |
|---|
| Compound 22a | 1 | 10 | 98.2% @ 1 mg/kg |[19] |
Antiviral Activity
Beyond cancer and inflammation, derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have shown promising activity against a range of viruses.[3] By modifying the scaffold to mimic nucleosides, researchers have created compounds that interfere with viral replication.
-
Activity Spectrum: Derivatives have demonstrated efficacy against human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV).[22][23][24]
Table 4: Antiviral Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Virus | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Compound 19 | Murine CMV (in vivo) | Survival | 14/15 animals survived | [22] |
| Compound 1 | Zika Virus (ZIKV) | EC₅₀ | 1.4 µM | [24] |
| Compound 12 | HCMV | Antiviral Activity | More active than acyclovir |[23] |
Key Experimental Methodologies and Protocols
The evaluation of these derivatives relies on a suite of standardized biochemical and cell-based assays. Adherence to robust protocols is critical for generating reliable and reproducible data.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a common method for determining the potency (IC₅₀) of a compound against a specific protein kinase. The assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the level of inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at desired concentrations. Serially dilute the test compound in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO control). Add 2.5 µL of a kinase/substrate mix.
-
Initiation: Start the reaction by adding 5 µL of ATP solution. Mix gently and incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls (0% and 100% inhibition). Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for a typical luminescence-based kinase assay.
Protocol: Cell Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to assess the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its versatility has enabled the development of life-changing therapies for cancer and autoimmune diseases.[3][4] The ongoing research into its derivatives continues to push the boundaries of targeted therapy.
Future efforts will likely focus on:
-
Enhanced Selectivity: Designing derivatives with exquisite selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.[15][25]
-
Overcoming Resistance: Continuing the development of next-generation inhibitors that can effectively target drug-resistant mutations in kinases like EGFR.[16]
-
Novel Targets: Exploring the potential of this scaffold against other therapeutic targets beyond kinases.[24]
-
Improved Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical potential.[19]
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core remains a highly valuable and productive starting point for the discovery of novel therapeutics, promising a continued impact on human health for years to come.
References
- Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
- ACS Publications. (2021). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. [Link]
- PubMed. (2025). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. Bioorganic Chemistry. [Link]
- ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
- PubMed. (1991). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry. [Link]
- PubMed Central. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. [Link]
- PubMed. (1989). Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
- MDPI. (2022).
- PubMed Central. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Medicinal Chemistry Letters. [Link]
- PubMed. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802.
- ResearchGate. (2002). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. [Link]
- ResearchGate. (2021). Overview of the first set of pyrrolopyrimidine EGFR inhibitors and.... [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Chloro-7-Tosyl-7h-Pyrrolo[2,3-D]Pyrimidine in JAK Inhibitor Development. [Link]
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. [Link]
- PubMed Central. (2023). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. RSC Medicinal Chemistry. [Link]
- PubMed. (2021). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
- PubMed. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie. [Link]
- PubMed. (2018). An Update on JAK Inhibitors. Current Medicinal Chemistry. [Link]
- MDPI. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. International Journal of Molecular Sciences. [Link]
- PubChem. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. [Link]
- PubMed. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry. [Link]
- PubMed. (2016). Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Journal of Medicinal Chemistry. [Link]
- PubMed. (2007). Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma. Neoplasia. [Link]
- PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]
- PubMed Central. (2012). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Clarivate. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. srinichem.com [srinichem.com]
- 6. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Update on JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 14. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 15. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 22. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a cornerstone scaffold in contemporary medicinal chemistry. Its structural resemblance to the adenine core of ATP allows it to function as a highly effective "hinge-binding" motif for a multitude of protein kinases, making it a privileged structure in the design of targeted therapeutics.[1][2][3][4] This guide provides a comprehensive overview of this critical scaffold, detailing its synthesis, chemical reactivity, and extensive applications. We will delve into its role in the development of blockbuster drugs such as the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, explore its application against other key targets like the epidermal growth factor receptor (EGFR), and provide detailed experimental protocols for its synthesis and functionalization. This document serves as a technical resource for researchers and scientists engaged in the discovery and development of next-generation kinase inhibitors.
Introduction: The Rise of a Privileged Scaffold
The quest for selective kinase inhibitors has been a dominant theme in drug discovery for the past two decades. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.[3] The ATP-binding site of kinases has proven to be a highly "druggable" target. The 7H-pyrrolo[2,3-d]pyrimidine scaffold emerged as a particularly successful ATP-mimetic.[1][2] Its pyridine nitrogen and pyrrole N-H group can form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively anchoring the inhibitor.[5][6][7][8]
The introduction of a chlorine atom at the C4-position creates 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine , a versatile and reactive intermediate.[9][10] This chlorine atom serves as an excellent chemical handle, allowing for the introduction of various substituents through nucleophilic aromatic substitution, thereby enabling the exploration of vast chemical space and the fine-tuning of inhibitor potency and selectivity.[10] This combination of a potent hinge-binding core and a reactive handle for diversification has cemented its status as a truly "privileged" scaffold in medicinal chemistry.[5][7]
Synthesis of the Core Scaffold
The construction of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is a critical first step in the synthesis of numerous drugs. While several routes have been reported, a common and scalable approach begins from readily available starting materials and proceeds through the formation of a pyrimidine ring followed by the annulation of the pyrrole ring.[11][12][13]
A widely adopted strategy involves the following key transformations:
-
Pyrimidine Formation: Condensation of a cyanoacetate derivative with formamidine to construct the 6-aminopyrimidin-4-ol ring system.[14]
-
Pyrrole Annulation: Reaction of the pyrimidine intermediate with a C2-synthon, such as chloroacetaldehyde, which cyclizes to form the 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[11]
-
Chlorination: The final and crucial step is the conversion of the C4-hydroxyl group to a chloride using a chlorinating agent like phosphorus oxychloride (POCl₃).[11] This step activates the scaffold for subsequent derivatization.
Caption: General synthetic workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
To a solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol (1 eq) in formic acid (10 vol), add water (2 vol).
-
Heat the mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours, monitoring by TLC or HPLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then further to 0-5 °C.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol as a solid.
Step 2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
To a flask charged with 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 eq), slowly add phosphorus oxychloride (POCl₃, 5-10 vol) at 0-10 °C.
-
Add N,N-dimethylaniline (0.1 eq) dropwise.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours until the reaction is complete (monitor by HPLC).[11]
-
Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Adjust the pH of the aqueous solution to 8-9 using a concentrated sodium hydroxide or potassium carbonate solution, keeping the temperature below 20 °C.[11]
-
Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50-60 °C to afford 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The product can be further purified by recrystallization from toluene.[11]
Chemical Reactivity and Functionalization
The synthetic utility of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold lies in the differential reactivity of its key positions. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), while the N7-H of the pyrrole ring can be readily deprotonated and alkylated or arylated.
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 9. srinichem.com [srinichem.com]
- 10. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 13. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 14. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Kinase Inhibitor Synthesis from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine also known as 7-deazapurine, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structure is central to numerous biologically active compounds, most notably a class of highly successful targeted kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[2][3] Consequently, the development of small molecules that can selectively inhibit specific kinases is a major focus of pharmaceutical research.
This guide provides an in-depth exploration of the synthetic strategies used to transform the versatile starting material, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, into potent kinase inhibitors. We will delve into the core chemical reactions, explain the mechanistic rationale behind procedural choices, and provide field-proven protocols, focusing on the key transformations that have enabled the synthesis of landmark drugs such as Tofacitinib (Xeljanz®) and Ruxolitinib (Jakafi®).[4][5][6]
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core: A Privileged Starting Point
The value of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine lies in its inherent chemical reactivity and structural framework. The electron-withdrawing nature of the pyrimidine ring and the nitrogen atoms makes the C4 position highly susceptible to nucleophilic attack, while the chlorine atom itself is an excellent leaving group.[7] This sets the stage for a variety of powerful cross-coupling reactions. Furthermore, the pyrrole nitrogen (N7) provides an additional site for modification or protection, allowing for highly controlled and regioselective synthesis.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
C-C Bond Formation: The Suzuki-Miyaura Coupling
To create kinase inhibitors with aryl or heteroaryl substituents at the C4 position, such as Ruxolitinib, the Suzuki-Miyaura coupling is the preeminent method. [6][9]This reaction forges a C-C bond between the 4-chloro-pyrrolopyrimidine and an organoboron reagent (typically a boronic acid or ester). [10][11]
-
Authoritative Grounding: The Suzuki reaction is one of the most robust and functional-group-tolerant C-C bond-forming reactions. [12][13]Its mechanism also relies on a Pd(0)/Pd(II) catalytic cycle. After the initial oxidative addition of the Pd(0) catalyst to the C-Cl bond, the key step is transmetalation. Here, an organoboron species, activated by a base (e.g., Na₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, displacing the halide. The cycle concludes with reductive elimination to form the new biaryl C-C bond and regenerate the Pd(0) catalyst. [11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
| Reaction Type | Catalyst/Reagents | Key Application Example | Reference |
| SNAr | Amine, Solvent (e.g., EtOH), Heat | Synthesis of benzohydrazide derivatives | [14][15] |
| Buchwald-Hartwig | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (e.g., NaOtBu) | Tofacitinib Synthesis (coupling with piperidine moiety) | [4][16] |
| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Boronic Acid, Base (e.g., Na₂CO₃) | Ruxolitinib Synthesis (coupling with pyrazole moiety) | [6][8][10] |
| Table 1: Summary of Key C4-Functionalization Reactions. |
Part 2: Advanced Synthetic Strategies and Case Studies
Beyond the C4 position, further modifications are often necessary to achieve the desired potency and selectivity. This typically involves protection of the N7 position to direct reactivity and subsequent functionalization of the pyrrole or pyrimidine ring.
N7-Position Protection: A Question of Control
The pyrrole N-H is acidic and can interfere with subsequent reactions, particularly those involving strong bases or organometallics. Therefore, protection of this position is a common and critical step.
-
Trustworthiness: A self-validating protocol involves the use of a protecting group that is stable to the planned coupling conditions but can be removed cleanly without affecting the newly installed C4-substituent. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is frequently used for this purpose, as it can be installed using SEM-Cl and a base like NaH, and later removed under mild acidic conditions (e.g., TFA) or with a fluoride source (TBAF). [8]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unl.pt [research.unl.pt]
- 5. nbinno.com [nbinno.com]
- 6. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 7. srinichem.com [srinichem.com]
- 8. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's In-Depth Technical Guide to 7-Deazapurine Analogs in Drug Discovery
Authored by: [Your Name/Gemini]
Date: January 7, 2026
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, commonly known as 7-deazapurine, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to endogenous purines and its versatile potential for chemical modification.[1] This technical guide provides an in-depth review of 7-deazapurine analogs, tracing their journey from naturally occurring antibiotics to rationally designed therapeutic agents. We will explore their diverse biological activities, including anticancer, antiviral, and antimicrobial properties, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.
The 7-Deazapurine Scaffold: A Privileged Foundation for Drug Design
The 7-deazapurine core is an isostere of adenine, a fundamental component of nucleic acids and ATP.[2] The key structural distinction is the replacement of the nitrogen atom at the 7-position with a carbon atom.[3][4] This seemingly subtle modification has profound implications for the molecule's electronic properties and biological activity. The substitution of nitrogen with carbon in the five-membered ring makes it more electron-rich, which can enhance base-pairing in DNA and RNA and improve binding to enzymatic targets.[1][3][4] Furthermore, the C7 position provides a valuable site for synthetic modifications, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[3][4][5]
The story of 7-deazapurine analogs began with the discovery of naturally occurring nucleoside antibiotics like tubercidin, toyocamycin, and sangivamycin, isolated from Streptomyces species.[1][6] These compounds exhibited potent biological activities and served as the initial inspiration for the extensive exploration of the 7-deazapurine scaffold in drug discovery.[1][6]
Synthetic Strategies: Accessing the 7-Deazapurine Core and its Analogs
The synthesis of 7-deazapurine analogs is a critical aspect of their development. Various synthetic methodologies have been developed to construct the core scaffold and introduce diverse functionalities.
Construction of the Pyrrolo[2,3-d]pyrimidine Scaffold
Two primary strategies are employed for the synthesis of the 7-deazapurine core:
-
Cyclization of a pyrimidine ring onto a pyrrole precursor: This approach often involves the reaction of a β-enaminonitrile, β-enaminoester, or β-enaminoamide of a pyrrole with bifunctional reagents like formic acid, formamide, or urea.[7]
-
Cyclization of a pyrrole ring onto a pyrimidine precursor: This method utilizes substituted pyrimidines, such as aminopyrimidines or diaminopyrimidines, which are then cyclized with reagents like nitroalkenes or aldehydes to form the fused pyrrole ring.[7]
One-pot, two-step, and three-step synthetic methodologies have been reported, providing chemists with a range of options to access the desired scaffold.[7]
Glycosylation and Functionalization
For nucleoside analogs, a key step is the glycosylation of the 7-deazapurine base. Nucleobase-anion glycosylation is a commonly used method.[8][9] For instance, the reaction of a protected 7-deazapurine with a protected sugar bromide in the presence of a base like potassium hydroxide can yield the desired nucleoside.[8]
Further functionalization at various positions of the purine ring and the sugar moiety allows for the fine-tuning of biological activity. For example, halogenation at the C7 position can stabilize the DNA duplex structure and is useful for antisense applications.[8]
Experimental Protocol: A General Procedure for Nucleobase-Anion Glycosylation
The following protocol outlines a general approach for the synthesis of 7-deazapurine nucleosides, based on established methodologies.[8][10]
Objective: To synthesize a protected 7-deazapurine nucleoside via nucleobase-anion glycosylation.
Materials:
-
Substituted 6-chloro-7-deazapurine
-
Protected sugar bromide (e.g., 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide)
-
Anhydrous acetonitrile (MeCN)
-
Powdered potassium hydroxide (KOH)
-
Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 6-chloro-7-deazapurine in anhydrous MeCN, add powdered KOH and TDA-1.
-
Stir the suspension at room temperature for 30 minutes to generate the nucleobase anion.
-
Add a solution of the protected sugar bromide in anhydrous MeCN to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.
Causality: The use of a strong base like KOH is essential to deprotonate the pyrrole nitrogen, forming the nucleophilic anion required for the SN2 reaction with the electrophilic anomeric carbon of the sugar bromide. TDA-1 acts as a phase-transfer catalyst to facilitate the reaction.
Therapeutic Applications of 7-Deazapurine Analogs
The versatility of the 7-deazapurine scaffold has led to the development of analogs with a wide range of therapeutic applications.
Anticancer Activity
Many 7-deazapurine analogs exhibit potent cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action are often complex and can involve multiple pathways.[4][11]
-
Kinase Inhibition: The structural similarity of the 7-deazapurine scaffold to adenine makes it an excellent template for designing kinase inhibitors that compete with ATP for binding to the kinase active site.[2] Several 7-deazapurine-based compounds have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and receptor tyrosine kinases like EGFR, Her2, and VEGFR2.[2][5][12] For instance, Ribociclib, a CDK4/6 inhibitor, and Ruxolitinib, a JAK1/2 inhibitor, are both approved drugs containing the 7-deazapurine core.[5][13]
-
Nucleoside Analog Metabolism: Many cytotoxic 7-deazapurine nucleosides are activated within cancer cells through phosphorylation by cellular kinases.[3][4] The resulting triphosphates can then be incorporated into DNA and RNA, leading to DNA damage and inhibition of protein synthesis.[3][4] For example, 7-hetaryl-7-deazaadenosines are phosphorylated in cancer cells and incorporated into both RNA and DNA.[3]
-
Tubulin Polymerization Inhibition: Some 7-deazahypoxanthine analogs have demonstrated potent anticancer activity by disrupting microtubule dynamics. These compounds can bind to the colchicine site on β-tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[14]
Antiviral Activity
7-deazapurine nucleosides have shown significant promise as antiviral agents, particularly against RNA viruses.[3][4]
-
Hepatitis C Virus (HCV): Sugar-modified 7-deazapurine nucleosides, such as 2'-C-methylribo- or 2'-C-methyl-2'-fluororibonucleosides, have demonstrated potent anti-HCV activity.[3][15] Several of these compounds have entered clinical trials.[3] The mechanism of action involves the inhibition of the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. The 7-deaza modification has been shown to significantly improve the inhibitory potency of these nucleoside analogs.
-
Dengue Virus (DENV): A number of 7-deazapurine nucleoside derivatives have been designed and synthesized as potential anti-DENV agents.[16] Some of these compounds have shown potent inhibition of DENV replication across all four serotypes, suggesting they target a conserved viral element.[16]
-
SARS-CoV-2: Recently, novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs have been developed as potential inhibitors of SARS-CoV-2 replication. One such analog exhibited potent antiviral activity against both the wild-type and BA.5 strains of the virus.[17]
Antimicrobial Activity
The 7-deazapurine scaffold has also been explored for the development of antimicrobial agents.
-
Antibacterial Activity: Derivatives of pyrrolo[2,3-d]pyrimidine have shown broad-spectrum bioactivity, including antibacterial effects.[18] Some 7,8-dihydro-7-deazapurine derivatives have been synthesized and tested for their antibiotic activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[19]
-
Antimycobacterial Activity: Several 2-substituted 6-(het)aryl-7-deazapurine ribonucleosides have been identified as potent and selective inhibitors of Mycobacterium tuberculosis adenosine kinase (ADK).[20] While their whole-cell antimycobacterial activity was moderate, these findings highlight a potential target for the development of new anti-tuberculosis drugs.[20] Flexible analogues of 8-aza-7-deazapurine nucleosides have also shown inhibitory activity against M. smegmatis and M. tuberculosis.[21][22]
-
Antiprotozoal Activity: 7-deaza-6-benzylthioinosine analogues have been evaluated as ligands for Toxoplasma gondii adenosine kinase.[23] The 7-deazapurine motif provides flexibility that allows for better fitting into the enzyme's hydrophobic pocket.[23] Additionally, 7-substituted tubercidin analogues have been identified as potent and selective agents against Trypanosoma brucei, the causative agent of African trypanosomiasis.[24]
Structure-Activity Relationships (SAR)
Understanding the SAR of 7-deazapurine analogs is crucial for the rational design of more potent and selective drug candidates.
| Modification Position | Effect on Activity | Therapeutic Area | Reference(s) |
| C2-Position | Introduction of linear alkyl groups, especially with a terminal alkyne, is crucial for potent antiproliferative activity by enhancing binding to the colchicine site of β-tubulin. | Anticancer | [14] |
| C6-Position | Single substitutions at the para or meta positions of a benzylthio group enhance binding to Toxoplasma gondii adenosine kinase, while ortho substitutions decrease affinity. | Antiprotozoal | [14][23] |
| C7-Position | The absence of the N7 atom provides flexibility to substituents at the C6-position, allowing for better accommodation in enzyme active sites. Small, linear substituents at C7 generally confer higher in vitro activity against T. brucei. | Antiprotozoal | [14][23][24] |
| Sugar Moiety | 2'-C-methyl modification of the ribose is a key feature for potent anti-HCV activity. | Antiviral | [15][25] |
Future Perspectives
The 7-deazapurine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Exploring new therapeutic targets: The versatility of the scaffold allows for its application to a wider range of diseases, including neurodegenerative and inflammatory disorders.[26]
-
Development of multi-targeted agents: The ability of some 7-deazapurine analogs to inhibit multiple kinases presents an opportunity to develop drugs that can overcome resistance mechanisms in cancer.[12]
-
Application of novel synthetic methodologies: The development of more efficient and diverse synthetic routes will enable the creation of novel and complex 7-deazapurine analogs.[18][27]
-
Prodrug strategies: To improve the pharmacokinetic properties and cellular uptake of 7-deazapurine nucleosides, the development of prodrugs, such as phosphoramidates, is an active area of research.[15]
Conclusion
7-deazapurine analogs represent a remarkable class of compounds that have made a significant impact on drug discovery. From their origins as natural products to their current status as clinically approved drugs and promising therapeutic leads, their journey highlights the power of medicinal chemistry in harnessing the potential of a privileged scaffold. The continued exploration of their synthesis, biological activities, and structure-activity relationships will undoubtedly lead to the development of new and improved therapies for a wide range of human diseases.
References
- Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1118-1162. [Link]
- Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]
- Pankiewicz, K. W., et al. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Journal of Medicinal Chemistry, 51(13), 3934-3945. [Link]
- Liang, T., et al. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini Reviews in Medicinal Chemistry, 23(10), 1118-1136. [Link]
- Naguib, F. N., et al. (2011). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates. Bioorganic & Medicinal Chemistry Letters, 21(15), 4513-4518. [Link]
- Seela, F., & Peng, X. (2004). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2'-deoxy-2'-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry, 2(19), 2796-2804. [Link]
- Seela, F., & Peng, X. (2004). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry, 2(19), 2796-2804. [Link]
- Lee, K., & Choi, Y. (2019). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Nucleosides, Nucleotides & Nucleic Acids, 38(10-12), 759-772. [Link]
- Tloušt'ová, E., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(42), 19513-19525. [Link]
- Al-Ostath, R. A., et al. (2023).
- Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1118-1162. [Link]
- Al-Duais, M. A., et al. (2025).
- Vande Voorde, J., et al. (2020). Structure–Activity Relationship Exploration of 3′-Deoxy-7-deazapurine Nucleoside Analogues as Anti-Trypanosoma brucei Agents. ACS Infectious Diseases, 6(8), 2216-2228. [Link]
- Singh, P., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
- Gomaa, M. A.-M. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. ChemistrySelect, 9(33), e202401894. [Link]
- Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents. Antiviral Research, 234, 106060. [Link]
- Kochetkov, S. N., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(20), 15421. [Link]
- Nie, L., et al. (2022).
- Sung, S. Y., & Sin, K. S. (1998). Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. Archives of Pharmacal Research, 21(2), 187-192. [Link]
- ResearchGate. (n.d.). Known adenosine receptor modulators and target compounds of this study. [Link]
- Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1118-1162. [Link]
- Kochetkov, S. N., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(20), 15421. [Link]
- Kochetkov, S. N., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(20), 15421. [Link]
- Mimura, N., et al. (2012). Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing. Blood, 120(3), 576-585. [Link]
- Boité, M.-C., et al. (2021). 7-Aryl-7-deazapurine 3′-deoxyribonucleoside derivative as a novel lead for Chagas' disease therapy: in vitro and in vivo pharmacology. JAC-Antimicrobial Resistance, 3(4), dlab166. [Link]
- Chen, D., et al. (2018). Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090. Scientific Reports, 8(1), 12921. [Link]
- Daly, J. W., et al. (1986). 7-Deaza-9-phenyladenines. A new class of adenosine receptor antagonists. Biochemical Pharmacology, 35(15), 2467-2481. [Link]
- Bousquet, P.-F., et al. (2018). Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells. Cancers, 10(12), 488. [Link]
- Tichá, A., et al. (2015). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. ChemMedChem, 10(6), 1036-1046. [Link]
- Redenti, S., et al. (2020). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. Molecules, 25(18), 4165. [Link]
- Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944-3953. [Link]
- ResearchGate. (n.d.). Structural activity relationship (SAR) of compound 7 analogues. [Link]
- Robins, M. J., et al. (1982). Nucleic acid related compounds. 51. Synthesis and biological properties of sugar-modified analogues of the nucleoside antibiotics tubercidin, toyocamycin, sangivamycin, and formycin. Journal of Medicinal Chemistry, 25(8), 922-928. [Link]
- Robins, M. J., et al. (1982). Nucleic acid related compounds. 51. Synthesis and biological properties of sugar-modified analogs of the nucleoside antibiotics tubercidin, toyocamycin, sangivamycin, and formycin. Journal of Medicinal Chemistry, 25(8), 922-928. [Link]
- Chen, J.-F., & Chern, Y. (2011). Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases. Molecules, 16(1), 1-30. [Link]
- Asghar, U., et al. (2020). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 21(23), 9091. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. promotion.pharmablock.com [promotion.pharmablock.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benthamdirect.com [benthamdirect.com]
- 27. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde from Diethyl Malonate
Abstract
This document provides a detailed, research-grade guide for the multi-step synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a key intermediate in the development of Janus kinase (JAK) inhibitors like Tofacitnib.[1] The synthetic pathway commences with the commodity chemical diethyl malonate and proceeds through the construction of the pyrimidine ring, formation of the fused pyrrole moiety, and subsequent functional group manipulations. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and critical process parameters designed for reproducibility and scalability. This guide is intended for researchers, chemists, and professionals in the field of medicinal chemistry and drug development.
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold, is a privileged structure in medicinal chemistry. By replacing the N7 nitrogen atom of a native purine with a carbon atom, the electronic properties of the five-membered ring are altered, making it more electron-rich and providing a vector for further substitution at the C7 position.[2] This scaffold is central to a number of clinically significant molecules, most notably Tofacitinib, an oral medication for the treatment of rheumatoid arthritis.[1][3] The target molecule, this compound, combines the essential 7-deazapurine nucleus with two critical functional handles: a chloro group at the 4-position, which is amenable to nucleophilic substitution, and a carbaldehyde at the 5-position, which allows for a wide array of subsequent chemical transformations.
This guide delineates a logical and robust synthetic sequence beginning from diethyl malonate, providing a clear pathway from basic starting materials to a high-value, complex intermediate.
Overall Synthetic Strategy
The synthesis is designed as a multi-step linear sequence. The core logic involves first constructing the pyrimidine ring, then building the fused pyrrole ring upon it. This is followed by chlorination to activate the 4-position and a final formylation to install the C5-carbaldehyde.
Caption: Overall synthetic workflow from diethyl malonate.
Detailed Experimental Protocols and Mechanistic Discussion
Step 1: Synthesis of Pyrimidine-4,6(1H,5H)-dione
Principle: This foundational step involves a double condensation reaction. Diethyl malonate is treated with formamidine (often generated in situ or used as a salt) in the presence of a strong base, such as sodium ethoxide. The base deprotonates the active methylene group of the malonate, which then undergoes nucleophilic attack on the formamidine carbon, followed by intramolecular cyclization and elimination to yield the pyrimidine ring.
Protocol:
-
To a suitably sized round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (300 mL).
-
Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add metallic sodium (12.9 g, 0.56 mol) in small portions. Caution: This reaction is highly exothermic and generates flammable hydrogen gas. Ensure adequate ventilation and cooling.
-
Once all the sodium has dissolved to form sodium ethoxide and the solution has cooled to room temperature, add guanidine hydrochloride (21.02 g, 0.22 mol).[4] Note: Guanidine is used here as a stable precursor that effectively acts as a formamidine equivalent in this condensation.
-
To the stirred suspension, add diethyl malonate (32.0 g, 0.2 mol) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the mixture to pH 5-6 with concentrated hydrochloric acid. A thick white precipitate will form.
-
Filter the solid precipitate, wash thoroughly with cold water (2 x 50 mL) and then with cold ethanol (2 x 30 mL).
-
Dry the solid under vacuum at 60 °C to a constant weight to yield pyrimidine-4,6(1H,5H)-dione.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
| Diethyl Malonate | 160.17 | 0.20 | 1.0 | 32.0 g |
| Sodium | 22.99 | 0.56 | 2.8 | 12.9 g |
| Guanidine HCl | 95.53 | 0.22 | 1.1 | 21.02 g |
| Absolute Ethanol | - | - | - | 300 mL |
| Expected Yield | 112.09 | - | - | ~80-90% |
Step 2 & 3: Synthesis of 5-Aminopyrimidine-4,6(1H,5H)-dione
Principle: To prepare for the pyrrole ring fusion, an amino group must be installed at the C5 position. This is achieved via a two-step nitrosation-reduction sequence. The active methylene at C5 of the pyrimidine dione is susceptible to electrophilic attack by nitrous acid (generated in situ from sodium nitrite) to form a 5-nitroso intermediate. This intermediate is then reduced, typically with a mild reducing agent like sodium dithionite (sodium hydrosulfite), to the corresponding 5-amino derivative.
Protocol:
-
Nitrosation:
-
Suspend pyrimidine-4,6(1H,5H)-dione (0.15 mol) in water (250 mL) in a three-necked flask.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (11.4 g, 0.165 mol) in water (50 mL).
-
Add the sodium nitrite solution dropwise to the pyrimidine suspension, keeping the temperature below 5 °C.
-
Slowly add 4M HCl dropwise until the pH is ~4. A colored precipitate (typically yellow or orange) of the 5-nitroso compound will form. Stir for an additional 1 hour at 0-5 °C.
-
-
Reduction:
-
Without isolating the nitroso intermediate, heat the reaction mixture to 70 °C.
-
Add sodium hydrosulfite (Na₂S₂O₄, ~52 g, 0.3 mol) portion-wise, maintaining the temperature around 70-80 °C. The color of the suspension will change as the reduction proceeds.[5]
-
After the addition is complete, maintain the temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath. The 5-amino product will precipitate.
-
Filter the solid, wash with copious amounts of cold water, and dry under vacuum to yield 5-aminopyrimidine-4,6(1H,5H)-dione.
-
Step 4: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (Formation of the Pyrrole Ring)
Principle: This step involves the crucial construction of the fused pyrrole ring via a variation of the Reissert indole synthesis. The 5-amino-pyrimidine condenses with chloroacetaldehyde. The reaction proceeds through the formation of an enamine/iminium intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrolo[2,3-d]pyrimidine core.
Protocol:
-
In a round-bottom flask, suspend 5-aminopyrimidine-4,6(1H,5H)-dione (0.1 mol) and sodium acetate (24.6 g, 0.3 mol) in water (300 mL).
-
Heat the mixture to 60-80 °C with vigorous stirring.
-
Slowly add a 40% aqueous solution of chloroacetaldehyde (0.2 mol) dropwise over 1 hour.[6]
-
Maintain the reaction at 80 °C for 4-6 hours. Monitor the reaction for the consumption of the starting material by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Filter the solid, wash thoroughly with water, and dry under vacuum at 80 °C to yield 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.
Step 5: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Principle: The conversion of the 4-oxo (or its 4-hydroxy tautomer) group to a chloro group is a critical activation step. This is a nucleophilic substitution reaction on the pyrimidine ring, facilitated by phosphorus oxychloride (POCl₃). POCl₃ acts as both the solvent and the chlorinating agent. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is often used to catalyze the reaction and neutralize the HCl byproduct.[7]
Protocol:
-
Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
To a dry, three-necked flask equipped with a reflux condenser and an inert gas inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (10 g, 74 mmol).
-
Add phosphorus oxychloride (POCl₃, 70 mL) to the flask.
-
Optionally, add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and stir for 4-6 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Critical Workup: Slowly and carefully pour the cooled reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring in a large beaker. This is a highly exothermic quench.
-
Once the quench is complete, neutralize the acidic solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
The product will precipitate as a solid. Stir the suspension for 30 minutes.
-
Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to afford 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[8]
| Parameter | Condition | Rationale |
| Reagent | POCl₃ (excess) | Acts as both solvent and chlorinating agent. |
| Additive (optional) | DIPEA or other tertiary amine | Catalyzes the reaction and scavenges HCl byproduct, driving the equilibrium towards the product.[7] |
| Temperature | Reflux (~110 °C) | Provides the necessary activation energy for the reaction. |
| Workup | Quenching on ice, followed by neutralization | Hydrolyzes excess POCl₃ and precipitates the product. Neutralization is key to prevent product hydrolysis. |
| Expected Yield | - | ~85-95% |
Step 6: Synthesis of this compound
Principle: This final step utilizes the Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich aromatic and heteroaromatic rings.[9][10] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a formamide (like DMF) and phosphorus oxychloride. This electrophilic species then attacks the electron-rich C5 position of the pyrrole ring. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired carbaldehyde. The pyrrole ring is significantly more activated towards electrophilic substitution than the pyrimidine ring, ensuring high regioselectivity at C5.[2]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Protocol:
-
In a dry, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 3.5 mL, 45.6 mmol) in an ice bath to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 2.08 mL, 22.8 mmol) dropwise with stirring, ensuring the temperature remains below 5 °C. The Vilsmeier reagent will form as a solid or thick slurry.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.17 g, 7.6 mmol) in a suitable dry solvent (e.g., 1,2-dichloroethane or DMF, 20 mL) to the Vilsmeier reagent.
-
Remove the cooling bath and heat the reaction mixture to 70-80 °C for 4-6 hours.[11] Monitor the reaction by TLC.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Make the solution alkaline (pH 8-9) by carefully adding a solution of sodium hydroxide.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
References
- EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google P
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Your Premier Pharmaceutical Intermedi
- CN104987339A - Synthesis method of tofacitinib citrate - Google P
- Tofacitinib synthesis - University of Nebraska-Lincoln
- EFFICIENT METHOD FOR THE PREPARATION OF TOFACITINIB CITRATE - European P
- 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde - Benchchem
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION
- Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - P
- 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC - NIH
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science
- Vilsmeier-Haack Reaction - Organic Chemistry Portal
- Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine - PrepChem.com
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
- WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google P
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI
- Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - RSC Publishing
- Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed
Sources
- 1. research.unl.pt [research.unl.pt]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 8. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: An Essential Pharmaceutical Intermediate
Introduction: The Significance of a Versatile Scaffold
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are cornerstones in modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a multitude of therapeutic agents.[1][2] The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold found in numerous kinase inhibitors.[3] The introduction of a carbaldehyde group at the C5 position of this nucleus, yielding 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, further enhances its synthetic utility. This aldehyde functionality acts as a versatile chemical handle for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures required for targeted drug discovery programs, particularly in the development of Janus kinase (JAK) inhibitors.[4]
This document provides a comprehensive, two-stage experimental protocol for the synthesis of this compound. The first stage details a robust synthesis of the precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a detailed protocol for its formylation via the Vilsmeier-Haack reaction. The procedures outlined herein are designed to be reproducible and scalable, with a strong emphasis on the rationale behind each experimental step to ensure both safety and success in the laboratory.
PART 1: Synthesis of the Precursor: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that culminates in the crucial chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one. The following protocol is an amalgamation of established methods, optimized for yield and purity.[5][6]
Overall Reaction Scheme:
Caption: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.
Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one
This procedure focuses on the final, critical chlorination step. The starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-one, can be synthesized via several well-documented routes, often starting from ethyl cyanoacetate and formamidine.[5]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 7H-pyrrolo[2,3-d]pyrimidin-4-one | C6H5N3O | 135.12 | 1.0 |
| Phosphorus oxychloride (POCl3) | POCl3 | 153.33 | 2.5 |
| N,N-Diisopropylethylamine (DIPEA) | C8H19N | 129.24 | 1.5 |
| Toluene | C7H8 | 92.14 | Solvent |
| Crushed Ice | H2O | 18.02 | Quenching |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | Neutralization |
| Ethyl Acetate | C4H8O2 | 88.11 | Extraction |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | Drying Agent |
| Brine | NaCl (aq) | - | Washing |
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq.) in toluene (10 mL per gram of starting material).
-
Addition of Reagents: To this suspension, add phosphorus oxychloride (2.5 eq.). Heat the mixture to 50°C with stirring.
-
Base Addition: Once the reaction mixture reaches 50°C, slowly add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) dropwise via the dropping funnel. The addition of DIPEA, a non-nucleophilic base, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Maintain the temperature at 50°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. CAUTION: The quenching of POCl3 is highly exothermic. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate. The use of a weak base like sodium bicarbonate is critical to prevent the hydrolysis of the product back to the starting material, a common issue with strong bases.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product, a solid, can be purified by recrystallization from toluene to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a crystalline solid.[7]
PART 2: Vilsmeier-Haack Formylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl3).[3][9] The pyrrole ring of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is sufficiently electron-rich to undergo electrophilic substitution at the C5 position.
Reaction Mechanism Overview:
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. tandfonline.com [tandfonline.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: The Strategic Use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in Modern Cancer Research
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine bioisostere of adenine, represents a "privileged" core structure in the design of ATP-competitive kinase inhibitors. Its strategic functionalization is paramount to achieving potency and selectivity against a host of oncogenic kinases. This document provides an in-depth guide to the application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde , a highly versatile, dual-functionalized intermediate, in the discovery and development of novel anti-cancer agents. We will elucidate the synthetic rationale behind its use, provide detailed protocols for its preparation and subsequent elaboration, and outline standard methodologies for the biological evaluation of its derivatives.
Introduction: A Scaffold of Strategic Importance
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized oncology, and the 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone of this revolution.[1] Its structure adeptly mimics the adenine portion of ATP, allowing it to bind to the highly conserved ATP-binding pocket of kinases.
The utility of this scaffold is dramatically enhanced through specific halogenation. The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine , serves as a foundational building block in the synthesis of numerous approved drugs, including the Janus Kinase (JAK) inhibitor Tofacitinib.[2][3][4] The chlorine atom at the C4 position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing side chains that can form crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.[5]
By introducing a carbaldehyde (formyl) group at the C5 position, we arrive at This compound . This advanced intermediate offers a second, orthogonal point for chemical diversification. The aldehyde group is a versatile chemical handle that can be used to explore the solvent-exposed region of the kinase active site, often leading to improved selectivity and potency. This guide will detail the synthesis and strategic application of this powerful building block.
Synthetic Strategy & Key Protocols
The overarching strategy involves a two-part synthesis followed by a divergent elaboration to generate a library of potential inhibitors. First, the parent 4-chloro scaffold is synthesized. Second, it is formylated to yield the target intermediate.
Protocol 2.1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Parent Scaffold)
The synthesis of the parent scaffold is a well-established multi-step process, often starting from simpler pyrimidines. The final and most critical step is the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[3][6]
Causality Behind Choices:
-
Reagent: Phosphorus oxychloride (POCl₃) is the standard and most effective reagent for converting the pyrimidin-4-ol (a lactam) to the 4-chloro derivative (a lactim chloride).
-
Workup: The product, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is highly susceptible to hydrolysis back to the starting material.[6] Therefore, the workup procedure is critical. Excess POCl₃ must be removed before quenching with water, and a mild base like sodium bicarbonate is used for neutralization to prevent product degradation.[6]
Step-by-Step Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (10.0 g, 74.0 mmol).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 100 mL) to the flask. Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.
-
Reagent Removal: Cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure your vacuum pump is protected from acidic vapors).
-
Quenching: Cool the viscous residue in an ice bath. Very slowly and carefully, add the residue dropwise to a vigorously stirred beaker containing crushed ice (500 g). This is a highly exothermic step and must be performed with caution in a fume hood.
-
Neutralization: Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from toluene or by silica gel chromatography to afford 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a white to off-white solid.[3]
Protocol 2.2: Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the classic method for formylating electron-rich heterocycles.[7][8] It involves the creation of an electrophilic iminium salt (the Vilsmeier reagent) from a formamide (like DMF) and an acid chloride (like POCl₃), which then undergoes electrophilic aromatic substitution with the pyrrole ring.[9]
Causality Behind Choices:
-
Regioselectivity: Formylation occurs on the electron-rich pyrrole ring rather than the electron-deficient pyrimidine ring. The C5 position is typically favored over C6 due to electronic and steric factors.
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.
Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation: In a dry, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent), from Protocol 2.1, in dry DMF (20 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench by slowly pouring it onto crushed ice. Neutralize the solution to pH 7-8 with a cold aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Isolation: The product often precipitates upon neutralization. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Strategic Elaboration for Kinase Inhibitor Synthesis
The true power of this compound lies in its ability to be selectively and sequentially modified at two distinct positions, allowing for the rapid generation of diverse molecular architectures.
Caption: Synthetic utility of the dual-functionalized intermediate.
Protocol 3.1: Two-Step Library Synthesis
This protocol demonstrates the divergent synthesis strategy.
Step A: Nucleophilic Aromatic Substitution at C4
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like n-butanol or 2-propanol.
-
Addition: Add the desired primary or secondary amine (R¹-NHR', 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction: Heat the mixture to reflux (80-120 °C) for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction mixture, concentrate under vacuum, and purify the residue by silica gel chromatography to isolate the C4-aminated product.
Step B: Reductive Amination at C5 Reductive amination is a robust method for forming C-N bonds from a carbonyl and an amine.[10][11]
-
Setup: Dissolve the C4-aminated product from Step A (1.0 eq) in a solvent such as methanol or dichloromethane. Add powdered 4 Å molecular sieves to absorb the water formed during imine formation.[12]
-
Imine Formation: Add the second desired amine (R²-NHR'', 1.2 eq). Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature for 16-24 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the final compound by silica gel chromatography or preparative HPLC.
Biological Evaluation of Synthesized Inhibitors
Once a library of compounds has been synthesized, a tiered approach is used to evaluate their biological activity.
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. Lower ADP levels in the presence of an inhibitor indicate higher potency.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.
-
Kinase Reaction:
-
To each well, add the kinase buffer.
-
Add the target kinase (e.g., JAK1, EGFR).
-
Add the substrate (a specific peptide for the kinase) and ATP at its Kₘ concentration.
-
Add the serially diluted inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Analysis: Convert luminescence to % inhibition relative to controls. Plot % inhibition versus inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 4.2: Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitors for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add DMSO or another solubilizing agent to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4.3: Target Engagement via Western Blot
Principle: This protocol determines if the inhibitor affects the phosphorylation state of its target kinase or downstream substrates within the cell, confirming its mechanism of action.
Caption: Inhibition of the JAK/STAT signaling pathway.
Step-by-Step Protocol:
-
Cell Treatment: Grow cells to ~80% confluency. Starve them of serum overnight if necessary to reduce basal signaling. Treat cells with the inhibitor at various concentrations (e.g., 0.1, 1, 10 μM) for a defined period (e.g., 2 hours). Include a positive control (e.g., cytokine stimulation) and vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by size via electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding. Incubate with a primary antibody overnight at 4 °C (e.g., anti-phospho-STAT3).
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping & Reprobing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: In Vitro Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Cmpd-001 | JAK1 | 15.2 |
| Cmpd-002 | JAK1 | 8.7 |
| Cmpd-003 | JAK1 | 124.5 |
| Tofacitinib (Ref) | JAK1 | 5.9 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line (Cancer Type) | GI₅₀ (µM) |
|---|---|---|
| Cmpd-001 | HEL (Leukemia) | 2.1 |
| Cmpd-002 | HEL (Leukemia) | 0.9 |
| Cmpd-003 | HEL (Leukemia) | > 10 |
| Tofacitinib (Ref) | HEL (Leukemia) | 1.5 |
Conclusion
This compound is a superbly designed intermediate for modern medicinal chemistry and cancer research. Its dual reactive sites at the C4 and C5 positions provide a robust platform for generating extensive libraries of kinase inhibitors. The protocols outlined herein provide a comprehensive framework for the synthesis, elaboration, and biological characterization of novel compounds derived from this scaffold, enabling researchers to efficiently navigate the path from chemical synthesis to biological validation in the quest for next-generation cancer therapeutics.
References
- ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. URL: https://www.chemicalbook.
- Guidechem. (n.d.). What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?. URL: https://www.guidechem.com/health/what-is-the-synthesis-method-of-4-chloro-7h-pyrrolo-2-3-d-pyrimidine.html
- Royal Society of Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00822c
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. URL: https://www.benchchem.com/technical-support/synthesis-of-4-chloro-7h-pyrrolo-2-3-d-pyrimidine
- ResearchGate. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. URL: https://www.researchgate.net/publication/287498305_Synthesis_of_4-chloro-7H-pyrrolo23-dpyrimidine_and_24-dichloro-7H-pyrrolo23-dpyrimidine
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine. URL: https://patents.google.
- Patil, S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- ACS Publications. (2021). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00297
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. URL: https://patents.google.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. URL: https://patents.google.
- NIH National Library of Medicine. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10480391/
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. URL: https://www.jk-sci.com/vilsmeier-haack-reaction_i024925
- PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. URL: https://pubmed.ncbi.nlm.nih.gov/39388837/
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/
- Sciencemadness.org. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. URL: http://sciencemadness.
- MDPI. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. URL: https://www.mdpi.com/1420-3049/24/16/2984
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. URL: https://scholarsarchive.byu.edu/studentpub/39
- NIH National Library of Medicine. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6470878/
- OUCI. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. URL: https://apps.ouci.
Sources
- 1. Formation of N-alkylpyrroles via intermolecular redox amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols for the Synthesis of Antiviral Agents from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Antiviral Drug Discovery
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, including kinases and polymerases, making it a cornerstone in the development of therapies for cancer, inflammatory diseases, and infectious diseases.[2] In the realm of antiviral research, this scaffold has garnered significant attention due to its integral role in potent antiviral agents.[1]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a key intermediate in the synthesis of a diverse range of antiviral compounds. The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, while the carbaldehyde at the 5-position is a versatile functional group for chain extension and the introduction of various pharmacophoric elements. This document provides detailed application notes and protocols for the utilization of this intermediate in the synthesis of potential antiviral drug candidates.
Chemical Reactivity and Strategic Considerations
The chemical reactivity of this compound is dictated by its two primary functional groups:
-
The 4-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of amine, alcohol, and thiol functionalities, which are often crucial for target binding and modulating the physicochemical properties of the final compound.
-
The 5-Carbaldehyde Group: The aldehyde functionality is a versatile electrophile that can undergo a wide range of transformations, including:
-
Reductive Amination: To introduce substituted aminomethyl groups.
-
Wittig Reaction: To form vinyl linkages, extending the carbon skeleton.
-
Condensation Reactions: With active methylene compounds to generate diverse heterocyclic systems.
-
A critical aspect of synthetic design is the chemoselective manipulation of these two reactive sites. The reaction conditions can be tailored to favor reaction at either the 4-chloro or the 5-carbaldehyde position, or to effect a tandem reaction involving both.
Synthetic Pathways to Antiviral Agents
The following sections outline detailed protocols for key transformations of this compound, leading to the synthesis of scaffolds with potential antiviral activity.
Protocol 1: Reductive Amination of the 5-Carbaldehyde
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[3][4] In the context of antiviral drug design, the introduction of an aminomethyl group at the 5-position can facilitate interactions with the target protein, such as the ribose-phosphate backbone of viral nucleic acids. This protocol describes a general procedure for the reductive amination of this compound.
Reaction Scheme:
Figure 1: General workflow for the reductive amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM or DCE. To this solution, add the desired primary or secondary amine (1.1 equivalents). If the amine salt is used, a tertiary amine base (e.g., triethylamine) should be added to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any potential effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Causality and Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less basic than sodium borohydride, which minimizes side reactions. Sodium cyanoborohydride is another option but generates toxic cyanide byproducts.
-
Solvent: Anhydrous aprotic solvents like DCM or DCE are used to prevent the hydrolysis of the iminium intermediate and the reducing agent.
-
Acid Catalyst: Acetic acid can catalyze the formation of the iminium ion, thereby increasing the reaction rate. However, it should be used judiciously as it can also react with the reducing agent.
Protocol 2: Wittig Reaction for Vinyl Moiety Installation
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[5] This reaction is instrumental in extending the carbon framework of the pyrrolo[2,3-d]pyrimidine core, which can be crucial for accessing different regions of a biological target's binding pocket.
Reaction Scheme:
Figure 2: General workflow for the Wittig reaction of this compound.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for a terminal alkene) (1.2 equivalents)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK)) (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Step-by-Step Protocol:
-
Ylide Generation: In a dry, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add the strong base (e.g., n-BuLi solution in hexanes, 1.1 equivalents) dropwise to the phosphonium salt suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Stirring for Ylide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4. After filtration and concentration, the crude product is purified by silica gel column chromatography.
Causality and Experimental Choices:
-
Base Selection: The choice of base depends on the acidity of the proton on the carbon adjacent to the phosphorus in the phosphonium salt. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), strong bases like n-BuLi are required.[5] For stabilized ylides (e.g., those with an adjacent ester or ketone group), weaker bases can be used.
-
Solvent: THF is a common aprotic solvent for Wittig reactions as it is inert to the strong bases used and effectively solubilizes the reagents.
-
Stereoselectivity: The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide. Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides tend to give the E-alkene.[6]
Protocol 3: Nucleophilic Aromatic Substitution at the 4-Position
The 4-chloro group is readily displaced by various nucleophiles, providing a straightforward method to introduce diversity at this position. This is often a key step in modulating the biological activity and pharmacokinetic properties of the final compound.[7]
Reaction Scheme:
Figure 3: General workflow for the nucleophilic aromatic substitution at the 4-position.
Materials:
-
This compound
-
Nucleophile (amine, alcohol, or thiol) (1.2 - 2.0 equivalents)
-
Base (e.g., potassium carbonate (K2CO3), N,N-diisopropylethylamine (DIPEA)) (2.0 - 3.0 equivalents)
-
Solvent (e.g., Dimethylformamide (DMF), Dioxane, or Acetonitrile)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Addition of Reagents: Add the nucleophile (1.2 - 2.0 equivalents) and the base (2.0 - 3.0 equivalents) to the solution.
-
Heating: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. If DMF is used as the solvent, pour the mixture into water and extract with ethyl acetate. If other solvents are used, they can be removed under reduced pressure before partitioning between water and ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate. The crude product can be purified by silica gel column chromatography or recrystallization.
Causality and Experimental Choices:
-
Base: An appropriate base is required to neutralize the HCl generated during the reaction and, in the case of alcohol or thiol nucleophiles, to deprotonate them to form the more nucleophilic alkoxide or thiolate.
-
Solvent: Polar aprotic solvents like DMF or dioxane are often used as they can dissolve the reagents and facilitate the SNAr reaction.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction.
Data Presentation: Representative Transformations
The following table summarizes representative yields for the transformations described above, based on literature precedents for similar substrates.
| Starting Material | Reaction | Reagents and Conditions | Product | Typical Yield (%) |
| This compound | Reductive Amination | Benzylamine, NaBH(OAc)3, DCE, rt | N-Benzyl-1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine | 70-90 |
| This compound | Wittig Reaction | Ph3P=CH2, THF, 0 °C to rt | 4-Chloro-5-vinyl-7H-pyrrolo[2,3-d]pyrimidine | 60-85 |
| This compound | SNAr (Amination) | Aniline, K2CO3, DMF, 100 °C | 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | 75-95 |
Conclusion and Future Perspectives
This compound stands as a versatile and highly valuable building block in the synthesis of novel antiviral agents. The protocols outlined in these application notes provide a robust foundation for researchers to explore the chemical space around this privileged scaffold. The strategic and chemoselective manipulation of the 4-chloro and 5-carbaldehyde functionalities allows for the creation of diverse molecular architectures. Further exploration of tandem and one-pot reactions involving both reactive centers will undoubtedly accelerate the discovery of new antiviral drug candidates with improved efficacy and resistance profiles.
References
- Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]
- ResearchGate. (n.d.). Preparation of 5,7-disubstituted 4-amino-7H-pyrrolo[2,3-d]pyrimidines using the Gewald reaction. [Link]
- Semantic Scholar. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
- MySkinRecipes. (n.d.). 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. [Link]
- Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
- IJSRED. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. [Link]
- Justia Patents. (n.d.). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. [Link]
- National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
- National Institutes of Health. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. [Link]
- ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
- Taylor & Francis eBooks. (2014).
Sources
- 1. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Semantic Scholar [semanticscholar.org]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 6. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Protocol for nucleophilic substitution on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
Application Note & Protocol Guide
Strategic Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Guide for Medicinal Chemists
Introduction: The Strategic Value of the 7-Deazapurine Scaffold
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core is a privileged scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, leading to potent interactions with a variety of enzymatic targets. This core is central to numerous clinically relevant molecules, most notably kinase inhibitors used in oncology and immunology.[1][2]
The compound this compound is an advanced, highly functionalized intermediate. The chlorine atom at the C4 position is strategically positioned for displacement via Nucleophilic Aromatic Substitution (SNAr). The reactivity of this position is significantly enhanced by the electron-withdrawing nature of both the pyrimidine ring nitrogens and the adjacent C5-carbaldehyde group.[3] This dual activation makes the substrate highly susceptible to attack by a wide range of nucleophiles, enabling the synthesis of diverse compound libraries.
This document provides a comprehensive guide to performing SNAr reactions on this key intermediate, explaining the underlying chemical principles and offering detailed, field-proven protocols for researchers in drug discovery and development.
Reaction Mechanism and Key Strategic Considerations
The primary transformation discussed is the Nucleophilic Aromatic Substitution (SNAr) reaction, which proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
The success of this transformation hinges on the careful selection of several key parameters:
-
Choice of Nucleophile: The reaction is versatile, accommodating N-nucleophiles (amines), S-nucleophiles (thiols), and O-nucleophiles (alcohols/phenols). The nucleophilicity and basicity of the chosen reagent will dictate the optimal reaction conditions.
-
Solvent System: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can solubilize reagents and facilitate the reaction. However, recent studies have demonstrated that for certain aminations, water can be a superior medium, promoting higher reaction rates and offering significant environmental and cost benefits.[4][5] For more lipophilic substrates, alcohols such as 2-propanol may be more effective.[6]
-
Catalysis and Stoichiometry (Acid vs. Base):
-
Aminations with Anilines: These reactions are often promoted by a catalytic amount of strong acid (e.g., HCl). The acid activates the substrate by protonating a ring nitrogen. However, an excess of acid is detrimental as it protonates the aniline nucleophile, rendering it non-nucleophilic.[7]
-
Aminations with Aliphatic Amines, Thiols, and Alcohols: These nucleophiles typically require a base. The base serves either to deprotonate the nucleophile, increasing its reactivity (e.g., thiols, alcohols), or to act as an acid scavenger, neutralizing the HCl generated during the reaction. Common bases include K₂CO₃, NaHCO₃, or tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).
-
-
Temperature: Thermal energy is generally required to overcome the activation barrier of the reaction. Typical temperatures range from 60 °C to reflux, depending on the reactivity of the nucleophile and the solvent used.
Potential Side Reactions
A primary competing reaction is solvolysis, where the solvent (e.g., water or an alcohol) acts as the nucleophile. This is particularly relevant in acid-catalyzed reactions where the intended nucleophile may be partially deactivated by protonation.[4][7] Minimizing the amount of acid catalyst is a key strategy to suppress this side reaction.
Experimental Protocols
Safety Precaution: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives can be irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
Protocol 1: Acid-Promoted Amination with Anilines in Aqueous Medium
This protocol is adapted from studies demonstrating the efficiency of water as a reaction medium for the amination of the 4-chloropyrrolopyrimidine core.[4][8]
Materials:
-
This compound
-
Substituted Aniline (1.0 - 1.1 equivalents)
-
Hydrochloric Acid (HCl), 1 M solution (0.1 equivalents)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.), the desired aniline (1.0 equiv.), and deionized water (approx. 0.1 M concentration relative to the substrate).
-
Acid Addition: Add the 1 M HCl solution (0.1 equiv.) to the stirring suspension.
-
Reaction: Equip the flask with a condenser and heat the mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50-70% EtOAc in hexanes. The product should be more polar than the starting material. Reactions are often complete within 2-6 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it may be the product hydrochloride salt.
-
Neutralization & Extraction: Add ethyl acetate to the flask. Slowly add saturated NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final product.
Protocol 2: Base-Mediated Substitution with Aliphatic Amines, Thiols, or Alcohols
This general protocol applies to nucleophiles that require basic conditions.
Materials:
-
This compound
-
Nucleophile (Aliphatic amine, thiol, or alcohol; 1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, DIPEA; 2.0 - 3.0 equivalents)
-
Solvent (e.g., DMF, 2-Propanol, Acetonitrile)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.), the chosen solvent (approx. 0.1-0.2 M), and the base (e.g., K₂CO₃).
-
Nucleophile Addition: Add the nucleophile (1.1 equiv.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. If an inorganic base was used, filter off the solids. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in EtOAc or DCM. Wash the organic solution sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Data Summary and Workflow Visualization
Table 1: Summary of Typical SNAr Conditions
| Nucleophile Class | Typical Conditions | Solvent | Temperature | Notes |
| Anilines | 0.1 eq. HCl | Water | 80 °C | Efficient and green method. Low acid concentration is key to prevent solvolysis.[4][7] |
| Aliphatic Amines | 2-3 eq. K₂CO₃ or DIPEA | DMF, 2-Propanol | 60-100 °C | Can also proceed in water without acid for some substrates.[5] |
| Thiols | 2-3 eq. K₂CO₃ or NaH | DMF, THF | 25-80 °C | The thiol is typically deprotonated by the base to form the more nucleophilic thiolate. |
| Alcohols/Phenols | 1.5 eq. NaH or K₂CO₃ | DMF, THF | 60-120 °C | Requires strong basic conditions to form the reactive alkoxide/phenoxide. |
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis, purification, and analysis of substituted 4-amino/thio/alkoxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehydes.
Caption: General workflow for SNAr reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature.2. Deactivated nucleophile (e.g., too much acid for anilines).3. Poor quality of reagents. | 1. Increase reaction temperature.2. For aniline reactions, ensure only catalytic (0.1 eq) acid is used. For other nucleophiles, ensure a sufficient amount of base is present.3. Use freshly distilled/purified reagents and dry solvents. |
| Formation of Hydrolysis/Solvolysis Byproduct | 1. Solvent is acting as a competing nucleophile.2. For acid-catalyzed reactions, the concentration of acid is too high.[7] | 1. Switch to a non-nucleophilic solvent like DMF, DMSO, or Dioxane.2. Reduce the amount of acid catalyst to 0.05-0.1 equivalents. |
| Multiple Spots on TLC | 1. Incomplete reaction (starting material present).2. Formation of byproducts (e.g., solvolysis, dimerization).3. Decomposition of starting material or product. | 1. Allow the reaction to run longer or increase the temperature.2. See above for mitigating solvolysis. Ensure an inert atmosphere if reagents are air-sensitive.3. Lower the reaction temperature and monitor more frequently. |
Alternative Transformations: A Note on Cross-Coupling
While SNAr is a powerful tool, it is important to recognize that the 4-chloro position is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This reaction class allows for the formation of carbon-carbon bonds, providing access to 4-aryl or 4-vinyl substituted pyrrolo[2,3-d]pyrimidines, which are often inaccessible through direct nucleophilic substitution.
Conclusion
This compound is a versatile and highly reactive substrate for nucleophilic aromatic substitution. By carefully selecting the nucleophile, solvent, and catalytic system, researchers can efficiently generate a wide array of derivatives. The protocols and strategic considerations outlined in this guide provide a robust framework for leveraging this key intermediate in the synthesis of novel compounds for drug discovery and development.
References
- Gikling, K. et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- Gikling, K. et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PubMed.
- Gikling, K. et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. ResearchGate.
- Gikling, K. et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- Srini Chem (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- Gikling, K. et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.
- Tumosienė, I. et al. (2023). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
- Prieur, A. et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. srinichem.com [srinichem.com]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Application Notes & Protocols: Suzuki Coupling Reactions with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry. Its structural similarity to endogenous purines allows it to function as a bioisostere, interacting with a wide range of biological targets, particularly protein kinases. The targeted introduction of aryl and heteroaryl substituents onto this core via C-C bond formation is a cornerstone of modern drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2][3]
Among the various methods for forging these critical C-C bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most robust and versatile tool.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it indispensable.
This guide provides an in-depth analysis and detailed protocols for the Suzuki coupling of a key, functionalized intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde . This substrate is particularly valuable as the aldehyde group at the C5 position offers a synthetic handle for further elaboration into complex drug candidates.[6][7] We will explore the critical parameters, mechanistic considerations, and practical methodologies required to achieve high-yield, reproducible outcomes.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization.[4]
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, especially with less reactive aryl chlorides.[4][8]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[4][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations: A Scientist's Perspective
Executing a successful Suzuki coupling with this compound requires careful consideration of several interconnected factors. The choices made here will dictate yield, purity, and scalability.
The Substrate: Reactivity and Challenges
-
The C4-Cl Bond: The chloro group at the 4-position of the 7-deazapurine core is activated towards oxidative addition due to the electron-withdrawing nature of the pyrimidine ring. This intrinsic reactivity is favorable, but aryl chlorides are still generally less reactive than the corresponding bromides or iodides, often necessitating more active catalyst systems or higher temperatures.[5]
-
The C5-Carbaldehyde Group: The aldehyde is an electron-withdrawing group, which can further activate the C4-Cl bond. Fortunately, aldehydes are generally well-tolerated in Suzuki-Miyaura reactions.[5][10] However, there is a possibility of coordination between the aldehyde's carbonyl oxygen and the palladium center. While this can sometimes be beneficial, in other cases, it might lead to catalyst inhibition.[8][11][12] This interaction should be kept in mind during optimization, as it may influence the choice of ligand.
-
The N7-H Pyrrole Proton: This is arguably the most critical feature of the substrate. The acidic N-H proton can competitively coordinate to the palladium catalyst or react with the base, potentially leading to catalyst deactivation or inhibition.[13] This presents a key decision point in the synthetic strategy.
The N-H Protection Dilemma: To Protect or Not to Protect?
There are two valid and effective strategies for approaching this coupling, each with distinct advantages and disadvantages. The optimal choice depends on the specific boronic acid partner, the scale of the reaction, and the available catalyst systems.
Caption: Decision workflow for N-H protection strategy.
-
Strategy A (Unprotected): Modern, highly active catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) and their corresponding palladacycle precatalysts (G2, G3, G4), have been specifically designed to overcome the challenges of coupling N-H containing heterocycles.[13][14][15][16] These catalysts form highly stable, monoligated Pd(0) species that are less susceptible to inhibition and can facilitate the coupling of challenging substrates at lower catalyst loadings.[13][15] This approach is more atom-economical and efficient if successful.
-
Strategy B (Protected): Protecting the pyrrole nitrogen with a suitable group, such as 2-(trimethylsilyl)ethoxymethyl (SEM) or tert-butyloxycarbonyl (Boc), can significantly improve reaction outcomes.[17][18] Protection prevents catalyst coordination issues, often leading to faster reactions, cleaner conversions, and easier purifications.[18] This strategy allows for the use of more traditional and less expensive catalysts like [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). However, it adds two steps (protection and deprotection) to the sequence, which can lower the overall yield.
Optimizing the Reaction Parameters
The selection of catalyst, base, and solvent is a multi-variable system where each component influences the others.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Catalyst | For Unprotected (Protocol A): - XPhos Pd G2/G3/G4- SPhos Pd G2/G3/G4For Protected (Protocol B): - Pd(dppf)Cl₂- Pd(PPh₃)₄- Pd(OAc)₂ + Ligand | Buchwald-type precatalysts (e.g., XPhos Pd G2) are often the first choice for challenging heteroaryl chlorides, especially with free N-H groups, as they rapidly form the active monoligated Pd(0) species.[13][14][15] Pd(dppf)Cl₂ is a robust, versatile, and air-stable catalyst that is highly effective for a wide range of couplings, particularly on N-protected substrates. |
| Base | - K₂CO₃- K₃PO₄- Cs₂CO₃ | The base is critical for activating the boronic acid. K₂CO₃ is a common, cost-effective choice often used in a 2M aqueous solution. K₃PO₄ is a stronger base that can be effective for less reactive chlorides. Cs₂CO₃ is highly effective but more expensive; it is often used with boronic esters or sensitive substrates. The choice of base can also influence the rate of side reactions like protodeboronation. |
| Solvent System | - 1,4-Dioxane / H₂O- Toluene / H₂O- DMF / H₂O- THF / H₂O | A mixture of an organic solvent and water is standard. 1,4-Dioxane is a very common and effective solvent for Suzuki couplings. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex. All solvents must be rigorously degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Boronic Acid | - Arylboronic Acids- Arylboronic Esters (Pinacol, MIDA)- Potassium Aryltrifluoroborates | Boronic acids are most common. Boronic esters and trifluoroborates are more stable alternatives and are less prone to protodeboronation, which can be advantageous for challenging couplings or when using electron-deficient arylboronic acids.[13][15] Typically, 1.2 to 1.5 equivalents of the boron reagent are used. |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts are toxic and should be handled with care. Solvents are flammable.
Protocol A: Direct Coupling on Unprotected 7H-pyrrolo[2,3-d]pyrimidine
This protocol leverages a modern, highly active catalyst system to couple the substrate directly, avoiding additional protection/deprotection steps.
Workflow Diagram:
Caption: Experimental workflow for the direct Suzuki coupling protocol.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and XPhos Pd G2.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by bubbling argon through it for at least 20 minutes. Add the degassed solvent mixture to the reaction flask via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting chloro-pyrimidine.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: See the detailed "Work-up and Purification" section below.
Protocol B: Coupling via N7-SEM Protected Intermediate
This two-step protocol involves protection of the pyrrole nitrogen, which can lead to higher yields and easier purification, especially on a larger scale.
Step 1: N7-Protection with SEM-Chloride
-
Setup: To a solution of this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an argon atmosphere.
-
Activation: Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC/LC-MS indicates complete consumption of the starting material.
-
Quench & Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde .
Step 2: Suzuki Coupling of N-SEM Protected Intermediate Materials:
-
N7-SEM protected chloro-pyrimidine (from Step 1, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed 1,2-Dimethoxyethane (DME)
-
Degassed deionized water
Procedure:
-
Reaction Setup: In a reaction vessel, combine the N-SEM protected chloro-pyrimidine, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Inert Atmosphere: Purge the vessel with argon for 10 minutes.
-
Solvent Addition: Add degassed DME and water (e.g., in a 4:1 ratio) to the vessel.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring for 4-16 hours, monitoring by TLC/LC-MS.
-
Work-up: Proceed to the general work-up and purification. The final deprotection step (if required) can be achieved under acidic conditions (e.g., TFA in DCM) or with fluoride sources (e.g., TBAF in THF).
Work-up and Purification Protocol
The polarity of the final 4-aryl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde products can vary significantly depending on the nature of the coupled aryl group.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional solvent. This step is particularly useful to simplify the subsequent chromatography.[19][20]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with saturated aqueous sodium chloride (brine).[21] This removes the base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate or dichloromethane/methanol, is typically effective. The choice of eluent will depend on the product's polarity.
Troubleshooting and Side Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure)2. Insufficiently active catalyst system3. Poor quality boronic acid4. N-H inhibition (in Protocol A) | 1. Ensure rigorous degassing of all solvents and maintain a positive pressure of inert gas throughout. 2. Switch to a more active catalyst system (e.g., from Pd(dppf)Cl₂ to a Buchwald G3/G4 precatalyst). 3. Use fresh, high-purity boronic acid or switch to a more stable boronic ester/trifluoroborate. 4. Consider N-protection (Protocol B) or increase catalyst loading. |
| Protodeboronation (Boronic acid replaced by -H) | 1. High temperature2. Presence of excess water or acidic protons3. Unstable boronic acid | 1. Lower the reaction temperature if possible. 2. Use anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄). 3. Use a potassium trifluoroborate salt or MIDA boronate ester instead of the boronic acid.[13][15] |
| Homocoupling (Aryl-Aryl or Boronic-Boronic) | 1. Slow transmetalation relative to other pathways2. Catalyst decomposition | 1. Optimize the base and solvent system. Ensure efficient stirring. 2. Use a more stable catalyst or precatalyst. Check for oxygen contamination. |
| Hydrodehalogenation (Starting material's -Cl replaced by -H) | 1. Presence of a hydrogen source (e.g., solvent, water)2. Certain bases or catalyst systems | 1. Ensure solvents are anhydrous where appropriate. 2. Screen different bases; sometimes a weaker base can mitigate this side reaction. |
Characterization Data
Starting Material: this compound
-
Appearance: Solid[9]
-
Molecular Formula: C₇H₄ClN₃O[22]
-
Molecular Weight: 197.58 g/mol [23]
-
¹H NMR Spectrum: Available from commercial suppliers and chemical databases.[22]
Representative Product: 4-(Phenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
-
¹H NMR (DMSO-d₆, 400 MHz, expected): δ ~12.5 (br s, 1H, NH), 10.1 (s, 1H, CHO), 9.0 (s, 1H, H2), 8.5 (s, 1H, H6), 7.8-7.6 (m, 5H, Ar-H).
-
¹³C NMR (DMSO-d₆, 101 MHz, expected): δ ~185.0 (CHO), 155.0, 153.0, 152.0, 135.0, 131.0, 130.0, 129.0, 118.0, 115.0.
-
HRMS (ESI): Calculated for C₁₃H₁₀N₃O [M+H]⁺, expected m/z ~224.0818.
References
A consolidated list of authoritative sources will be generated here.
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. oa.tib.eu [oa.tib.eu]
- 12. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading [pubmed.ncbi.nlm.nih.gov]
- 14. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. (2019) | Bhaskaran Savitha | 8 Citations [scispace.com]
- 15. nasc.ac.in [nasc.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde characterization
An Application Note for the Comprehensive Characterization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Abstract
This document provides a detailed guide for the analytical characterization of this compound (CAS 908287-21-8), a critical building block in the synthesis of various pharmacologically active molecules, including Janus kinase (JAK) inhibitors. Ensuring the identity, purity, and structural integrity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide presents a multi-faceted analytical approach, combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the rationale behind the methodology, provides detailed step-by-step protocols, and offers guidance on data interpretation. This self-validating workflow is designed for researchers, quality control analysts, and drug development professionals to ensure the reliable and accurate characterization of this key heterocyclic compound.
Introduction: The Significance of a Well-Characterized Intermediate
This compound is a heteroaromatic compound featuring a pyrrolopyrimidine core. This scaffold is isosteric to purine and is central to the development of targeted therapies. The presence of a chloro group at the 4-position and a carbaldehyde (formyl) group at the 5-position provides reactive handles for diverse chemical modifications, making it an invaluable intermediate in medicinal chemistry.[1] Given its role as a precursor to potent APIs, a rigorous and unambiguous analytical characterization is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development. An improperly characterized starting material can lead to significant downstream impurities, failed syntheses, and compromised biological results.
The analytical strategy outlined herein is designed to provide orthogonal data points, creating a comprehensive and trustworthy profile of the material. Each technique offers unique insights, and their combined application ensures a robust validation of the molecule's structure and purity.
Analytical Workflow Overview
A systematic approach is crucial for efficient and thorough characterization. The following workflow ensures that data from each technique is used to build a cohesive and complete understanding of the compound's identity and quality.
Caption: Structure with atom numbering for NMR assignment.
Table 1: Predicted NMR Data in DMSO-d₆
| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| H (Aldehyde) | ¹H NMR | ~10.0 | Singlet (s) | Deshielded proton of the formyl group. |
| H2 | ¹H NMR | ~8.8 | Singlet (s) | Pyrimidine ring proton. |
| H6 | ¹H NMR | ~8.4 | Singlet (s) | Pyrrole ring proton, deshielded by adjacent aldehyde. |
| N7-H | ¹H NMR | ~12.5-13.0 | Broad Singlet (br s) | Acidic proton of the pyrrole ring. |
| C5-(C=O) | ¹³C NMR | ~185.0 | - | Carbonyl carbon of the aldehyde. |
| C4 | ¹³C NMR | ~152.0 | - | Carbon bearing the chloro substituent. |
| C7a | ¹³C NMR | ~151.5 | - | Bridgehead carbon. |
| C2 | ¹³C NMR | ~151.0 | - | Corresponds to the H2 proton. |
| C5a | ¹³C NMR | ~130.0 | - | Bridgehead carbon. |
| C6 | ¹³C NMR | ~125.0 | - | Corresponds to the H6 proton. |
| C5 | ¹³C NMR | ~118.0 | - | Carbon bearing the aldehyde group. |
Note: These are predicted values based on spectral data of similar compounds. [2]Actual values may vary slightly.
Mass Spectrometry (MS): Molecular Weight Verification
MS provides the exact molecular weight of the compound, serving as a primary check of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition.
Rationale & Expertise
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and typically producing a strong protonated molecular ion ([M+H]⁺). The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, providing further structural confirmation.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution data.
-
Acquisition Parameters:
-
Ionization Mode: Positive (ESI+)
-
Mass Range: m/z 50-500
-
Capillary Voltage: ~3.5 kV
-
Infusion: Introduce the sample via direct infusion or through an HPLC system.
-
Data Interpretation and Expected Results
Table 2: Expected High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₇H₄ClN₃O |
| Exact Mass (Monoisotopic) | 197.00699 Da |
| Observed Ion ([M+H]⁺) | ~198.0142 Da |
| Isotopic Peak ([M+2+H]⁺) | ~200.0112 Da (approx. 32% intensity of [M+H]⁺) |
The observed mass should be within 5 ppm of the calculated exact mass to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the industry-standard method for determining the purity of pharmaceutical compounds. It separates the main component from any impurities, allowing for accurate quantification. [3]
Rationale & Expertise
A reversed-phase C18 column is a robust choice for separating moderately polar heterocyclic compounds. A mobile phase consisting of water and acetonitrile with a small amount of acid (like formic acid) is used to ensure good peak shape by keeping the molecule protonated. UV detection is ideal as the conjugated pyrrolopyrimidine ring system has a strong chromophore.
Protocol: Reversed-Phase HPLC Method
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of ~1.0 mg/mL. Dilute to ~0.1 mg/mL with the mobile phase for injection.
-
Instrumentation & Conditions:
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detector | 254 nm |
Data Interpretation
A successful analysis will show a single major peak corresponding to the product. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity level of ≥97% is typically expected for such an intermediate. [4]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale & Expertise
This technique is excellent for quickly confirming the presence of key structural motifs. For this molecule, the most characteristic peaks will be the N-H stretch from the pyrrole, the C=O stretch from the aldehyde, and the various C=C and C=N stretches from the aromatic rings. [5]The absence of a broad O-H stretch (from a carboxylic acid impurity, for instance) can also be confirmed.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.
-
Data Interpretation and Expected Results
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3150-3050 | N-H Stretch | Pyrrole N-H |
| ~2850, ~2750 | C-H Stretch | Aldehyde C-H (Fermi doublet) |
| ~1680 | C=O Stretch | Conjugated Aldehyde |
| ~1600-1400 | C=C, C=N Stretch | Aromatic Rings |
| ~1350 | C-N Stretch | Aromatic Amine |
| ~750 | C-Cl Stretch | Aryl Halide |
The presence of these key bands provides strong, complementary evidence for the proposed structure. [6]
Conclusion
The analytical methods described in this application note provide a comprehensive and robust framework for the characterization of this compound. The orthogonal nature of NMR, MS, HPLC, and FTIR ensures a self-validating system where the data from each technique corroborates the others. Adherence to these protocols will enable researchers and developers to confidently ascertain the identity, structure, and purity of this vital synthetic intermediate, ensuring the quality and integrity of their research and development endeavors.
References
- ChemicalBook. (n.d.). This compound(908287-21-8) 1H NMR. Retrieved from ChemicalBook.
Sources
- 1. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. ijsred.com [ijsred.com]
Application Notes & Protocols: High-Purity Isolation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Introduction: The Critical Role of Purity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a pivotal intermediate in contemporary medicinal chemistry. As a functionalized 7-deazapurine scaffold, it serves as a key building block for a class of highly potent and selective kinase inhibitors, including agents targeting Janus kinases (JAK), which are instrumental in treating inflammatory diseases and certain cancers.[1][2] The presence of the aldehyde group at the C5 position offers a versatile synthetic handle for further molecular elaboration, while the chloro-substituent at C4 provides a reactive site for nucleophilic aromatic substitution (SNAr) reactions.[3]
Given its role in the synthesis of active pharmaceutical ingredients (APIs), the purity of this intermediate is not merely a matter of quality control but a fundamental determinant of the safety and efficacy of the final drug product. Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, and complex purification challenges in subsequent steps. This guide provides a detailed examination of robust purification techniques tailored to the specific chemical nature of this compound, grounded in an understanding of its synthetic origins.
Synthetic Context: The Vilsmeier-Haack Formylation and its Implications for Purification
To design an effective purification strategy, one must first understand the likely impurity profile, which is dictated by the synthetic route. The introduction of the C5-carbaldehyde group onto the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is most commonly achieved via the Vilsmeier-Haack reaction .[4][5] This reaction employs a combination of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt, the "Vilsmeier reagent," which then formylates the electron-rich pyrrole ring.[6][7]
The Vilsmeier-Haack reaction, while effective, introduces a specific set of potential impurities that must be addressed:
-
Unreacted Starting Material: Incomplete formylation results in residual 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Hydrolyzed Byproducts: The chloro-group at the C4 position is susceptible to hydrolysis back to a hydroxyl group, particularly during aqueous workup if conditions are not carefully controlled.[8] This can form 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
-
Reagent-Derived Impurities: Residual DMF and the inorganic byproducts from the hydrolysis of POCl₃ (phosphoric acid and HCl) are major contaminants.
-
Over-Reaction Products: While less common at the C6 position, undesired side reactions can occur under harsh conditions.
Understanding this context is paramount. A successful purification is not a generic process but a targeted removal of these specific, synthesis-derived impurities.
Caption: A sequential strategy for purifying the target compound.
Detailed Protocols
Protocol 1: Post-Synthesis Aqueous Workup
Objective: To neutralize acidic byproducts, hydrolyze the intermediate iminium salt to the final aldehyde, and remove water-soluble impurities like DMF and phosphate salts. The key challenge is to perform this quench under conditions that prevent the hydrolysis of the C4-chloro group. [8] Materials:
-
Crude reaction mixture
-
Crushed ice or ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH paper or pH meter
Procedure:
-
Preparation: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water, approximately 10 volumes relative to the reaction mixture volume.
-
Controlled Quenching: In a well-ventilated fume hood, cool the crude reaction mixture (containing POCl₃ and DMF) to room temperature. Slowly and carefully, add the reaction mixture dropwise via an addition funnel to the stirred ice-water. This "reverse quench" is critical for controlling the highly exothermic reaction between POCl₃ and water. [8]Maintain the temperature of the quench mixture below 10 °C throughout the addition.
-
Neutralization: Once the addition is complete, continue stirring for 30 minutes. Begin the slow, portion-wise addition of saturated NaHCO₃ solution. Monitor the pH closely. Continue adding base until the pH of the aqueous slurry is stable between 7 and 8. Avoid using strong bases like NaOH, which can promote product hydrolysis. [8]4. Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate). The product is expected to be soluble in organic solvents. [1][9]5. Washing: Combine the organic layers. Wash the combined extracts sequentially with water and then with brine. The brine wash helps to break any emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product, ready for further purification.
Protocol 2: Recrystallization
Objective: To remove impurities that have different solubility profiles from the target compound. This is an effective technique for removing unreacted starting material and other minor organic impurities, significantly increasing the product's purity.
Causality of Solvent Selection: The ideal recrystallization solvent (or solvent system) is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (and remain in the mother liquor) or insoluble at all temperatures (and be removed by hot filtration). Based on the properties of the parent compound, suitable solvents include toluene or a mixed system like ethanol/water or ethyl acetate/heptane. [8][10] Materials:
-
Crude product from Protocol 1
-
Selected solvent system (e.g., Ethyl Acetate/Heptane)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Buchner funnel and filter paper
-
Ice bath
Procedure (Example using Ethyl Acetate/Heptane):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and heat the mixture to a gentle boil with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Inducing Crystallization: While the solution is still hot, slowly add the "poor" solvent (heptane) dropwise until the solution becomes faintly turbid (cloudy). Add a few more drops of the good solvent (ethyl acetate) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Silica Gel Column Chromatography
Objective: To achieve the highest possible purity by separating the target compound from structurally similar impurities based on differential adsorption to a stationary phase (silica gel). This method is particularly effective for removing unreacted starting material which may have a very similar solubility profile.
Principle of Separation: Silica gel is a polar stationary phase. Non-polar compounds will travel through the column faster, while more polar compounds will adsorb more strongly and elute later. The aldehyde group and the N-H protons of the pyrrole ring make the target compound moderately polar. An eluent system of intermediate polarity, such as Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate, is a logical starting point. A literature precedent for a similar compound used a Petroleum Ether/Ethyl Acetate system. [11] Materials:
-
Crude or recrystallized product
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate, starting at 4:1)
-
Chromatography column
-
Sand and cotton
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of ~0.3 for the target compound and good separation from all impurities.
-
Column Packing: Pack the chromatography column with silica gel using a slurry method (silica gel mixed with the initial eluent) to ensure a homogenous and air-free stationary phase.
-
Sample Loading: Dissolve the product in a minimum amount of the eluent or a slightly more polar solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the starting solvent mixture (e.g., Hexane/EtOAc 4:1). Collect fractions in separate test tubes.
-
Gradient Elution (Optional): If separation is poor, gradually increase the polarity of the eluent (e.g., move from 4:1 to 3:1 to 2:1 Hexane/EtOAc) to elute more strongly adsorbed compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Combining and Concentration: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the combined fractions under reduced pressure to yield the final, highly purified product.
Data and Technique Comparison
| Parameter | Aqueous Workup | Recrystallization | Column Chromatography |
| Primary Function | Crude Cleanup | Bulk Purification | High-Purity Polishing |
| Impurities Removed | Inorganic salts, acids, DMF | Compounds with different solubility | Structurally similar compounds |
| Typical Purity | < 85% | 90-97% | > 98% |
| Typical Recovery | > 95% (of organic material) | 60-85% | 70-90% |
| Scalability | High | Moderate to High | Low to Moderate |
| Time/Labor Intensity | Low | Moderate | High |
References
- Lookchem. (n.d.). Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Justia Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- AHH Chemical Co., Ltd. (n.d.). 4-chloro-7H-pyrrolo[2, 3-d]pyrimidine-5-carbaldehyde, min 97%, 1 gram.
- Taylor & Francis Online. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ResearchGate. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. srinichem.com [srinichem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. tandfonline.com [tandfonline.com]
Derivatization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde for bioactivity screening
Strategic Derivatization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde for High-Throughput Bioactivity Screening
Abstract
The 7-deazapurine scaffold, specifically the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, is a privileged structure in medicinal chemistry. It serves as the foundation for numerous kinase inhibitors and other therapeutic agents.[1][2] The aldehyde functionality at the C5 position of this compound provides a versatile point for chemical modification, enabling the creation of diverse compound libraries for bioactivity screening. This document offers a detailed guide for the strategic derivatization of this important intermediate, emphasizing robust and scalable reactions suitable for library synthesis. We will delve into several high-yield synthetic protocols, including reductive amination, Wittig olefination, and Knoevenagel condensation, and provide insights into reaction optimization, purification, and analytical characterization.
Introduction: The Significance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine ring system, a bioisostere of purine, is a core component of many clinically relevant molecules.[3] Its significance lies in its ability to mimic natural purine bases, allowing it to interact with a broad spectrum of biological targets, especially protein kinases. The substitution pattern on this scaffold is crucial for modulating potency, selectivity, and pharmacokinetic properties.
This compound is a particularly valuable starting material. The chlorine atom at the C4 position is amenable to nucleophilic substitution, permitting the introduction of various amine-containing fragments. The aldehyde group at C5 acts as a reactive center for C-C and C-N bond formation, facilitating extensive diversification. This dual functionality allows for the generation of large and structurally diverse libraries of compounds from a single, readily available intermediate.
Strategic Derivatization Pathways
The aldehyde group of this compound is the primary focus for initial derivatization. Its reactivity allows for several robust chemical transformations that are well-suited for parallel synthesis and high-throughput screening formats. The choice of reaction dictates the nature of the substituent introduced at the C5 position, thereby influencing the physicochemical properties and biological activity of the resulting molecules.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
The Versatile Virtuoso: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde as a Cornerstone in Modern Organic Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Beyond a Simple Heterocycle
In the landscape of contemporary medicinal chemistry and drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to bind to multiple biological targets with high affinity. The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, is a quintessential example of such a scaffold.[1] Its structural resemblance to the purine core of ATP allows it to serve as a foundational template for a multitude of kinase inhibitors.[2][3] This guide focuses on a particularly valuable derivative: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS No: 908287-21-8). The strategic placement of a reactive chlorine atom at the 4-position and a versatile carbaldehyde at the 5-position transforms this molecule into a powerful and multifunctional building block, enabling rapid diversification and the construction of complex, biologically active molecules. This document serves as a detailed guide to its application, providing not just protocols, but the strategic rationale behind the synthetic choices.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The C4-chloro substituent is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the C5-carbaldehyde is a versatile handle for transformations such as reductive amination, oxidation, and olefination. This dual reactivity allows for a modular and convergent approach to complex target molecules.
Part 1: The Gateway - Synthesis of the Building Block
The title compound is typically prepared from its parent heterocycle, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No: 3680-69-1), via a Vilsmeier-Haack formylation. This reaction is a cornerstone of heterocyclic chemistry for the introduction of a formyl group onto electron-rich rings.[4][5]
Protocol 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[6] The electrophilic iminium salt generated is then attacked by the electron-rich pyrrole ring of the substrate.
Reaction Scheme: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine to this compound
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), cool N,N-dimethylformamide (DMF, 3.0-5.0 equivalents) to 0 °C with an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the chloromethyliminium salt (Vilsmeier reagent) is typically observed as a change in the solution's consistency.
-
Substrate Addition: Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or a chlorinated solvent) and add it portion-wise or via a dropping funnel to the Vilsmeier reagent, ensuring the internal temperature remains below 15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium species to the aldehyde.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture to a pH of 7-8 using a saturated aqueous solution of a weak base like sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from toluene) or silica gel column chromatography to afford the title compound as a solid.[7]
Senior Application Scientist Insights:
The Vilsmeier-Haack reaction is a powerful tool, but control is key. The exothermicity of the POCl₃/DMF reaction necessitates slow, controlled addition at low temperatures to prevent side reactions. The pyrrole ring is highly activated, and under harsh conditions, di-formylation or other side reactions can occur. Careful monitoring is crucial. The choice of work-up is also critical; quenching on ice and using a weak base for neutralization prevents potential hydrolysis of the C4-chloro group, which can occur under strongly acidic or basic conditions.
Part 2: Functionalization at the C4-Position
The electron-withdrawing nature of the pyrimidine ring and the pyrrole nitrogen makes the C4-chloro group an excellent leaving group for various substitution reactions.
Application 2.1: Nucleophilic Aromatic Substitution (SNAr) - The Path to Kinase Inhibitors
SNAr with amines is arguably the most common and critical reaction of this building block, forming the core of numerous kinase inhibitors, including Tofacitinib.[8]
Workflow for C4-Amination:
Caption: General workflow for SNAr amination at the C4 position.
Step-by-Step Methodology (General Protocol for Amination):
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equivalent), the desired primary or secondary amine (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Solvent Addition: Add a suitable high-boiling solvent such as n-butanol, 1,4-dioxane, or DMF.
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Senior Application Scientist Insights:
The choice of base and solvent is critical. For less nucleophilic amines, a stronger, non-nucleophilic base like DIPEA is preferred. For reactions in protic solvents like alcohols, competing solvolysis can be an issue. An interesting alternative for aniline nucleophiles is to perform the reaction in water with a catalytic amount of HCl, which can be a greener and more efficient process.[5][9] However, care must be taken to control the pH to minimize hydrolysis of the starting material.
Application 2.2: Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon-based substituents at the C4-position, palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions are indispensable tools.
The Suzuki coupling allows for the formation of a C-C bond between the C4 position and a variety of aryl or heteroaryl boronic acids or esters.[10][11]
Key Reagents and Conditions for Suzuki Coupling
| Component | Example | Typical Loading (mol%) | Purpose |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1-5 | Catalyst |
| Ligand | PPh₃, dppf | (Implicit in catalyst) | Stabilizes Pd, facilitates catalytic cycle |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents | Activates the boronic acid |
| Solvent | Dioxane/H₂O, Toluene, DMF | - | Solubilizes reactants and catalyst |
Step-by-Step Methodology (General Protocol):
-
Inert Atmosphere: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (3 cycles). Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Reaction: Heat the mixture to 80-100 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic phase with brine, dry, and concentrate. Purify by column chromatography.
Senior Application Scientist Insights:
The key to a successful Suzuki coupling is the rigorous exclusion of oxygen, which can deactivate the palladium catalyst. Degassing the solvent is non-negotiable. The choice of base is also important; for sensitive substrates, a milder base like K₃PO₄ can be beneficial. The reactivity of the C4-chloro group is generally good, but for challenging couplings, using a more active catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand) may be necessary.[11]
The Sonogashira coupling enables the installation of an alkyne moiety at the C4 position, a valuable functional group for further transformations or as a structural element in its own right.[12][13]
Workflow for Sonogashira Coupling:
Caption: Key components for a successful Sonogashira coupling reaction.
Step-by-Step Methodology (General Protocol):
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add the 4-chloro starting material (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).
-
Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or DIPEA, >2 eq). Finally, add the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Senior Application Scientist Insights:
The Sonogashira reaction is often sensitive to the quality of reagents. Use of freshly distilled amine base and high-purity catalysts is recommended. Copper(I) is crucial for the catalytic cycle but can also promote homocoupling of the alkyne (Glaser coupling). Running the reaction under dilute conditions and at the lowest possible temperature can help minimize this side reaction. Modern copper-free Sonogashira protocols can also be employed to avoid this issue.[1]
Part 3: Derivatization of the C5-Carbaldehyde
The aldehyde at the C5 position is a versatile handle for introducing a wide array of functionalities, most commonly through reductive amination.
Protocol 3.1: Reductive Amination
Reductive amination is a two-step (or one-pot) process that converts the aldehyde into a primary, secondary, or tertiary amine. This is a powerful method for installing diverse side chains and is frequently used in library synthesis for structure-activity relationship (SAR) studies.[14]
Step-by-Step Methodology (One-Pot Protocol):
-
Imine Formation: Dissolve the 4-substituted-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane). Add the primary or secondary amine (1.0-1.2 eq). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature until the reaction is complete (typically 2-12 hours), as monitored by LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by an appropriate method (chromatography or crystallization).
Senior Application Scientist Insights:
Sodium triacetoxyborohydride is often the reagent of choice as it is milder than sodium borohydride and does not reduce the starting aldehyde at an appreciable rate, allowing for the one-pot procedure. It is also less toxic than sodium cyanoborohydride. The pH of the reaction is important for imine formation; a slightly acidic medium (pH 5-6) is optimal. For challenging or sterically hindered amines, a two-step procedure (isolation of the imine followed by reduction) may provide better yields.
Conclusion: A Gateway to Innovation
This compound is a testament to the power of strategic functionalization in organic synthesis. Its dual reactive sites offer a modular platform for the rapid and efficient construction of diverse and complex molecular architectures. From blockbuster kinase inhibitors to novel therapeutic candidates, this building block provides a reliable and versatile entry point.[4][6] The protocols and insights provided herein are intended to empower researchers to fully exploit the synthetic potential of this valuable intermediate, accelerating the pace of discovery in drug development and beyond.
References
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5183. [Link]
- Justia Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. [Link]
- Gangjee, A., et al. (2010). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Google Patents. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Larhed, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(10), 13466-13475. [Link]
- ACS Publications. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
- Choi, H. G., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(8), 2173-2176. [Link]
- Pan, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry, 173, 231-245. [Link]
- Gangjee, A., et al. (2012). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 20(13), 4049-4057. [Link]
- Beilstein Journal of Organic Chemistry. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- MDPI. (2018).
- ResearchGate. (2019). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. [Link]
- Neri, D., et al. (2021). Large screening of DNA-compatible reaction conditions for Suzuki and Sonogashira cross-coupling reactions and for reverse amide bond formation. Bioorganic & Medicinal Chemistry, 42, 116206. [Link]
- Kráľová, K., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2822. [Link]
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2021). ACS Omega, 6(39), 25357-25370. [Link]
- Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1287-1302. [Link]
- PubMed. (2021). Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one. [Link]
- ResearchGate. (2013). ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. [Link]
Sources
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde for the Synthesis of Potent Focal Adhesion Kinase (FAK) Inhibitors
Abstract
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell signaling pathways that control cell survival, proliferation, migration, and angiogenesis.[1][2] Its overexpression and activation are frequently observed in numerous advanced-stage solid cancers, correlating with poor prognosis and metastasis.[2][3] This central role in tumorigenesis has established FAK as a high-value therapeutic target in oncology.[4][5] The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a purine isostere, has emerged as a privileged core structure for the development of potent kinase inhibitors.[6][7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde as a versatile starting material for the synthesis of novel FAK inhibitors. We will elucidate the underlying chemical principles, provide validated, step-by-step protocols, and explore the biological context of FAK inhibition.
The Rationale: FAK Signaling in Cancer Progression
Integrins, which mediate cell-extracellular matrix (ECM) interactions, are key regulators of cellular behavior.[9] Upon integrin engagement with the ECM, FAK is recruited to focal adhesions and activated through autophosphorylation at tyrosine 397 (Y397).[9][10] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[11] The resulting FAK/Src signaling complex phosphorylates a cascade of downstream targets, including p130Cas and paxillin, activating multiple oncogenic pathways such as PI3K-Akt and Ras-MAP kinase.[11][12] This cascade ultimately promotes the cellular processes that drive tumor growth, invasion, and metastasis.[1][3] The inhibition of FAK's kinase activity is therefore a validated strategy to disrupt these pathways and impede cancer progression.[13]
The Strategic Intermediate: this compound
This specific intermediate is strategically designed for divergent synthesis. It possesses two key reactive handles: a C4-chlorine atom and a C5-carbaldehyde group. The electron-withdrawing nature of the pyrimidine ring system activates the C4 position, making the chlorine an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[14] Simultaneously, the aldehyde at C5 is primed for reductive amination, allowing for the introduction of a second point of diversity. This dual functionality enables the systematic construction of large chemical libraries to probe the structure-activity relationship (SAR) of FAK inhibitors.
| Property | Value | Reference |
| CAS Number | 908287-21-8 | |
| Molecular Formula | C₇H₄ClN₃O | |
| Molecular Weight | 181.58 g/mol | |
| Appearance | Solid | |
| Purity | ≥97% | |
| Storage | Refrigerator or -20°C, sealed, away from moisture |
Synthetic Workflow: A Two-Step Approach to FAK Inhibitors
The general strategy involves a sequential, two-step process that leverages the orthogonal reactivity of the chloro and aldehyde functional groups. This approach allows for the modular assembly of diverse FAK inhibitors.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
This step involves the displacement of the C4-chloro group with a desired primary or secondary amine. The choice of amine (R¹-NH₂) is critical for tuning the inhibitor's potency and selectivity. An acid-promoted reaction in water or an alcohol is an environmentally favorable and efficient method for many aniline derivatives.[15]
Materials:
-
This compound (1.0 eq)
-
Desired aniline or aliphatic amine (1.1 - 1.5 eq)
-
2-Propanol or Water
-
Hydrochloric Acid (HCl), concentrated (0.1 - 0.2 eq)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.2 eq).
-
Add the solvent (2-propanol or water) to form a suspension (approx. 0.1 M concentration).
-
Add a catalytic amount of concentrated HCl (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (80-100 °C) and monitor its progress using TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde intermediate.
Causality Note: The acid catalyst protonates the pyrimidine ring, further increasing the electrophilicity of the C4 position and accelerating the rate of nucleophilic attack by the amine. While water is a greener solvent, 2-propanol may be required for highly lipophilic amines to ensure solubility.[15]
Protocol 2: C5-Reductive Amination
This protocol transforms the C5-aldehyde into a secondary or tertiary amine, providing the second point of diversification (R²). The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild hydride-donating agent.
Materials:
-
C4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde intermediate (from Protocol 1) (1.0 eq)
-
Desired primary or secondary amine (R²-NH₂) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Sources
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
- 11. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK inhibitors: Significance and symbolism [wisdomlib.org]
- 14. srinichem.com [srinichem.com]
- 15. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in the Design of Novel RET Kinase Inhibitors
Abstract
The Rearranged during Transfection (RET) receptor tyrosine kinase is a clinically validated oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). The development of selective RET inhibitors has transformed the treatment landscape for patients with RET-altered cancers. Within the medicinal chemist's toolkit, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" heterocyclic core for kinase inhibitor design.[1][2] Its structural resemblance to the adenine core of ATP allows it to function as an effective "hinge-binder," anchoring inhibitor molecules within the ATP-binding pocket of kinases.[1] This guide provides an in-depth technical overview of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde , a highly versatile and strategically functionalized intermediate, for the rational design and synthesis of next-generation RET inhibitors. We will detail its synthesis, its application in building diverse chemical libraries, and the subsequent protocols for biological evaluation.
The Rationale: RET Kinase and the Pyrrolo[2,3-d]pyrimidine Scaffold
The RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its glial cell line-derived neurotrophic factor (GDNF) family ligands and a GFRα co-receptor, dimerizes and undergoes trans-autophosphorylation. This activation initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are fundamental for cell proliferation, survival, and differentiation. Oncogenic activation, resulting from gene fusions (e.g., CCDC6-RET) or point mutations, leads to ligand-independent, constitutive kinase activity, driving tumorigenesis. Inhibition of this aberrant signaling is the primary therapeutic strategy.
Caption: The RET signaling pathway and the point of therapeutic intervention.
Strategic Importance of the Intermediate
This compound is not an inhibitor itself, but a key building block designed for efficient chemical elaboration. Its value lies in its three distinct functional handles:
-
The Pyrrolo[2,3-d]pyrimidine Core: Serves as the ATP-mimetic hinge-binding "warhead."[1]
-
The 4-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) or, more commonly, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This position is ideal for introducing moieties that extend into the solvent-front or hydrophobic back-pocket of the kinase.[3][4]
-
The 5-Carbaldehyde Group: A versatile electrophile for forming C-C or C-N bonds via reactions like reductive amination, Wittig olefination, or aldol condensations. This allows for the installation of side chains that can improve potency, selectivity, or pharmacokinetic properties.
Synthesis of the Core Intermediate
The synthesis of this compound is a multi-step process. The following protocol is a well-established and logical route based on standard heterocyclic chemistry.
Protocol 1: Synthesis of this compound
Part A: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This initial phase is based on several reported procedures for creating the parent chlorinated heterocycle.[5][6][7][8]
-
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
This step typically starts from simpler pyrimidine precursors which are cyclized to form the fused pyrrole ring. Multiple routes exist, often beginning with a substituted pyrimidine like 4-amino-6-hydroxypyrimidine and reacting it with a chloroacetaldehyde equivalent.[5]
-
-
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃).
-
Rationale: POCl₃ is a powerful and standard reagent for converting hydroxyl groups on heteroaromatic rings (which often exist in their keto tautomeric form) into chlorides. This activates the C4 position for subsequent coupling reactions.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature. Crucially, remove excess POCl₃ under reduced pressure (distillation). This minimizes the violent exotherm during quenching and prevents hydrolysis of the product back to the starting material.[6]
-
Slowly and carefully pour the concentrated reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous mixture to pH 7-8 using a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[6]
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
-
Part B: C5-Formylation via Vilsmeier-Haack Reaction
-
Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles.[9] The reaction of POCl₃ with N,N-dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent (a chloromethyliminium salt), which attacks the electron-rich C5 position of the pyrrole ring.[10]
-
Step 3: Formation of the Vilsmeier Reagent.
-
In a separate flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes. The Vilsmeier reagent will form as a solid or thick slurry.
-
-
Step 4: Formylation.
-
Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) from Part A in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or excess DMF).
-
Slowly add the solution of the pyrrolopyrimidine to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates completion.
-
-
Step 5: Workup and Isolation.
-
Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium acetate, followed by warming to room temperature and stirring for 1 hour to hydrolyze the iminium intermediate.
-
Adjust the pH to ~8 with solid NaHCO₃ or aqueous NaOH.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) or recrystallization to obtain pure This compound .
-
Application in RET Inhibitor Synthesis
The true utility of the intermediate is demonstrated by its divergent reactivity, allowing for the rapid generation of a library of potential inhibitors.
Caption: Divergent synthesis strategy using the core intermediate.
Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol installs a (hetero)aryl group (R¹) at the C4 position, which is critical for establishing interactions in the kinase back pocket.[3]
-
Setup: To a microwave vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vial and heat in a microwave reactor to 100-140 °C for 20-60 minutes. Monitor reaction progress by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography to yield the C4-arylated intermediate.
Protocol 3: C5-Side Chain Installation via Reductive Amination
This protocol uses the aldehyde to introduce a side chain containing a secondary or tertiary amine (R²), which can improve solubility and form salt bridges or hydrogen bonds.
-
Setup: Dissolve the aldehyde-containing starting material (1.0 eq) (either the initial intermediate or the product from Protocol 2) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add the desired primary or secondary amine (R²-NH₂ or R²-NH-R³, 1.1 eq) and a small amount of acetic acid (catalytic, ~0.1 eq) to facilitate imine/iminium ion formation. Stir at room temperature for 30-60 minutes.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Rationale: NaBH(OAc)₃ is preferred as it is mild enough not to reduce the aldehyde in the presence of the amine and is tolerant of the slightly acidic conditions that favor iminium ion formation.
-
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.
Biological Evaluation of Novel Inhibitors
After synthesis and purification, candidate compounds must be evaluated for biological activity.
Caption: High-level workflow for RET inhibitor discovery and evaluation.
Protocol 4: In Vitro Biochemical RET Kinase Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of inhibitor required to block 50% of RET kinase enzymatic activity.
-
Methodology (Example using ADP-Glo™ Assay Principle):
-
Reagent Preparation: Prepare assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA), recombinant human RET kinase enzyme, a suitable substrate peptide (e.g., Poly(Glu,Tyr) 4:1), and ATP.
-
Inhibitor Preparation: Prepare a serial dilution series of the test compounds in DMSO, then dilute further in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of test compound dilution, 5 µL of RET enzyme, and initiate the reaction by adding 5 µL of ATP/substrate mix. Incubate at 30 °C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to RET kinase activity.
-
Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 5: Cellular Proof-of-Mechanism (p-RET Western Blot)
-
Objective: To confirm that the compound inhibits RET phosphorylation in a cancer cell line driven by a RET alteration.
-
Methodology:
-
Cell Culture: Culture a RET-driven cell line (e.g., LC-2/ad, CCDC6-RET fusion positive) in appropriate media.[11]
-
Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of the test compound (and a DMSO vehicle control) for 2-4 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-RET (e.g., p-RET Tyr905).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the same membrane for total RET and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and demonstrate that the compound specifically reduces the phosphorylated form of the protein.
-
Protocol 6: Cellular Proof-of-Principle (Anti-Proliferation Assay)
-
Objective: To measure the effect of the inhibitor on the proliferation of RET-dependent cancer cells.
-
Methodology (Example using CellTiter-Glo® Assay):
-
Cell Seeding: Seed LC-2/ad cells (and a control non-RET dependent cell line) in a 96-well white, clear-bottom plate at an appropriate density (e.g., 3,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Lysis and Detection: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Acquisition: After a brief incubation to stabilize the signal, read the luminescence.
-
Analysis: Normalize the data to vehicle-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting percent viability against the log of inhibitor concentration.
-
Data Summary and Interpretation
A successful drug discovery campaign will generate a series of compounds with varying substitutions at the R¹ and R² positions. The data should be compiled to establish a Structure-Activity Relationship (SAR).
Table 1: Representative Data for a Hypothetical Inhibitor Series
| Compound ID | R¹ (from C4) | R² (from C5) | RET IC₅₀ (nM) | p-RET Cellular IC₅₀ (nM) | LC-2/ad GI₅₀ (nM) |
| EX-01 | Phenyl | -CH₂-N(CH₃)₂ | 150.5 | 450.2 | 510.8 |
| EX-02 | 3-Methoxyphenyl | -CH₂-N(CH₃)₂ | 45.2 | 120.6 | 145.3 |
| EX-03 | 3-Fluorophenyl | -CH₂-N(CH₃)₂ | 28.7 | 85.1 | 99.4 |
| EX-04 | 3-Fluorophenyl | -CH₂-(4-methylpiperazin-1-yl) | 5.1 | 15.8 | 22.5 |
| EX-05 | 3-Fluorophenyl | -CH₂-morpholine | 8.9 | 30.4 | 41.7 |
This data is illustrative. The goal is to correlate chemical modifications with changes in biochemical potency and cellular activity. For example, the hypothetical data above suggests that a 3-fluorophenyl group at R¹ is beneficial, and a 4-methylpiperazine at R² (Compound EX-04 ) provides the best overall activity profile.
References
- Lakkaniga, N. R., Gunaganti, N., Zhang, L., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691.
- Lakkaniga, N. R., Gunaganti, N., Zhang, L., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. University of Arizona Repository.
- Zhang, L., Gunaganti, N., Lakkaniga, N. R., et al. (2022). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Journal of Medicinal Chemistry, 65(2), 1362–1381.
- Mathison, C. J. N., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1912–1919.
- Hao, B., et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Organic Chemistry, 30(6), 918-921.
- Mathison, C. J. N., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health.
- Pawar, S. B., & Patil, S. L. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 4(4), 893-902.
- CN109866164A - Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine. Google Patents.
- Sharma, V., Kumar, P., & Pathak, D. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27364-27393.
- US20190169176A1 - novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Justia Patents.
- Akbas, E., & Berber, N. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactions. International Journal of Organic Chemistry, 3(3), 187-194.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistrysteps.com.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic-chemistry.org.
- Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6274-6286.
- Heravi, M. M., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1), 1-11.
- Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5028.
- Ginn, A. N., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3568.
- Cilibrizzi, A., et al. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 27(21), 7434.
- Patel, K. R., & Patel, K. D. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal for Research in Applied Science and Engineering Technology, 11(7), 2975-2983.
- Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10303-10316.
- Gribanov, P. S., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 27(24), 8963.
- Shi, E., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Journal of the Chinese Chemical Society.
Sources
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling | MDPI [mdpi.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this critical intermediate. We will delve into the common challenges encountered during its synthesis, focusing specifically on the Vilsmeier-Haack formylation, and provide field-proven troubleshooting strategies and detailed protocols.
Synthetic Overview: The Vilsmeier-Haack Formylation
The introduction of a carbaldehyde group at the C5 position of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is most effectively achieved via the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic ring using a "Vilsmeier reagent," an electrophilic iminium salt.[3][4] The reagent is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5]
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[4]
-
Electrophilic Aromatic Substitution: The electron-rich C5 position of the pyrrole ring attacks the Vilsmeier reagent.[4]
-
Hydrolysis: The resulting iminium intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[5]
Understanding this mechanism is crucial for diagnosing and resolving experimental issues.
Caption: The Vilsmeier-Haack reaction pathway for formylation.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Vilsmeier-Haack formylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? Yields can vary significantly based on the scale, purity of the starting material, and reaction conditions. While some literature reports high yields under optimized conditions, it is common for initial trials to result in yields between 40-60%. This guide aims to help you consistently achieve higher yields (>80%).
Q2: My reaction is not proceeding to completion, and I recover a lot of starting material. What is the most common cause? This is a frequent issue often traced back to the activity of the Vilsmeier reagent. The reagent is sensitive to moisture and must be prepared in situ under anhydrous conditions. Other factors include insufficient reagent stoichiometry or a reaction temperature that is too low for the substrate's reactivity.[5]
Q3: What are the most critical parameters to control for this reaction? The three most critical parameters are:
-
Stoichiometry: The molar ratio of POCl₃ to DMF and of the resulting reagent to your substrate. An excess of the Vilsmeier reagent is typically required.
-
Temperature: Both the formation of the reagent (often done at 0°C) and the subsequent formylation reaction (which may require heating) must be carefully controlled.[5]
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the premature quenching of the POCl₃ and the Vilsmeier reagent.
Q4: How should I purify the final product, this compound? The crude product is usually a solid. Purification can be achieved by recrystallization from a suitable solvent like toluene or an ethanol/water mixture.[6][7] If recrystallization fails to provide the desired purity, column chromatography on silica gel is a reliable alternative.[6]
In-Depth Troubleshooting Guide
This section addresses specific experimental observations to help you diagnose and solve problems.
Caption: A troubleshooting workflow for low yield in the formylation synthesis.
Issue 1: Low to No Conversion of Starting Material
Question: My TLC analysis shows primarily the starting material spot even after several hours. What's going wrong?
Answer: This indicates a failure in either the formation or the reactivity of the Vilsmeier reagent.
-
Plausible Cause 1: Inactive Vilsmeier Reagent. The chloroiminium ion is highly reactive and susceptible to hydrolysis. The presence of even trace amounts of water in the DMF, starting material, or reaction flask can consume the POCl₃ before the reagent can form.
-
Solution: Ensure all glassware is oven- or flame-dried. Use a fresh, sealed bottle of anhydrous DMF. Dry the starting material under vacuum if it is hygroscopic.
-
-
Plausible Cause 2: Insufficient Temperature. While the reagent is formed at a low temperature, the electrophilic substitution step may require thermal energy to overcome the activation barrier, especially since the pyrrolo[2,3-d]pyrimidine system is only moderately activated.[5]
-
Solution: After the initial formation of the Vilsmeier reagent at 0°C, try slowly warming the reaction mixture to room temperature and then gently heating to 40-60°C. Monitor the progress by TLC.
-
-
Plausible Cause 3: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.
-
Solution: Typically, 1.5 to 3.0 equivalents of the Vilsmeier reagent (relative to the substrate) are used. Try increasing the equivalents of both DMF and POCl₃.
-
Issue 2: Formation of Significant Impurities or Tarry Byproducts
Question: My TLC plate shows multiple spots, and the crude product is a dark, oily tar. How can I get a cleaner reaction?
Answer: This points to side reactions or decomposition of the starting material or product, often due to overly harsh conditions.
-
Plausible Cause 1: Reaction Temperature is Too High. While some heat may be necessary, excessive temperatures can cause polymerization or decomposition of the sensitive heterocyclic system.[6]
-
Solution: Carefully control the temperature. If you are heating the reaction, do so incrementally and monitor by TLC. An optimal temperature is one where the product forms at a reasonable rate without significant byproduct formation.
-
-
Plausible Cause 2: Uncontrolled Quenching. The workup step, where the reaction mixture is quenched with water or ice, is highly exothermic due to the reaction of excess POCl₃. A rapid, uncontrolled quench can cause localized heating, leading to degradation.
-
Solution: Employ a "reverse quench." Cool the reaction mixture to 0°C and add it slowly and portion-wise to a vigorously stirred beaker of crushed ice. This helps dissipate the heat more effectively.[6]
-
Issue 3: Product is Formed (Visible on TLC) but is Lost During Workup
Question: The TLC of my reaction mixture looks clean with a clear product spot, but my final isolated yield is very low. Where is my product going?
Answer: This classic issue suggests that your product is either not being fully extracted from the aqueous phase or is decomposing during the workup and purification stages.
-
Plausible Cause 1: Incorrect pH during Workup. The product may have some solubility in acidic or strongly basic aqueous solutions. Furthermore, harsh pH conditions can promote decomposition.[6]
-
Solution: After quenching, neutralize the mixture carefully using a mild base like saturated sodium bicarbonate (NaHCO₃) solution until the pH is between 7 and 8.[6] Avoid strong bases like NaOH.
-
-
Plausible Cause 2: Inefficient Extraction. The product may have moderate polarity, requiring a suitable solvent for efficient extraction from the aqueous layer.
-
Solution: Use a robust organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3 times) to ensure complete recovery. Combine the organic layers, wash with brine to remove residual water, and dry thoroughly over anhydrous sodium sulfate before concentrating.
-
Optimized Protocol and Reaction Parameters
This protocol incorporates best practices to maximize yield and purity.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DMF | Acts as both solvent and reagent. Must be dry. |
| POCl₃ (equiv.) | 1.5 - 2.0 | Ensures complete formation of the Vilsmeier reagent. |
| DMF (equiv.) | 3.0 - 5.0 | Used in excess to serve as the solvent and reagent. |
| Reagent Formation Temp. | 0 °C | Controls the exothermic formation of the Vilsmeier reagent. |
| Reaction Temperature | 25 °C to 50 °C | Substrate dependent; requires optimization. Start low and warm gently. |
| Reaction Time | 2 - 6 hours | Monitor by TLC until starting material is consumed. |
| Quenching Method | Reverse quench onto ice | Safely controls the highly exothermic hydrolysis of excess POCl₃.[6] |
| Neutralization Agent | Saturated NaHCO₃ | Mild base avoids product degradation during workup.[6] |
Step-by-Step Experimental Protocol
-
Setup: Under a nitrogen or argon atmosphere, add anhydrous DMF (3.0 equiv.) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel. Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 equiv.) dropwise via the addition funnel to the cooled DMF, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Addition of Substrate: Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) in a minimum amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C. Monitor the reaction's progress every hour using TLC (e.g., 10% Methanol in Dichloromethane).
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry (reverse quench).
-
Workup - Neutralization: Carefully neutralize the aqueous mixture to pH 7-8 by the slow, portion-wise addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from hot toluene or by performing column chromatography on silica gel.
Safety Precautions
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing HCl gas.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a neutralizing agent (like sodium bicarbonate) readily available for spills.
-
Quenching: The quenching of POCl₃ is extremely exothermic. The use of a blast shield during the reverse quench procedure is highly recommended.
By carefully controlling the key parameters and following the troubleshooting advice outlined in this guide, you can overcome common synthetic hurdles and significantly improve the yield and quality of your this compound synthesis.
References
[6] Benchchem. Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [7] Guidechem. What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? [8] Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. [9] ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [10] Justia Patents. novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. [3] Chemistry Steps. Vilsmeier-Haack Reaction. [11] Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utility in the synthesis of some new heterocyclic compounds. [12] Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. [13] OUCI. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [4] NROChemistry. Vilsmeier-Haack Reaction. [5] J&K Scientific LLC. Vilsmeier-Haack Reaction. [14] Semantic Scholar. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [1] International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [15] Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [2] Organic Chemistry Portal. Vilsmeier-Haack Reaction. [16] ChemicalBook. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. [17] NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. patents.justia.com [patents.justia.com]
- 11. growingscience.com [growingscience.com]
- 12. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 13. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 14. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Semantic Scholar [semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
- 16. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 17. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This molecule is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents.[1] Its synthesis, most commonly achieved via Vilsmeier-Haack formylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a robust transformation but can be prone to specific side reactions that impact yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, explains the causality behind common issues, and offers validated protocols to help you navigate the challenges of this synthesis.
Core Reaction: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocyclic systems.[2][3] The process involves two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by the electrophilic substitution onto the C5 position of the pyrrolo[2,3-d]pyrimidine core. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[4][5]
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Di-formylated Byproduct
Question: My mass spec and NMR data indicate the presence of a di-formylated species. How can this side reaction be suppressed?
Answer: The formation of di-formylated byproducts occurs because the initial mono-formylated product is still electron-rich enough to undergo a second formylation, especially when an excess of the Vilsmeier reagent is present or at elevated temperatures.
Control Strategies:
-
Stoichiometry Control (Primary Method): This is the most critical parameter. Using a large excess of the Vilsmeier reagent will strongly favor di-formylation. Carefully control the stoichiometry to use a minimal excess of the reagent.
-
Order of Addition: Instead of adding the substrate to a pre-formed solution of the Vilsmeier reagent, consider the "inverse addition" method: add the Vilsmeier reagent dropwise to the solution of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution. [6]3. Temperature Management: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures increase the rate of the second formylation. [6]4. Reaction Monitoring: Closely monitor the reaction's progress by TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to prevent the subsequent formation of the di-formylated product. [6] Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution
| Vilsmeier Reagent : Substrate Ratio | Expected Mono-formylated Yield | Expected Di-formylated Yield |
| 1.1 : 1 | High (~85%) | Low (~5%) |
| 2.0 : 1 | Moderate (~60%) | Significant (~30%) |
| 3.0 : 1 | Low (~35%) | High (~55%) |
| Note: Yields are illustrative based on typical outcomes for activated aromatics.[6] |
Issue 3: Regioselectivity Issues (N-formylation)
Question: I am observing an isomer that appears to be the N-formylated product. Why does this happen and how can I ensure formylation at the C5 position?
Answer: While C5 formylation is electronically favored due to the directing effect of the pyrrole nitrogen, formylation can sometimes occur on the pyrrole nitrogen (N7) itself. This is a classic competition between C-alkylation and N-alkylation in pyrrole chemistry.
Factors Influencing Regioselectivity:
-
Reaction Conditions: N-formylation is often a kinetically favored process, while C-formylation is thermodynamically favored. Running the reaction at very low temperatures might initially favor N-formylation, but the N-formyl group can sometimes rearrange to the C-formyl product upon heating (anionic Fries-type rearrangement) or be hydrolyzed during workup. [7]* Steric Hindrance: The C5 position is sterically accessible, making it the preferred site for electrophilic attack by the bulky Vilsmeier reagent.
-
Solvent: The choice of solvent can influence the reactivity of the pyrrole nitrogen. In most Vilsmeier-Haack protocols for this substrate, DMF serves as both a reagent and solvent, which reliably favors C5-formylation.
Solution: In practice, significant N-formylation is less common for this specific substrate under standard Vilsmeier-Haack conditions (POCl₃/DMF, 50-80°C). If you suspect N-formylation, ensure the reaction is heated sufficiently to either favor the thermodynamically stable C5-formyl product or to allow for the hydrolysis of any unstable N-formyl intermediate during workup.
Issue 4: Problematic Workup and Product Purification
Question: Quenching the reaction is highly exothermic and dangerous. Furthermore, my crude product is an impure oil/solid that is difficult to purify. What is the correct procedure?
Answer: The workup procedure is critical for both safety and final product purity. The primary challenge is the controlled quenching of excess POCl₃.
Validated Workup and Purification Protocol:
-
Controlled Quenching (Safety First!):
-
Cool the reaction vessel in an ice bath.
-
Prepare a separate large beaker containing crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This "reverse quench" method is essential to manage the highly exothermic hydrolysis of POCl₃. [8]Never add water directly to the reaction mixture.
-
-
Neutralization:
-
After the quench is complete, the solution will be highly acidic. Neutralize it to a pH of 7-8.
-
Use a weak base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). [8]Avoid strong bases like NaOH, as they can promote hydrolysis of the 4-chloro group or other side reactions.
-
-
Extraction:
-
Once neutralized, the product often precipitates as a solid, which can be collected by filtration.
-
If it remains in solution, extract the aqueous mixture multiple times with an appropriate organic solvent, such as ethyl acetate or dichloromethane. [8]
-
-
Purification:
Baseline Experimental Protocol
This protocol provides a validated starting point for the synthesis.
Reagents & Equipment:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (Optional, but recommended)
-
Toluene (Optional co-solvent)
-
Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet
-
Ice bath
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Add anhydrous DMF (or a mixture of DMF and toluene).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
(Optional) Slowly add DIPEA (1.5 eq) while maintaining the temperature below 10 °C. [8]6. After the addition is complete, remove the ice bath and warm the reaction mixture to 50-60 °C.
-
Stir at this temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Perform the controlled quench by slowly pouring the mixture onto a vigorously stirred slurry of crushed ice.
-
Neutralize the aqueous mixture to pH 7-8 with a saturated solution of NaHCO₃.
-
Filter the resulting solid precipitate and wash with cold water. Alternatively, extract with ethyl acetate.
-
Dry the solid product under vacuum.
-
Purify further by recrystallization from toluene or by silica gel chromatography.
References
- Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Benchchem.
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Reaction - NROChemistry.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Vilsmeier–Haack reaction - Wikipedia.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Justia P
- Having some troubles with a Vislmeier-Haack reaction (more infos about my
- Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting - Benchchem.
- chemoselective pyrrole dance vs.
Sources
- 1. srinichem.com [srinichem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Welcome to the technical support guide for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This molecule is a critical building block in medicinal chemistry, serving as a key intermediate for a new generation of targeted therapeutics. The formylation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, typically achieved via the Vilsmeier-Haack reaction, is a pivotal step that can be fraught with challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these challenges, ensuring a reproducible and high-yielding synthesis.
Core Principles: The Vilsmeier-Haack Reaction on the Pyrrolo[2,3-d]pyrimidine Scaffold
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3] This step is often exothermic and is typically performed at low temperatures (0-5°C) to ensure reagent stability.[4]
-
Electrophilic Attack: The electron-rich pyrrole ring of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine attacks the Vilsmeier reagent. The C5 position is the most nucleophilic site due to the activating effect of the adjacent pyrrole nitrogen.
-
Hydrolysis: The resulting iminium intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.
Caption: General workflow of the Vilsmeier-Haack reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Aldehyde
Question: My reaction is complete by TLC (starting material consumed), but I isolate very little product after workup. What's going wrong?
Answer: This is a classic issue often traced back to three main causes: reagent quality, reaction temperature, or improper workup procedure.
-
Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent is sensitive to moisture. If your reagents are old or were handled improperly, the reagent may not form efficiently.
-
Solution: Always use freshly distilled or newly opened POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to DMF at 0°C and allowing it to stir for 20-30 minutes before adding your substrate.[4]
-
-
Cause B: Insufficient Reaction Temperature. While the reagent is formed at a low temperature, the formylation of the pyrrolopyrimidine substrate often requires heating to proceed at a reasonable rate. The reactivity of the substrate dictates the required temperature.[5]
-
Solution: After adding the substrate to the pre-formed Vilsmeier reagent at 0°C, allow the reaction to warm to room temperature and then gently heat to 40-60°C. Monitor the reaction progress by TLC or LCMS until the starting material is fully consumed.[4] For very sluggish reactions, temperatures up to 80°C may be necessary.[4]
-
-
Cause C: Product Decomposition During Workup. The iminium intermediate must be carefully hydrolyzed. A highly exothermic or improperly pH-controlled quench can lead to decomposition.
-
Solution: The workup is critical. Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate. This "reverse quench" helps control the exotherm and neutralizes the acidic mixture simultaneously. Maintain the pH between 7-8. Strong bases like NaOH should be avoided as they can promote hydrolysis of the 4-chloro group or other side reactions.[6]
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Impurities
Question: My TLC plate shows multiple spots, and the final product is difficult to purify. What are the likely side products?
Answer: Impurity formation often points to issues with reaction control or the inherent stability of the molecules involved.
-
Potential Side Product A: Hydrolysis of the 4-Chloro Group. The 4-chloro substituent can be hydrolyzed back to a hydroxyl group (forming 7H-pyrrolo[2,3-d]pyrimidin-4-one-5-carbaldehyde) if the workup is too harsh (e.g., high pH from strong bases or prolonged exposure to aqueous acid).[6]
-
Solution: As mentioned above, use a weak base like sodium bicarbonate for neutralization and maintain a pH of 7-8.[6] Extract the product promptly into an organic solvent (like Ethyl Acetate or DCM) after neutralization.
-
-
Potential Side Product B: N-Formylation or N-Phosphorylation. While C5 formylation is electronically favored, reaction at the pyrrole N7 position is possible, especially if a strong base is present. This can lead to complex mixtures.
-
Solution: The standard Vilsmeier-Haack conditions are acidic, which disfavors N-formylation. Avoid adding strong, non-nucleophilic bases to the reaction mixture itself. If this is a persistent issue, protection of the N7-H with a group like tosyl (Ts) or benzyl (Bn) may be necessary, although this adds steps to the overall synthesis.
-
-
Potential Side Product C: Tarry Materials. Formation of black or brown tar often indicates decomposition of the starting material or product under the reaction conditions.
-
Solution: Carefully control the reaction temperature. Do not overheat. Using a co-solvent like 1,2-dichloroethane (DCE) can sometimes help to maintain a homogeneous solution and allow for better temperature control compared to using neat DMF/POCl₃.
-
Optimized Reaction Parameters & Protocol
Based on literature precedent and common laboratory practices, the following conditions can be used as a starting point for optimization.
Summary of Key Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Substrate | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 1.0 equivalent |
| DMF | 3.0 - 5.0 equivalents | Acts as both reagent and solvent. Must be anhydrous. |
| POCl₃ | 1.5 - 2.0 equivalents | Added dropwise to DMF at 0°C. Using a larger excess can sometimes drive sluggish reactions but increases workup hazards.[4] |
| Temperature | 0°C (reagent formation), then 40-60°C | Temperature is substrate-dependent. Higher temperatures may be needed but increase the risk of decomposition.[5] |
| Reaction Time | 2 - 12 hours | Monitor by TLC/LCMS for consumption of starting material. |
| Workup | Reverse quench onto ice/sat. NaHCO₃ | Critical for controlling exotherm and preventing product hydrolysis. Maintain pH 7-8.[6] |
| Purification | Recrystallization or Column Chromatography | The crude product is typically a solid. Recrystallization from toluene or an ethanol/water mixture is often effective.[6] Silica gel chromatography can be used for higher purity.[6] |
Detailed Experimental Protocol
-
Reagent Preparation (Vilsmeier Reagent):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-dimethylformamide (DMF) (4.0 equiv.).
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise to the stirred DMF over 30 minutes. Ensure the internal temperature remains below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.[4]
-
-
Reaction:
-
Dissolve the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature, then heat to 50°C.
-
Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material spot is no longer visible.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.
-
Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. This step is highly exothermic and will release gas.
-
Continue stirring until the quenching is complete. Check the pH of the aqueous mixture and adjust to 7-8 with additional sodium bicarbonate if necessary.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent like toluene.[7] Alternatively, purify via flash column chromatography on silica gel if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this reaction? A1: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. The quenching step is particularly hazardous due to its exothermic nature; perform it slowly and behind a blast shield if possible.
Q2: My starting material is poorly soluble. How can I improve this? A2: While DMF often serves as the solvent, using a co-solvent like 1,2-dichloroethane (DCE) or acetonitrile can improve the solubility of the starting material and the homogeneity of the reaction mixture.
Q3: How can I confirm the identity of my product? A3: The product, this compound, can be characterized using standard analytical techniques. The ¹H NMR spectrum will show a characteristic aldehyde proton signal (CHO) typically around 9.9-10.0 ppm, along with signals for the aromatic protons on the pyrrolopyrimidine core.[8][9] Mass spectrometry should show the correct molecular ion peak.
Q4: Can I use other chlorinating agents instead of POCl₃ to form the Vilsmeier reagent? A4: Yes, other reagents like oxalyl chloride or thionyl chloride can be used to activate DMF, but POCl₃ is the most common and well-documented for this transformation.[5] Reaction conditions may need to be re-optimized if you switch reagents.
References
- Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Benchchem.
- Optimization of Vilsmeier-Haack reaction parameters. (n.d.). Benchchem.
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem.
- This compound(908287-21-8) 1H NMR. (n.d.). ChemicalBook.
- What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? (n.d.). Guidechem.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. (2023, October 10). ChemicalBook.
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.
- Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. (2019, June 6). Justia Patents.
- Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (n.d.). ResearchGate.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research.
- Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.
- This compound. (n.d.). Sigma-Aldrich.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. (n.d.). PubChem.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. (n.d.). BLDpharm.
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (n.d.). Taylor & Francis Online.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. This compound(908287-21-8) 1H NMR [m.chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Chromatography Purification of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Welcome to the technical support guide for the chromatographic purification of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This molecule is a crucial intermediate in the synthesis of various kinase inhibitors and other pharmaceuticals.[1][2] However, its unique combination of functional groups—a reactive aldehyde, a halogenated pyrimidine ring, and an acidic pyrrole N-H—presents specific challenges during purification.
This guide is structured to provide field-proven insights and step-by-step solutions to common issues encountered in the lab. We will move from foundational knowledge of the compound to detailed troubleshooting protocols, ensuring you can develop a robust and reproducible purification method.
Section 1: Pre-Chromatography Checklist & Compound Profile
Before attempting any purification, a thorough understanding of the target molecule and potential impurities is critical. This initial assessment prevents common pitfalls such as product decomposition or poor recovery.
FAQ: What are the essential properties of this compound I should consider?
Understanding the compound's physical and chemical properties is the first step in designing a successful purification strategy. The aldehyde group increases polarity compared to the parent scaffold, influencing solvent selection.
| Property | Value / Observation | Implication for Chromatography |
| Appearance | White to tan/off-white crystalline solid.[3] | The color of your crude material can indicate the level and nature of impurities. Darker colors often suggest degradation products. |
| Solubility | Soluble in DMSO, DMF, ethyl acetate, and methanol.[1][3] Sparingly soluble in water.[3] | High solubility in polar organic solvents is advantageous for sample loading. Poor solubility in less polar solvents (e.g., hexanes) is key for normal-phase chromatography. |
| Stability | Stable under normal storage conditions but sensitive to strong acids, bases, and prolonged moisture.[3][4] | This is a critical parameter. Standard silica gel is acidic and can cause degradation. The compound may hydrolyze back to its hydroxyl precursor in the presence of water.[5] |
| pKa | ~11.42 (Predicted).[1] | The pyrrole N-H is weakly acidic. This can lead to strong interactions with the silica stationary phase, causing peak tailing. |
FAQ: What are the likely impurities in my crude sample?
Impurities typically arise from the synthetic route. The Vilsmeier-Haack formylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a common synthetic path. Potential impurities include:
-
Starting Material: Unreacted 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Hydrolysis Product: 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, from exposure of the chloro group to moisture during workup.
-
Over-formylation/Side Products: Diformylated or other related substances.[6]
-
Reagents: Residuals from the chlorinating agent (e.g., POCl₃) or formylating agent (e.g., DMF/POCl₃).[5]
Pre-Purification Workflow
This diagram outlines the logical flow from receiving the crude material to selecting the final purification method.
Caption: Pre-Purification Workflow Diagram.
Section 2: Method Development for Normal-Phase Chromatography
Normal-phase flash chromatography on silica gel is the most common technique for purifying compounds of this type.[7] Success hinges on selecting an appropriate solvent system.
FAQ: How do I select the right mobile phase?
The goal is to find a solvent system where your target compound has an Rf value between 0.15 and 0.40 on a TLC plate, with clear separation from all major impurities.[8][9]
-
Polarity: The aldehyde and pyrrolo-pyrimidine core make this a moderately polar molecule. A two-solvent system is standard, typically a non-polar component (like Hexanes or Petroleum Ether) and a polar component (like Ethyl Acetate or Acetone).[10]
-
Solvent Choice: Ethyl Acetate/Hexane is the workhorse system for compounds of moderate polarity.[10] For more polar compounds, a Methanol/Dichloromethane system can be effective, but caution is advised as methanol concentrations above 10% can start to dissolve the silica gel.[10]
Experimental Protocol: TLC Analysis for Solvent System Selection
-
Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent in which it is highly soluble, such as ethyl acetate or a few drops of DCM/Methanol.
-
Spot TLC Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop Plates: Place the plates in developing chambers containing different ratios of your chosen solvent system (e.g., 20%, 40%, 60%, 80% Ethyl Acetate in Hexanes).
-
Visualize: View the developed plates under a UV lamp (254 nm).
-
Analyze: Identify the solvent system that provides the best separation and places your product spot at an Rf of ~0.2-0.3. This provides a good balance between resolution and elution time.[9]
Table: Recommended Starting Solvent Systems for TLC
| System | Ratio (Polar:Non-Polar) | Target Compound Profile |
| Ethyl Acetate / Hexanes | 30:70 to 70:30 | Standard starting point. Excellent for moderately polar compounds.[10] |
| Acetone / Hexanes | 20:80 to 50:50 | Acetone is slightly more polar than ethyl acetate and can improve solubility for some compounds. |
| Methanol / Dichloromethane | 1:99 to 5:95 | Use for compounds that show low mobility even in high concentrations of ethyl acetate.[9][10] |
Section 3: Troubleshooting Guide for Silica Gel Chromatography
This section addresses the most common problems encountered during the column chromatography of this compound.
Problem 1: Low Yield / No Product Eluted
FAQ: My compound seems to have disappeared on the column. What are the likely causes and solutions?
This is a frequent and frustrating issue. The cause is usually either irreversible adsorption/decomposition on the silica or the use of a mobile phase that is not polar enough to elute the compound.[11]
Caption: Troubleshooting Flowchart for Low Yield.
Problem 2: Suspected On-Column Decomposition
FAQ: I suspect my compound is degrading on the silica gel, as I see new, more polar spots on my TLC plates post-column. How can I confirm and prevent this?
The combination of an electron-deficient pyrimidine ring and acidic silanol groups (Si-OH) on the silica surface can catalyze degradation or hydrolysis.
Confirmation: The best way to confirm silica-induced decomposition is with a 2D TLC or a simple stability test.[11]
-
Spot: Dissolve your crude product in a suitable solvent and spot it on a TLC plate.
-
Dry: Allow the solvent to fully evaporate.
-
Scrape & Incubate: Scrape a small amount of silica gel from another part of the plate and place it directly over the dried spot. Let it sit for 30-60 minutes.
-
Develop: Run the TLC plate as you normally would.
-
Analyze: If you see new spots or significant streaking originating from the baseline that were not in the crude material, your compound is likely unstable to silica.
Prevention:
-
Neutralize the Silica: Pre-treating the silica gel slurry with ~1% triethylamine (Et₃N) in your mobile phase can neutralize the acidic sites.[10] This is highly effective for acid-sensitive compounds.
-
Change Stationary Phase: If the compound is highly sensitive, consider using a different stationary phase like neutral alumina or switching to reversed-phase chromatography.[11]
Problem 3: Peak Tailing / Streaking
FAQ: My product is eluting over many fractions with a "tail". What causes this and how can I get sharper peaks?
Tailing is often caused by the polar aldehyde and N-H groups interacting too strongly with the silica gel. This leads to a slow, continuous elution rather than a sharp band.
Solutions:
-
Increase Eluent Polarity: Once your product begins to elute, you can slightly increase the polarity of the mobile phase (e.g., from 40% to 50% EtOAc). This helps to displace the compound from the strong interaction sites on the silica more quickly, sharpening the back end of the peak.[11]
-
Add a Competitive Binder: Adding a very small amount of a polar modifier to the mobile phase, such as methanol (0.5-1%) or a few drops of acetic acid (if the compound is stable), can occupy the active sites on the silica, leading to more symmetrical peaks.
-
Check for Overloading: Tailing can be a sign that the column was overloaded with crude material. As a rule of thumb, use a silica-to-sample mass ratio of at least 30:1 for difficult separations.[7]
Section 4: Advanced Techniques & Alternatives
FAQ: My compound has poor solubility in my chosen mobile phase. What should I do?
Poor solubility in the eluent is a common cause of band broadening and poor separation. Applying the sample dissolved in a strong solvent (like pure DCM or methanol) will destroy the separation at the top of the column. The solution is dry loading .
-
Dissolve Sample: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane, Acetone, or Ethyl Acetate).
-
Adsorb onto Silica: In a round-bottom flask, add silica gel (typically 5-10 times the mass of your crude sample).[12]
-
Evaporate: Swirl the flask to create a slurry and remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.[12]
-
Load Column: Carefully add this powder as a uniform layer on top of your packed column.
-
Run Column: Gently add a layer of sand and begin elution as normal.[12]
FAQ: Can this compound be purified by recrystallization?
Yes, recrystallization can be an excellent and scalable alternative to chromatography, especially if the crude product is already relatively pure (>80-90%).[5]
-
Solvent Selection: Ideal solvents are those in which the compound is highly soluble when hot but poorly soluble when cold. Based on its properties, a mixture like ethanol/water or toluene could be a good starting point for experimentation.[5]
References
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
- Biotage. (2023, January 23). 5 Steps to successful flash chromatography.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. PubMed.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
- Lookchem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- Reddit. (2022, February 22). troubleshooting column chromatography : r/chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Benchchem. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
- Sigma-Aldrich. (n.d.). This compound | 908287-21-8.
- ChemicalBook. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1.
Sources
- 1. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. biotage.com [biotage.com]
- 9. sorbtech.com [sorbtech.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Solubility Guide
Welcome to the technical support center for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for solubilizing this compound. We understand the critical importance of achieving consistent and reliable solutions for your experiments. This resource addresses common challenges and offers scientifically-grounded strategies to enhance the solubility of this versatile heterocyclic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline solid that is poorly soluble in water.[1] It demonstrates better solubility in organic solvents. Commonly used solvents in which it is soluble include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, and methanol.[2][3][4] Its low aqueous solubility is a significant factor to consider in experimental design, particularly for biological assays.[5]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and how can I prevent it?
A2: This is a common issue known as "antisolvent precipitation." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the aqueous buffer. When the stock is diluted, the overall solvent environment becomes less favorable, causing the compound to crash out of solution.
To prevent this, consider the following:
-
Lower the final concentration: The most straightforward approach is to work with a more dilute final concentration in your aqueous medium.
-
Optimize the co-solvent percentage: Instead of a direct large dilution, try to maintain a certain percentage of the organic co-solvent in the final aqueous solution.[6] However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.[7]
-
Use a surfactant: Surfactants can help to form micelles that encapsulate the poorly soluble compound, keeping it dispersed in the aqueous phase.[6][8]
-
Employ inclusion complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility.[5][6]
Q3: Can I use pH adjustment to increase the solubility of this compound?
A3: Adjusting the pH can be an effective technique for ionizable compounds.[][10] The this compound molecule has a predicted pKa of 11.42±0.20, suggesting it is a very weak acid.[2] Therefore, increasing the pH to deprotonate the pyrrole nitrogen might slightly enhance its aqueous solubility. However, the effect may not be dramatic. It is crucial to assess the compound's stability at different pH values, as strong acids or bases can cause decomposition.[1][3] The solubility of many compounds is strongly dependent on the pH of the solution.[11]
Q4: Are there any stability concerns I should be aware of when preparing solutions?
A4: Yes, stability is a key consideration. This compound is reported to be stable under normal storage conditions but can be sensitive to strong acids, strong bases, and prolonged exposure to moisture.[3] When preparing stock solutions, it is advisable to use anhydrous solvents and store them in tightly sealed containers at the recommended temperature, which is often refrigerated. For aqueous solutions, it is best to prepare them fresh for each experiment to minimize potential degradation.
Troubleshooting Guide: Common Solubility Issues
This section provides a structured approach to resolving common solubility challenges encountered during experiments with this compound.
Issue 1: The compound is not dissolving in my chosen organic solvent.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Solvent Volume | Gradually add more solvent while vortexing or sonicating. | The concentration may be exceeding the solubility limit of the solvent at that temperature. |
| Low Temperature | Gently warm the solution (e.g., to 30-40°C). | Solubility often increases with temperature. However, be cautious of potential degradation at higher temperatures. |
| Incorrect Solvent Choice | Refer to solubility data. Try alternative recommended solvents like DMSO or DMF.[2][3] | The polarity and hydrogen bonding capacity of the solvent play a crucial role in dissolving the solute. |
| Compound Purity/Form | Ensure the compound is of high purity and in a powdered form to maximize surface area. | Impurities or different crystalline forms (polymorphs) can have different solubility characteristics. |
Issue 2: The compound dissolves initially but then precipitates over time.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Supersaturated Solution | Prepare a fresh solution at a slightly lower concentration. | The initial dissolution may have been kinetically favored, but the solution is thermodynamically unstable. |
| Temperature Fluctuation | Store the solution at a constant, controlled temperature. | A decrease in temperature can significantly reduce solubility, causing the compound to precipitate. |
| Degradation | Prepare fresh solutions and protect from light and moisture.[3] | The precipitate could be a degradation product that is less soluble than the parent compound. |
| pH Shift | If using a buffered aqueous solution, ensure the buffer has sufficient capacity. | A change in pH could alter the ionization state of the compound, affecting its solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol outlines the standard procedure for preparing a concentrated stock solution.
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add Solvent: Add a small volume of the chosen anhydrous organic solvent (e.g., DMSO).
-
Facilitate Dissolution: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also be applied if necessary.
-
Bring to Final Volume: Once the solid is completely dissolved, add the remaining solvent to reach the final desired concentration.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature (e.g., refrigerator).
Protocol 2: A Co-Solvent Strategy for Aqueous Solutions
This protocol provides a method for preparing a working solution in an aqueous buffer using a co-solvent to maintain solubility. The use of co-solvents is a common and effective approach for increasing the solubility of poorly water-soluble drugs.[8][12]
-
Prepare Stock Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO, as described in Protocol 1.[6]
-
Pre-mix Co-solvent and Buffer: In a separate tube, prepare the final aqueous buffer. If using an intermediate co-solvent like ethanol or PEG 400, add it to the buffer at this stage.[]
-
Serial Dilution (if necessary): If a very high dilution factor is required, perform an intermediate dilution of the stock solution in the organic solvent.
-
Final Dilution: While vortexing the aqueous buffer, add the stock solution dropwise to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Final Concentration of Co-solvent: Aim to keep the final concentration of the organic co-solvent as low as possible (typically <1% for cell-based assays) to minimize toxicity.[7]
Visualizing the Solubility Strategy
The following workflow illustrates the decision-making process for achieving a soluble and stable solution of this compound.
Caption: Decision workflow for solubilizing the target compound.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- pH Adjustment and Co-Solvent Optimiz
- Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022).
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
- Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. lookchem.
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
- Solubility and stability testing of novel pyrimidine deriv
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. ChemicalBook.
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014).
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Mini
- solubility enhancement -by pH change & complex
- Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. PMC - PubMed Central.
- This compound | 908287-21-8. Sigma-Aldrich.
- The solubility of some derivatives of pyrimidines in methanol was measured by gravimetrical method at different temperatures (293.15 to 313.15 K) under atmospheric pressure. Revue Roumaine de Chimie.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 5. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. pnrjournal.com [pnrjournal.com]
- 10. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Scalable Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This key intermediate is a foundational building block for a range of pharmaceutically active molecules, particularly kinase inhibitors.[1] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges, enhance yield, and ensure high purity on a scalable level.
Synthetic Strategy Overview
The most direct and industrially viable route to this compound is the formylation of its precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This transformation is almost exclusively achieved through the Vilsmeier-Haack reaction .[2][3] This reaction employs a potent electrophilic iminium salt, known as the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[4][5]
The Vilsmeier reagent selectively attacks the electron-rich C5 position of the pyrrole ring, a position activated by the fused pyrimidine system. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired carbaldehyde.
Caption: High-level overview of the formylation workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction has stalled. TLC or HPLC analysis shows a significant amount of unreacted 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, even after extended reaction times. What is the likely cause?
-
Answer: This is a common issue that typically points to a problem with the Vilsmeier reagent itself or the reaction conditions.
-
Causality—Reagent Activity: The Vilsmeier reagent is highly moisture-sensitive. Any water present in the DMF, solvent, or reaction vessel will rapidly quench the POCl₃ and prevent the formation of the active electrophile. The electrophilicity of the Vilsmeier reagent is crucial for attacking the pyrrole ring.[4][5]
-
Causality—Stoichiometry & Temperature: An insufficient amount of the Vilsmeier reagent (both POCl₃ and DMF) will lead to incomplete conversion. The reaction is also temperature-dependent; temperatures that are too low may not provide enough energy to overcome the activation barrier for the electrophilic substitution.[5]
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled or anhydrous grade DMF. Dry all glassware in an oven and cool under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Verify Reagent Stoichiometry: Typically, an excess of the Vilsmeier reagent is used. A molar ratio of 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the starting material is a common starting point.
-
Optimize Temperature: The reaction is often initiated at a low temperature (0-5 °C) during the addition of POCl₃ to DMF to control the initial exotherm. The reaction mixture is then typically warmed to a temperature between 25 °C and 65 °C to drive the formylation to completion.[2] Monitor progress by TLC/HPLC to determine the optimal temperature and time.
-
-
Issue 2: Formation of Significant Impurities
-
Question: My crude product shows multiple spots on the TLC plate, leading to low purity and difficult purification. What are these byproducts and how can I prevent them?
-
Answer: The formation of byproducts is often related to the high reactivity of the Vilsmeier reagent and potential side reactions under harsh conditions.
-
Causality—Over-Reaction: While the C5 position is most reactive, excessive reagent or high temperatures can sometimes lead to di-formylation or other undesired reactions on the heterocyclic core.
-
Causality—Degradation: The pyrrolopyrimidine core can be sensitive to strongly acidic conditions generated during the reaction, especially at elevated temperatures for prolonged periods, which can lead to the formation of tarry materials.
-
Recommended Solutions:
-
Controlled Reagent Addition: Add the POCl₃ dropwise to the DMF at 0 °C to form the Vilsmeier reagent gently. Then, add this pre-formed reagent solution slowly to the solution of the starting material. This can provide better control than adding POCl₃ directly to a mixture of the substrate and DMF.
-
Strict Temperature Control: Maintain the reaction temperature within the optimized range. Use an ice bath for initial reagent addition and a temperature-controlled oil bath for the main reaction phase. Avoid excessive heating.
-
Minimize Reaction Time: Monitor the reaction closely. Once the starting material is consumed, proceed with the workup promptly to avoid potential product degradation.
-
-
Issue 3: Complicated and Inefficient Product Isolation/Purification
-
Question: The aqueous workup is difficult to manage, and the crude product is an oil or fails to crystallize, making purification by recrystallization impossible. How can I improve the isolation procedure?
-
Answer: The workup step is critical for both hydrolyzing the iminium intermediate to the aldehyde and cleanly isolating the product.
-
Causality—Quenching: The quenching of excess POCl₃ and the Vilsmeier reagent is highly exothermic and can be hazardous if not controlled. A poorly executed quench can lead to localized heating and degradation. The resulting product may be contaminated with inorganic salts or decomposition products, inhibiting crystallization.
-
Causality—pH Control: The pH of the aqueous solution during workup is crucial. The product may have limited stability at very low or high pH. Neutralizing to a pH of 7-8 is often optimal for extraction into an organic solvent.[6]
-
Recommended Solutions:
-
Controlled Reverse Quench: For scalable reactions, the safest workup involves cooling the reaction mixture and adding it slowly to a vigorously stirred vessel containing crushed ice or a cold aqueous solution of sodium bicarbonate. This "reverse quench" helps dissipate the heat effectively.
-
Optimize pH for Extraction: After quenching, carefully adjust the pH of the aqueous slurry to ~7-8 using a saturated solution of sodium bicarbonate or sodium hydroxide. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification Strategy: If direct crystallization from the crude material fails, consider a solvent trituration first. Stirring the crude solid or oil in a solvent where the product is sparingly soluble (e.g., a mixture of heptane and ethyl acetate) can often induce crystallization and remove highly soluble impurities. If all else fails, silica gel column chromatography can be used, though it is less ideal for large-scale synthesis.[6] Recrystallization from toluene is a reported method for obtaining a pure solid product.[7]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?
-
A1: POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing heat and toxic HCl gas.[6] Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield. Ensure an emergency shower and eyewash station are accessible. Have a proper quenching agent (e.g., dry sand, sodium bicarbonate) ready for spills.
-
-
Q2: Can other formylating agents be used instead of the POCl₃/DMF system?
-
A2: While the POCl₃/DMF system is the most common and cost-effective for the Vilsmeier-Haack reaction, other reagents can generate the Vilsmeier reagent, such as oxalyl chloride/DMF or thionyl chloride/DMF.[5] However, for scalable synthesis, POCl₃ remains the industry standard due to its reactivity and lower cost.
-
-
Q3: Is protection of the N7-proton necessary before formylation?
-
A3: For this specific substrate, formylation occurs selectively at the C5 position without the need for N7-protection. The electron-donating character of the pyrrole nitrogen directs the electrophilic substitution to the adjacent C5 carbon. N-protection is generally not required and would add unnecessary steps to a scalable synthesis.
-
Scalable Experimental Protocol
This protocol describes the Vilsmeier-Haack formylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine on a multi-gram scale.
Reagents & Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Addition funnel.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 eq)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: To a clean, dry three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0-5 °C using an ice bath.
-
Slowly add POCl₃ (2.0 eq) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution should become a thicker, yellowish-white slurry, which is the Vilsmeier reagent.
-
Formylation Reaction: Cool the Vilsmeier reagent slurry back to 0-5 °C. Add solid 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) portion-wise, keeping the internal temperature below 10 °C.
-
Once the addition is complete, warm the reaction mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by TLC or HPLC (typically 2-4 hours).
-
Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
In a separate, large vessel equipped with a robust mechanical stirrer, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice/water slurry with vigorous stirring. This quench is highly exothermic and must be done with caution.
-
Once the quench is complete, slowly add saturated aqueous NaHCO₃ solution until the pH of the mixture is 7-8.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like toluene to afford this compound as a solid.[6]
Data Summary & Visualization
Table 1: Key Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Recommended Range | Rationale |
| Substrate | 1.0 equivalent | Basis for stoichiometry |
| POCl₃ | 1.5 - 2.5 equivalents | Ensures complete formation of the active electrophile. |
| DMF | 2.0 - 3.0 equivalents | Acts as both reagent and solvent. |
| Temperature | 50 - 65 °C | Provides sufficient energy for reaction without degradation. |
| Reaction Time | 2 - 6 hours | Dependent on scale and temperature; monitor for completion. |
| Typical Yield | 75 - 90% | Highly dependent on reaction control and workup efficiency. |
Vilsmeier-Haack Mechanism
The diagram below illustrates the key steps in the formylation of the pyrrolopyrimidine core.
Caption: Mechanism: Reagent formation, EAS, and hydrolysis.
References
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Justia Patents. Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
- Verbist, B., et al. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.
- Guchhait, S. K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry.
- Prajapati, A. P., & Patel, K. D. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Hao, B., et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate.
- Google Patents. CN109896792A - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Al-Hourani, B. J. (2021). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Monitoring the Vilsmeier-Haack Formylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine by TLC & HPLC
Welcome to the Technical Support Center for the reaction monitoring of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for monitoring the Vilsmeier-Haack formylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Our goal is to equip you with the expertise to confidently monitor your reaction, interpret the results, and troubleshoot common issues that may arise.
Introduction: The Vilsmeier-Haack Reaction on a Pyrrolopyrimidine Core
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In the synthesis of this compound, the reaction introduces a formyl (-CHO) group at the C5 position of the pyrrole ring, a crucial step in the synthesis of many pharmaceutical intermediates. The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2]
The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution with the electron-rich pyrrole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[3][4] Accurate monitoring of this reaction is critical to ensure complete conversion of the starting material, minimize the formation of byproducts, and optimize reaction yield. This guide will focus on the two most common techniques for reaction monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Common Issues in Reaction Monitoring
This section addresses specific problems you may encounter during the TLC or HPLC monitoring of your reaction.
TLC Analysis Issues
Question 1: My TLC plate shows significant streaking for all spots (starting material, product, and reaction mixture). What's causing this and how can I fix it?
Answer: Streaking on a TLC plate is a common issue, especially with nitrogen-containing heterocyclic compounds like pyrrolopyrimidines.[5] The primary causes are typically sample overloading or strong interactions between the analyte and the acidic silica gel stationary phase.
-
Causality & Solution:
-
Sample Overloading: You may be spotting too much of your reaction mixture on the TLC plate.[5] Prepare a more dilute solution of your sample and spot a smaller amount.
-
Analyte-Silica Interaction: The basic nitrogen atoms in your compounds can interact strongly with the acidic silanol groups on the silica gel, leading to tailing and streaking. To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent. This will neutralize the acidic sites on the silica and lead to more defined spots.
-
Question 2: I see a new spot on my TLC that is very close to my starting material spot, making it difficult to determine if the reaction is complete. How can I improve the separation?
Answer: Poor separation (low ΔRf) between your starting material and product indicates that the chosen mobile phase is not optimal for resolving these two compounds.
-
Causality & Solution:
-
Incorrect Solvent Polarity: The polarity of your eluent is likely not suitable for achieving differential migration of your compounds. The product, this compound, is more polar than the starting material due to the aldehyde group.
-
Improving Resolution:
-
Adjust Solvent Ratio: Systematically vary the ratio of your polar and non-polar solvents. For a common system like ethyl acetate/hexane, gradually increasing the proportion of ethyl acetate will increase the polarity and move the spots further up the plate, potentially improving separation.
-
Change Solvent System: If adjusting the ratio is ineffective, switch to a different solvent system with different selectivity. For example, trying dichloromethane/methanol or chloroform/acetone might provide the necessary resolution.
-
Two-Dimensional TLC: For very difficult separations, a 2D-TLC can be performed. Run the plate in one solvent system, dry it, rotate it 90 degrees, and then run it in a second, different solvent system. This can often resolve co-eluting spots.
-
-
Question 3: After quenching the reaction with water, my TLC shows a spot that corresponds to the starting material, even though the reaction TLC showed full consumption. What is happening?
Answer: This is a classic sign of hydrolysis. The intermediate iminium salt formed during the Vilsmeier-Haack reaction is sensitive to water and can hydrolyze back to the starting material under certain conditions, or the desired chloro-product itself can be unstable.
-
Causality & Solution:
-
Incomplete Hydrolysis of the Iminium Intermediate: The workup procedure is crucial. The iminium salt must be hydrolyzed to the aldehyde. A careful aqueous workup, often with a mild base like sodium bicarbonate, is necessary to ensure the formation of the final product.
-
Hydrolysis of the 4-Chloro Group: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core can be susceptible to hydrolysis back to the corresponding 4-hydroxy derivative, especially under acidic or harsh basic conditions during workup.[1] Ensure your workup is performed at a controlled temperature (preferably cold) and that the pH is carefully adjusted.
-
HPLC Analysis Issues
Question 1: My HPLC chromatogram shows broad, tailing peaks for my product. How can I improve the peak shape?
Answer: Peak tailing in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Causality & Solution:
-
Secondary Interactions: Residual silanol groups on the C18 column can interact with the basic nitrogens of your pyrrolopyrimidine, causing tailing.
-
Mobile Phase pH: If the pH of your mobile phase is close to the pKa of your analyte, you can get a mixture of ionized and non-ionized forms, leading to poor peak shape.
-
Improving Peak Shape:
-
Add a Modifier: Add a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanol groups and your analyte, minimizing secondary interactions and leading to sharper peaks.
-
Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compounds.
-
Use a Buffered Mobile Phase: Employing a buffer (e.g., ammonium acetate or phosphate buffer) can help maintain a consistent pH and improve peak shape and reproducibility.
-
-
Question 2: I'm seeing a "ghost peak" in my HPLC chromatogram that isn't present in my initial reaction mixture. Where is it coming from?
Answer: Ghost peaks are extraneous peaks that can arise from several sources, including carryover from previous injections, contamination in the mobile phase or injector, or degradation of the sample in the autosampler.
-
Causality & Solution:
-
Carryover: Your product may be "sticky" and a small amount can be retained in the injector or column and elute in a subsequent run.
-
Contamination: Impurities in your solvents or a contaminated injection port can introduce unexpected peaks.
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject your mobile phase without any sample. If the ghost peak is still present, the contamination is in your HPLC system or solvents.
-
Clean the Injector: Perform a needle wash or clean the injection port according to the manufacturer's instructions.
-
Ensure Sample Stability: If the sample is degrading in the autosampler, try using cooled sample vials or preparing the sample immediately before injection.
-
-
Frequently Asked Questions (FAQs)
Q1: Should I use TLC or HPLC for monitoring my reaction?
A1: Both techniques are valuable, and the choice often depends on the stage of research and the information required.
-
TLC is rapid, inexpensive, and excellent for quickly determining the presence or absence of starting material and the formation of the product. It's ideal for initial reaction optimization and for making quick decisions at the bench.
-
HPLC provides quantitative data, allowing you to determine the exact percentage of starting material remaining and the yield of the product. It offers much higher resolution, which is useful for identifying and quantifying minor impurities. HPLC is the preferred method for detailed kinetic studies and for final purity analysis.
Q2: How do I choose the right TLC mobile phase?
A2: The goal is to find a solvent system that gives your product an Rf value between 0.3 and 0.5, with good separation from the starting material and any byproducts.
-
Start with a moderately polar solvent system, such as 30-50% ethyl acetate in hexane.
-
The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is less polar than the product, this compound. Therefore, the product spot should have a lower Rf value (travel less far up the plate) than the starting material.
-
If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (less ethyl acetate). If they are too low (low Rf), increase the polarity (more ethyl acetate).
Q3: What type of HPLC column is best for this analysis?
A3: A standard reversed-phase C18 column is the most common and generally effective choice for analyzing pyrrolopyrimidine derivatives. A typical column dimension would be 4.6 x 150 mm with 5 µm particles. For higher resolution and faster analysis, a column with smaller particles (e.g., 3.5 µm or sub-2 µm for UHPLC) can be used.
Q4: What are the expected byproducts of the Vilsmeier-Haack reaction on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
A4: While the reaction is generally selective for the C5 position of the pyrrole ring, some side reactions can occur:
-
Diformylation: Although less common, under harsh conditions or with a large excess of the Vilsmeier reagent, a second formyl group could potentially be introduced.
-
Reaction at other positions: The pyrrole ring is the most electron-rich part of the molecule, making C5 the most likely site of electrophilic attack. Reaction at the pyrimidine ring is unlikely under these conditions.
-
Hydrolysis of the 4-chloro group: As mentioned in the troubleshooting section, hydrolysis to the 4-hydroxy derivative is a potential side reaction, especially during workup.[1]
-
Formation of azafulvenium salts: These colored intermediates can sometimes be observed.
Experimental Protocols & Data
Protocol 1: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates. Draw a faint starting line with a pencil about 1 cm from the bottom.
-
Sample Preparation: Dilute your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the starting line.
-
Elution: Place the plate in a TLC chamber containing the mobile phase. A good starting mobile phase is 40% Ethyl Acetate in Hexane . For more polar compounds, a system of 5% Methanol in Dichloromethane can be effective.[6]
-
Visualization: After the solvent front has reached near the top of the plate, remove it and allow it to dry. Visualize the spots under UV light (254 nm).
Table 1: Typical TLC Data
| Compound | Mobile Phase | Approximate Rf |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (SM) | 40% EtOAc/Hexane | 0.6 |
| This compound (Product) | 40% EtOAc/Hexane | 0.4 |
Note: Rf values are approximate and can vary based on the specific TLC plates, chamber saturation, and temperature.
Protocol 2: HPLC Monitoring
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: A typical gradient would be to start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both starting material and product absorb (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Table 2: Typical HPLC Data
| Compound | Mobile Phase Gradient | Approximate Retention Time (min) |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (SM) | 10-95% ACN in H₂O (0.1% FA) over 15 min | 8.5 |
| This compound (Product) | 10-95% ACN in H₂O (0.1% FA) over 15 min | 7.2 |
Note: Retention times are highly dependent on the specific column, HPLC system, and exact gradient conditions. The product is expected to be more polar and thus elute earlier than the starting material in reversed-phase HPLC.
Visual Workflow Diagrams
Caption: Workflow for TLC reaction monitoring.
Caption: Workflow for HPLC reaction monitoring.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from a URL provided by the grounding tool.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Ermili, A., Castro, A. J., & Westfall, P. A. (1965). PRODUCTS FROM ATTEMPTED VILSMEIER-HAACK ACYLATIONS OF PYRROLES WITH SELECT AMIDES. The Journal of Organic Chemistry, 30(2), 339-343.
- PubChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. Retrieved from a URL provided by the grounding tool.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from a URL provided by the grounding tool.
- Science.gov. (n.d.). hplc retention times: Topics by Science.gov.
- PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
- Clifford, D. P., & Smyth, D. R. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 15, 2034-2037.
- PubChemLite. (n.d.). 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Retrieved from a URL provided by the grounding tool.
- National Center for Biotechnology Information. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.
- Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. Retrieved from a URL provided by the grounding tool.
- National Center for Biotechnology Information. (n.d.). HPLC Retention time prediction for metabolome analysi.
- Preprints.org. (2023). Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for.
- SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Retrieved from a URL provided by the grounding tool.
- Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from a URL provided by the grounding tool.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Retrieved from a URL provided by the grounding tool.
- ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction.
- Benchchem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. Retrieved from a URL provided by the grounding tool.
- SCIRP. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl.
- ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction. Retrieved from a URL provided by the grounding tool.
- GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from a URL provided by the grounding tool.
- MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- PubMed. (1965). PRODUCTS FROM ATTEMPTED VILSMEIER-HAACK ACYLATIONS OF PYRROLES WITH SELECT AMIDES.
- National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- National Center for Biotechnology Information. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- PubMed. (n.d.). The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hplc retention times: Topics by Science.gov [science.gov]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Handling and safety precautions for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
Welcome to the technical support center for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the handling and use of this versatile research chemical. Our goal is to ensure both the success of your experiments and the safety of your laboratory personnel.
Section 1: Critical Safety & Handling Protocols
This compound and its parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are potent chemical intermediates. Adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE) & Engineering Controls
Question: What is the mandatory PPE for handling this compound?
Answer: Due to the toxic nature of this compound if swallowed, in contact with skin, or inhaled, a comprehensive PPE strategy is non-negotiable.[1]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or fumes. Ensure eyewash stations and safety showers are readily accessible.[2][3]
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[2][4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contamination is suspected.[2]
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, an impervious apron is recommended.[2]
-
Respiratory Protection: If working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[2][5]
First Aid & Emergency Response
Question: What should I do in case of accidental exposure?
Answer: Immediate and correct first aid is crucial.
| Exposure Route | First Aid Protocol |
| Ingestion | Do NOT induce vomiting. Immediately call a poison control center or physician.[3] Rinse the mouth with water.[2][6] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested). Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][4] |
Spill & Waste Management Workflow
Question: How should I handle a spill of this compound?
Answer: A spill should be treated as a hazardous event requiring immediate attention.
Caption: Workflow for handling minor chemical spills.
For major spills, evacuate the area and contact your institution's emergency response team.[1] All waste generated is considered hazardous and must be disposed of in accordance with local and national regulations.[7]
Section 2: Storage & Stability FAQs
Question: What are the optimal storage conditions for this compound?
Answer: Proper storage is critical to maintain the integrity of this compound. It should be stored in a tightly sealed container in a refrigerator (-20°C is also cited for long-term stability).[8] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong acids, bases, and oxidizing agents.[9][10] This compound is sensitive to moisture and can hydrolyze.[10][11]
Question: What are the signs of decomposition?
Answer: A visual change in the color or texture of the solid may indicate decomposition. If you suspect degradation, it is advisable to verify the purity of the material analytically (e.g., by NMR or LC-MS) before use.
Section 3: Troubleshooting Experimental Workflows
The reactivity of the chloro- and aldehyde functionalities, coupled with the pyrrolo[2,3-d]pyrimidine core, presents unique challenges and opportunities in synthesis.
Common Issues in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: My SNAr reaction with an amine nucleophile is showing low yield, and I'm recovering mostly starting material. What could be the cause?
Answer: This is a frequent issue and can often be traced back to a few key factors:
-
Hydrolysis: The 4-chloro group is susceptible to hydrolysis, which can be exacerbated by moisture in your reagents or solvents, or during aqueous workup, converting your product back to the 4-hydroxy equivalent.[11]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. During workup, minimize contact time with aqueous acidic or basic solutions. A non-aqueous workup or careful quenching at low temperatures can be beneficial.[11]
-
-
Insufficient Activation: The pyrrolo[2,3-d]pyrimidine ring system is electron-deficient, but a strong base is often required to facilitate the reaction, especially with less nucleophilic amines.
-
Solution: The addition of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can be crucial. These bases act as catalysts and also scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[11]
-
-
Solvent Choice: The choice of solvent can significantly impact reaction rates.
-
Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective for SNAr reactions. Interestingly, studies have shown that for some aminations, water under acidic conditions can be a surprisingly effective medium, though care must be taken to control for hydrolysis.[12]
-
Challenges with the Aldehyde Functionality
Question: I'm attempting a reaction involving the aldehyde group (e.g., a Wittig reaction or reductive amination), but I'm seeing significant side products related to the chloro-pyrimidine core.
Answer: The aldehyde and the chloro-pyrimidine are both reactive sites. The key is to control the reaction conditions to favor chemoselectivity.
Caption: Decision tree for targeting specific reactive sites.
-
For Aldehyde-Specific Reactions:
-
Reductive Amination: Use milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which are less likely to affect the chloro-pyrimidine ring.
-
Wittig Reaction: Employ stabilized ylides and conduct the reaction at the lowest feasible temperature to minimize side reactions.
-
-
Protecting Group Strategy: If chemoselectivity remains an issue, consider protecting the N7-position of the pyrrole ring (e.g., with a SEM or tosyl group) to modulate the reactivity of the heterocyclic system.
Section 4: References
-
Apollo Scientific. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet. Retrieved from Apollo Scientific website.
-
MedChemExpress. (2025). Safety Data Sheet for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from MedChemExpress website.
-
Fisher Scientific. (2024). SAFETY DATA SHEET for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from Fisher Scientific website.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.
-
ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. Retrieved from ChemicalBook website.
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from Srini Chem website.
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from BenchChem website.
-
Thermo Fisher Scientific. (2024). SAFETY DATA SHEET for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from Fisher Scientific website.
-
Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Chloro-7H-Pyrrolo [2,3-d] Pyrimidine. Retrieved from Fisher Scientific website.
-
ChemicalBook. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from ChemicalBook website.
-
BenchChem. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Retrieved from BenchChem website.
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. Retrieved from Capot Chemical website.
-
Zhang, Y.-L., et al. (2018). An efficient route to synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642.
-
Echemi. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets. Retrieved from Echemi website.
-
Zhang, Y.-L., Xu, C.-T., Liu, T., Zhu, Y., & Luo, Y. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638–642.
-
Dahl, G., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(10), 13088-13095.
-
Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved from Google Patents.
-
AdooQ BioScience. (n.d.). 4-chloro-7H-pyrrolo[2, 3-d]pyrimidine-5-carbaldehyde, min 97%, 1 gram. Retrieved from AdooQ BioScience website.
-
PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. Retrieved from PubChem.
-
Guidechem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 3680-69-1) SDS. Retrieved from Guidechem website.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.
-
ChemWhat. (n.d.). This compound CAS#: 908287-21-8. Retrieved from ChemWhat website.
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from PubChem.
-
Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Retrieved from Google Patents.
-
MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from MDPI website.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.es [fishersci.es]
- 8. This compound | 908287-21-8 [sigmaaldrich.com]
- 9. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. srinichem.com [srinichem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Introduction
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors used in oncology.[1][2] Its purity is of paramount importance as even trace impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of such pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[3][4]
This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. We will delve into the rationale behind the method development, present detailed experimental protocols, and compare their performance based on key chromatographic parameters. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Understanding the Analyte: this compound
The structure of this compound, a heterocyclic aromatic compound, presents specific challenges for chromatographic analysis.[5] Its aromatic nature suggests good retention on reversed-phase columns.[6] However, the presence of nitrogen atoms and the polar carbaldehyde group can lead to peak tailing on certain stationary phases if interactions with residual silanols are not properly managed. The compound is a solid at room temperature and is soluble in organic solvents like DMSO, ethyl acetate, and methanol.[7][8]
Potential impurities in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives can include starting materials, intermediates, by-products from side reactions, and degradation products.[3][9][10][11] Therefore, a robust HPLC method must be able to separate the main component from these structurally similar compounds.
Comparative HPLC Methodologies
The vast majority of HPLC analyses are conducted using the reversed-phase mode, where a non-polar stationary phase is used with a polar mobile phase.[12][13] We will compare two RP-HPLC methods:
-
Method A: Isocratic Elution with a Standard C18 Column. This represents a rapid, quality control-focused approach.
-
Method B: Gradient Elution with a Phenyl-Hexyl Column. This method is designed for higher resolution and impurity profiling.
Rationale for Method Selection
The choice of stationary phase is critical. A C18 column is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention.[13] However, for aromatic and slightly polar compounds, a phenyl-hexyl phase can provide alternative selectivity through π-π interactions, potentially resolving impurities that co-elute on a C18 column.
Isocratic elution is simpler and faster, ideal for routine purity checks where known impurities are monitored.[12] Gradient elution, by varying the mobile phase composition, allows for the separation of a wider range of impurities with varying polarities and is essential for comprehensive impurity profiling.[12]
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Columns:
-
Method A: C18, 5 µm, 4.6 x 250 mm
-
Method B: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
-
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
-
This compound reference standard and test sample.
-
Sample Preparation
A stock solution of the sample is prepared by dissolving an accurately weighed amount in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. This stock solution is then diluted to a working concentration of about 0.1 mg/mL for analysis.
Method A: Isocratic Elution
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method B: Gradient Elution
| Parameter | Condition |
| Column | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Workflow and Data Analysis Visualization
Caption: Experimental workflow from sample preparation to final report generation.
Results and Discussion
Hypothetical data from the analysis of a batch of this compound with a known impurity profile is presented below to illustrate the performance of each method.
Table 1: Comparative Chromatographic Data
| Parameter | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) |
| Retention Time (Main Peak) | 8.5 min | 12.2 min |
| Number of Impurities Detected | 3 | 5 |
| Resolution (Main Peak & Closest Impurity) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.4 | 1.1 |
| Theoretical Plates (Main Peak) | 8,500 | 15,000 |
| Total Run Time | 15 min | 25 min |
| Calculated Purity (%) | 99.2% | 98.8% |
Analysis of Results
Method A (Isocratic C18): This method provides a rapid assessment of purity. The main peak is well-retained, and the run time is short, making it suitable for high-throughput screening in a quality control environment. However, the lower resolution and higher tailing factor suggest that it may not be able to separate all potential impurities. The calculated purity is higher, which is likely due to the co-elution of two minor impurities with the main peak and with each other.
Method B (Gradient Phenyl-Hexyl): The gradient elution on the phenyl-hexyl column offers superior separation. The increased number of detected impurities highlights its suitability for in-depth impurity profiling and method validation as per ICH guidelines.[4][14] The resolution is significantly better, and the peak shape is more symmetrical, leading to more accurate quantification. The longer run time is a trade-off for the enhanced separation power. The lower calculated purity is a more accurate reflection of the sample's true purity due to the better resolution of all impurities.
Logical Relationship of Method Performance
Caption: Comparison of the logical outcomes of the two HPLC methods.
Conclusion and Recommendations
Both HPLC methods have their merits for the purity analysis of this compound.
-
Method A is recommended for routine quality control testing where speed and efficiency are critical, and the impurity profile is well-established.
-
Method B is the superior choice for method development, validation, and the analysis of samples where a comprehensive impurity profile is required. Its enhanced resolution and alternative selectivity provide a higher degree of confidence in the reported purity values.
For drug development professionals, it is advisable to utilize a high-resolution method like Method B during the development and characterization of new synthetic routes. Once the impurity profile is well understood and controlled, a simpler, faster method like Method A can be validated and implemented for routine release testing. This approach ensures both scientific rigor and operational efficiency. The validation of the analytical method should be performed in accordance with ICH guidelines to ensure accuracy, precision, specificity, and robustness.[3][4][14]
References
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Sepuxianyun.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). [Source not available].
- This compound | 908287-21-8. Sigma-Aldrich.
- (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- This compound | 908287-21-8. Sigma-Aldrich.
- (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
- Steps for HPLC Method Validation. Pharmaguideline. (2024, December 11).
- Reversed-phase chrom
- METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS.
- Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Der Pharma Chemica. (2024, December 29).
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
- 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid | C7H4ClN3O2 | CID 22460866. PubChem.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). [Source not available].
- Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. lookchem.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook. (2023, October 10).
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. ChemicalBook.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Chemical Properties,Uses,Production. ChemicalBook.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annul
- 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Benchchem.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. This compound | 908287-21-8 [sigmaaldrich.com]
- 8. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
- 9. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. jordilabs.com [jordilabs.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a key building block in the synthesis of various kinase inhibitors and other therapeutic agents, is no exception.[1][2] Its unique pyrrolo[2,3-d]pyrimidine (7-deazapurine) core, substituted with both an electrophilic chlorine atom and a reactive aldehyde group, necessitates a multi-faceted analytical approach for complete characterization.[1][3]
This guide provides an in-depth comparison of standard spectroscopic techniques for the structural elucidation of this compound. We will delve into the expected spectral data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), drawing comparisons with structurally related analogs to provide a robust framework for its identification.
The Analytical Challenge: Beyond Simple Confirmation
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are central to numerous drug discovery programs.[3][4][5] The introduction of a chlorine atom at the 4-position and a carbaldehyde at the 5-position creates a molecule with specific electronic and steric properties that must be confirmed. Spectroscopic analysis, therefore, is not merely a quality control step but a crucial part of understanding the molecule's potential for further chemical transformation.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we can predict a distinct set of signals corresponding to each proton in the molecule.
Expected ¹H NMR Spectral Features:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Insights |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | The highly deshielded nature of the aldehyde proton makes this signal a key diagnostic feature.[6][7] |
| Pyrrole N-H | 11.0 - 13.0 | Broad Singlet (br s) | The acidic proton on the pyrrole nitrogen is often broad due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent. |
| Pyrimidine C2-H | 8.5 - 9.0 | Singlet (s) | This proton is on an electron-deficient pyrimidine ring, leading to a downfield chemical shift. |
| Pyrrole C6-H | 7.5 - 8.0 | Singlet (s) | The electronic environment of the pyrrole ring influences the chemical shift of this proton. |
Note: Predicted chemical shifts are based on typical values for similar heterocyclic systems and may vary depending on the solvent and concentration.
Comparative Analysis with Analogs:
-
For the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the C2-H and C6-H protons are observed, but the absence of the aldehyde proton signal provides a clear point of differentiation.
-
In related structures like 5-bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine, the C2-H proton appears at around 8.61 ppm, and the C6-H proton is at approximately 7.31 ppm, which is consistent with our predictions.[4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.
Expected ¹³C NMR Spectral Features:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |
| Aldehyde (C=O) | 180 - 190 | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |
| C4 (C-Cl) | 150 - 155 | The carbon atom attached to the electron-withdrawing chlorine atom is expected to be in this region. |
| C2 | 150 - 155 | Aromatic carbons in the pyrimidine ring typically resonate in this range. |
| C7a | 145 - 150 | The bridgehead carbon of the fused ring system. |
| C6 | 125 - 135 | Aromatic carbon in the pyrrole ring. |
| C5 | 115 - 125 | The carbon to which the aldehyde is attached. |
| C4a | 100 - 110 | The other bridgehead carbon. |
Note: These are estimated chemical shifts. Precise values can be influenced by solvent and other experimental conditions.[8][9]
Comparative Analysis with Analogs:
-
In 5-bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine, the carbon atoms of the heterocyclic core are observed in the 87-152 ppm range, providing a good reference for our target molecule.[4]
-
The absence of the aldehyde carbon signal in the spectrum of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key distinguishing feature.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.
Caption: Workflow for NMR-based structure confirmation.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Expected Key IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (pyrrole) | Stretch | 3200 - 3400 | Medium, broad |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (aldehyde) | Stretch | 2700 - 2800 and 2800 - 2900 | Medium, two bands |
| C=O (aldehyde) | Stretch | 1680 - 1710 | Strong |
| C=N, C=C | Stretch | 1500 - 1650 | Medium to strong |
| C-Cl | Stretch | 600 - 800 | Medium to strong |
The presence of a strong absorption band in the 1680-1710 cm⁻¹ range is highly indicative of the carbonyl group of the aldehyde.[7][10][11][12] The characteristic two-band C-H stretch of the aldehyde proton is also a crucial diagnostic feature.[7][10][11]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₇H₄ClN₃O) is approximately 181.58 g/mol .[13] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. A characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observed.
-
Key Fragmentation Pathways:
Alternative and Complementary Analytical Techniques
While the spectroscopic methods discussed above are the workhorses of structural elucidation, other techniques can provide valuable complementary or confirmatory data.
-
X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule. This technique is the gold standard for structural confirmation.[16]
-
Elemental Analysis: This technique determines the percentage composition of the elements (C, H, N) in a pure sample, which can be compared to the calculated values from the molecular formula.
Caption: Interrelation of analytical techniques for structure confirmation.
Conclusion
The structural confirmation of this compound requires a synergistic approach, integrating data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed atomic connectivity, IR spectroscopy confirms the presence of key functional groups, particularly the aldehyde, and mass spectrometry verifies the molecular weight and elemental composition. By comparing the acquired data with the expected values and the spectra of analogous compounds, researchers can have high confidence in the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- ResearchGate. Calculated and experimental 13C NMR chemical shifts.
- The Royal Society of Chemistry. A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors.
- ResearchGate. C–H Imidation of 7-Deazapurines.
- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
- LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- Oregon State University. 13C NMR Chemical Shifts.
- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Michigan State University. Heterocyclic Compounds.
- Gsrs. 4-CHLORO-7H-PYRROLO(2,3-D)PYRIMIDINE.
- Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Unknown. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
- Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- ResearchGate. Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents.
- Bentham Science. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.
- Oregon State University. 1H NMR Spectra and Peak Assignment.
- Synthonix. This compound - [C0446].
- PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682.
- ResearchGate. (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- American Chemical Society. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
- Royal Society of Chemistry. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing).
- NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- MDPI. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. rsc.org [rsc.org]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
- 13. welch-us.com [welch-us.com]
- 14. article.sapub.org [article.sapub.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde for Pharmaceutical Research
In the landscape of modern drug discovery, the 7-azaindole scaffold, specifically 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, has emerged as a privileged structure. This is largely due to its role as a key intermediate in the synthesis of numerous clinically significant molecules, including Janus kinase (JAK) inhibitors. The introduction of a formyl group at the C5 position to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde further enhances its utility as a versatile building block for constructing complex molecular architectures. This guide provides a comparative analysis of the two predominant synthetic routes to this important intermediate, offering insights into the strategic considerations and experimental nuances of each approach.
Route 1: The Protection-Formylation-Deprotection Strategy
This widely employed route commences with the commercially available 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The core principle of this strategy is to mask the reactive N-H of the pyrrole ring with a suitable protecting group, thereby directing the subsequent electrophilic formylation to the C5 position. The choice of protecting group is a critical determinant of the overall efficiency and practicality of this route. Here, we compare two of the most common protecting groups utilized for this purpose: the tosyl (Ts) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.
Route 1A: Synthesis via a Tosyl-Protected Intermediate
The tosyl group is a robust and electron-withdrawing protecting group that effectively deactivates the pyrrole ring towards unwanted side reactions while directing the Vilsmeier-Haack formylation to the desired C5 position.
Experimental Protocol:
Step 1: Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with a Tosyl Group
To a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), are added triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is cooled to 0 °C before the dropwise addition of p-toluenesulfonyl chloride (TsCl). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). An aqueous workup followed by purification, often by recrystallization, affords 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in high yield (typically >95%).[1]
Step 2: Vilsmeier-Haack Formylation of the Tosyl-Protected Intermediate
The Vilsmeier-Haack reagent is prepared in situ by the addition of phosphorus oxychloride (POCl₃) to DMF at low temperatures (0-5 °C).[2] The protected pyrrolopyrimidine is then added to this pre-formed reagent, and the reaction mixture is heated, typically to around 75 °C, for several hours.[2] Upon completion, the reaction is quenched by pouring it onto ice-water and neutralized with a base, such as sodium hydroxide, to a pH of 8-9.[2] The resulting precipitate, 4-Chloro-5-formyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, is collected by filtration.
Step 3: Deprotection of the Tosyl Group
The final step involves the removal of the tosyl group to furnish the target carbaldehyde. This is typically achieved by treating the tosylated intermediate with a base, such as sodium hydroxide, in a mixture of methanol and water at room temperature or with gentle heating. Acidification of the reaction mixture, followed by filtration, yields the desired this compound.
Logical Flow of Route 1A:
Caption: Synthesis of the target carbaldehyde via a tosyl-protected intermediate.
Route 1B: Synthesis via a SEM-Protected Intermediate
The SEM group offers an alternative to the tosyl group, with its removal often proceeding under milder acidic conditions.
Experimental Protocol:
Step 1: Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with a SEM Group
To a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous aprotic solvent like DMF, sodium hydride (NaH) is added portion-wise at 0 °C. After stirring for a short period, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. An aqueous workup followed by chromatographic purification yields 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Vilsmeier-Haack Formylation of the SEM-Protected Intermediate
Similar to the tosyl-protected route, the Vilsmeier-Haack formylation is carried out by reacting the SEM-protected substrate with a pre-formed Vilsmeier reagent (POCl₃/DMF). The reaction conditions and workup are analogous to those described for the tosyl-protected intermediate, affording 4-Chloro-5-formyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.
Step 3: Deprotection of the SEM Group
The SEM group is typically removed under acidic conditions. Treatment of the SEM-protected carbaldehyde with an acid such as hydrochloric acid (HCl) in a protic solvent like ethanol, often with heating, effectively cleaves the SEM group.[3] Subsequent neutralization and workup provide the final product, this compound. Challenges in SEM-deprotection have been noted, with the release of formaldehyde potentially leading to side products.[4]
Logical Flow of Route 1B:
Caption: Synthesis of the target carbaldehyde via a SEM-protected intermediate.
Route 2: Early Introduction of the Aldehyde Functionality
An alternative and potentially more convergent approach involves the construction of the pyrrolo[2,3-d]pyrimidine ring system with the aldehyde group, or a precursor to it, already incorporated into the pyrimidine starting material. This strategy can reduce the overall number of steps compared to the protection-formylation-deprotection sequence.
A notable example of this approach starts from 5-allyl-4,6-dichloropyrimidine.[5]
Experimental Protocol:
Step 1: Amination of 5-allyl-4,6-dichloropyrimidine
The synthesis commences with the selective amination of 5-allyl-4,6-dichloropyrimidine. This reaction introduces an amino group which is crucial for the subsequent intramolecular cyclization to form the pyrrole ring.
Step 2: Oxidative Cleavage of the Allyl Group
The key step in this route is the oxidative cleavage of the allyl group to form the desired aldehyde functionality. Ozonolysis is a common and efficient method for this transformation.[5] The ozonolysis is typically followed by a reductive workup to yield the pyrimidine-5-carbaldehyde derivative.
Step 3: Intramolecular Cyclization
The final step involves an intramolecular condensation reaction to form the fused pyrrole ring. Under appropriate conditions, the amino group reacts with the newly formed aldehyde to construct the 7-azaindole core, directly yielding this compound. A patent describes a similar overall transformation with a total yield of 66% over three steps.[5]
Logical Flow of Route 2:
Caption: Convergent synthesis via early introduction of the aldehyde precursor.
Comparative Analysis of the Synthetic Routes
| Feature | Route 1A (Tosyl Protection) | Route 1B (SEM Protection) | Route 2 (Early Aldehyde) |
| Starting Material | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 5-Allyl-4,6-dichloropyrimidine |
| Number of Steps | 3 | 3 | 3 |
| Key Reactions | Tosylation, Vilsmeier-Haack, Deprotection | SEM Protection, Vilsmeier-Haack, Deprotection | Amination, Ozonolysis, Cyclization |
| Overall Yield | Moderate to Good | Moderate to Good | Reported as ~66%[5] |
| Advantages | Robust protection, well-established | Milder deprotection conditions | More convergent, potentially fewer steps from simpler precursors |
| Disadvantages | Harsh deprotection conditions (strong base) | Potential for side products during deprotection[4] | Use of ozone requires specialized equipment |
Conclusion
Both the protection-formylation-deprotection strategy (Route 1) and the early introduction of the aldehyde functionality (Route 2) represent viable pathways for the synthesis of this compound.
Route 1 is a well-trodden path, with the choice between a tosyl and a SEM protecting group depending on the desired deprotection conditions and the tolerance of other functional groups in the molecule. The tosyl group offers robust protection but requires basic conditions for its removal, while the SEM group can be cleaved under milder acidic conditions, though with potential for side reactions.
Route 2 presents a more convergent and potentially more atom-economical approach. By incorporating the aldehyde precursor early in the synthesis, it may offer advantages in terms of overall step count from readily available starting materials. However, the use of ozonolysis requires specific equipment and careful handling.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the research program, including the scale of the synthesis, the availability of starting materials and equipment, and the desired purity profile of the final product. This guide provides the fundamental framework and key experimental considerations to aid researchers in making an informed decision for their synthetic endeavors.
References
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. (2013). International Journal of ChemTech Research, 5(5), 2224-2233.
- SEM Deprotection - HCl. Common Organic Chemistry.
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (2020).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(40), 28243-28286.
- What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?. (2021). Guidechem.
- AN IMPROVED SYNTHESIS OF 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. (2018). Chemistry of Heterocyclic Compounds, 54(6), 638-642.
- Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (2025). BenchChem.
- Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. (2003). Journal of Heterocyclic Chemistry, 40(5), 879-883.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2011). International Journal of Pharmaceutical Sciences and Research, 2(9), 2226-2238.
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2022). Molbank, 2022(2), M1383.
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. (2025). Journal of the Chinese Chemical Society, 72(1), 1-10.
- p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, Coll. Vol. 4, p.331 (1963); Vol. 35, p.32 (1955).
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2023). Molecules, 28(12), 4743.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (2020).
- (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. (2013).
- 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2019). Molecules, 24(20), 3749.
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2019).
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (2020).
- novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. (2019).
- SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES OF THE POTENT ANTITUMOR AGENT N-{4-[2-(2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-d]PYRIMIDIN-5-YL)ETHYL]BENZOYL}-L-GLUTAMIC ACID (TNP-351). (2008). HETEROCYCLES, 75(7), 1631-1639.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. (2004). Archiv der Pharmazie, 337(5), 263-270.
- Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. (2024). LinkedIn.
- N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents. (2005). Journal of Medicinal Chemistry, 48(23), 7215-7222.
- An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2018).
Sources
- 1. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 2. growingscience.com [growingscience.com]
- 3. SEM Deprotection - HCl [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Pyrrolo[2,3-d]pyrimidines: Spotlight on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Executive Summary
The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine scaffold, is a cornerstone in modern medicinal chemistry, prized for its structural resemblance to adenine, which allows it to function as a privileged scaffold for ATP-competitive inhibitors.[1] This guide provides a comparative analysis of the biological activities of various pyrrolo[2,3-d]pyrimidine derivatives across key therapeutic areas, including oncology, inflammation, and infectious diseases. A special focus is placed on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, not as an end-point therapeutic, but as a critical and versatile intermediate. While direct biological data for this specific carbaldehyde is limited, its chemical architecture—featuring a reactive chlorine at the C4 position and a versatile aldehyde at C5—presents a unique platform for generating diverse libraries of potent therapeutic candidates. We will explore the established activities of related analogs to project the potential of derivatives originating from this key building block and provide detailed experimental protocols for their evaluation.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The remarkable success of the pyrrolo[2,3-d]pyrimidine scaffold stems from its inherent structural mimicry of natural purines, the building blocks of nucleic acids.[2] This bioisosteric relationship allows these compounds to effectively compete with endogenous ligands, most notably ATP, for the binding sites of a vast array of enzymes, particularly protein kinases.[1] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most prominently cancer.[1][3]
The versatility of the pyrrolopyrimidine core allows for strategic modifications at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][4] The 4-chloro substituent, as seen in our compound of interest, is a particularly valuable feature, serving as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amine, thiol, or alkoxy moieties, which are often crucial for establishing key interactions within an enzyme's active site.[5]
Caption: ATP-competitive inhibition by pyrrolopyrimidine-based kinase inhibitors.
Comparative Biological Activities of Pyrrolopyrimidine Derivatives
The biological profile of a pyrrolopyrimidine derivative is profoundly influenced by the nature and position of its substituents. Below, we compare activities across several therapeutic domains, referencing known compounds to infer the potential of derivatives synthesized from this compound.
Anticancer Activity: The Realm of Kinase Inhibition
This is the most extensively explored activity for this scaffold.[2][3] Pyrrolopyrimidines have yielded potent inhibitors against a wide range of cancer-relevant kinases.
-
JAK Kinase Inhibition: Several analogs have been developed as inhibitors of Janus kinases (JAKs), which are crucial in cytokine signaling pathways implicated in myeloproliferative neoplasms and inflammatory conditions. Modifications at the C4 position are critical for achieving selectivity. For instance, a 4-triazole-pyrrolopyrimidine skeleton has been shown to yield a potent and selective JAK2 inhibitor with an IC50 of 41.9 nM.[2]
-
c-Src and SFK Inhibition: Compounds like CGP76030 and CGP77675 are nanomolar inhibitors of c-Src, a kinase involved in cell proliferation, migration, and angiogenesis.[2]
-
Akt (PKB) Inhibition: Through high-throughput screening and structure-based design, a series of pyrrolopyrimidine-based inhibitors of Akt, a key node in the PI3K/AKT signaling pathway, were discovered. These compounds effectively inhibit all three Akt isoforms.[6]
-
PDK1 Inhibition: Analogs of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine substituted with various amines have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), another vital target in cancer.[7]
The 5-carbaldehyde group on our title compound is a synthetic gateway. It can be readily converted into imines, oximes, or hydrazones, or used in reductive amination reactions to introduce a vast array of side chains. This functional handle allows for the exploration of vectors pointing towards different pockets of a kinase active site, potentially enhancing potency and selectivity. Tricyclic pyrrolo[8][9]pyrimidine-imines, for example, have demonstrated potent cytotoxicity against colon cancer (HT-29) cell lines, with IC50 values as low as 4.01 µM.[10]
| Derivative Class | Target Kinase | Reported Activity (IC50) | Reference |
| 4-Triazole-pyrrolopyrimidine | JAK2 | 41.9 nM | [2] |
| CGP76030 / CGP77675 | c-Src | Nanomolar range | [2] |
| Amine-substituted Pyrrolopyrimidines | Akt1/2/3 | Potent inhibition | [6] |
| Tricyclic Pyrrolo[2,3-d]pyrimidine-imines | (Antiproliferative) | 4.01 µM (HT-29 cells) | [10] |
| Amide-functionalized Pyrrolopyrimidines | (Antiproliferative) | Comparable to Doxorubicin | [11] |
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and inhibiting key inflammatory mediators is a major therapeutic strategy. Pyrrolopyrimidines have shown significant promise in this area, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13]
-
COX-2 Inhibition: The production of prostaglandins (PGE2) by COX-2 is a key driver of inflammation.[14] Certain pyrrolo[2,3-d]pyrimidine analogs exhibit significant inhibition of the COX-2 enzyme, with anti-inflammatory effects comparable to the NSAID ibuprofen.[12]
-
Inhibition of Inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells), novel pyrrolopyrimidine derivatives have been shown to act as potent anti-inflammatory agents by suppressing the release of inflammatory cytokines.[15] Some derivatives have also been designed as dual COX-2/ACE2 inhibitors, a novel strategy for tackling inflammation associated with viral infections like SARS-CoV-2.[14]
Starting with this compound, one could synthesize a series of Schiff bases by condensing the aldehyde with various hydrazines. Notably, converting 4-chloro-pyrrolopyrimidines to 4-hydrazino derivatives has been shown to impart significant anti-inflammatory activity.[16]
Antiviral and Antiparasitic Activity
The scaffold's versatility extends to infectious diseases.
-
Antiviral Agents: Novel pyrrolo[2,3-d]pyrimidine and fused pyrrolotriazolopyrimidine derivatives have demonstrated significant antiviral activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4.[17] The proposed mechanism involves the inhibition of viral polymerase enzymes. Other studies have identified pyrrolopyridine analogs with potent activity against human cytomegalovirus (HCMV).[18]
-
Antiparasitic Agents: "Bumped kinase inhibitors" (BKIs) built on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have proven effective against Cryptosporidium parvum, the parasite responsible for cryptosporidiosis.[8][9] These compounds specifically target the C. parvum calcium-dependent protein kinase 1 (CDPK1), an enzyme essential for the parasite but absent in mammals, making it an excellent therapeutic target.[9][19]
Experimental Protocols for Biological Evaluation
To ensure scientific integrity, described protocols must be self-validating. The following are standard, robust methodologies for assessing the biological activities discussed.
Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine a compound's affinity (IC50) for a target kinase.
Causality: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket. A lower IC50 value indicates a higher binding affinity for the inhibitor. It is a primary screen to identify direct target engagement.
-
Preparation: Prepare a serial dilution of the test compound (e.g., derived from this compound) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Mixture: In a 384-well plate, add 5 µL of the diluted compound.
-
Kinase and Tracer Addition: Add 5 µL of a solution containing the target kinase (e.g., JAK2) and an Alexa Fluor™ 647-labeled ATP-competitive tracer. The concentrations are optimized beforehand to be at or below the Kd of the tracer.
-
Antibody Addition: Add 5 µL of a terbium-labeled anti-tag antibody that binds to the kinase.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 495 nm (terbium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 495 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for a TR-FRET based kinase binding assay.
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability or proliferation after treatment with a test compound.
Causality: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of compound concentration to determine the GI50/IC50 value.
Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of pyrrolopyrimidines is a direct function of their structure. The core scaffold provides the necessary anchor in the ATP-binding site, while substituents at different positions fine-tune the interactions.
Caption: Conceptual Structure-Activity Relationship (SAR) for the pyrrolopyrimidine scaffold.
Future Directions: this compound stands as a high-potential starting material. Future research should focus on:
-
Library Synthesis: Leveraging the C4-chloro and C5-aldehyde functionalities to create large, diverse libraries of novel derivatives.
-
Multi-Target Inhibitors: Designing derivatives that can simultaneously inhibit multiple key targets in a disease pathway (e.g., dual PI3K/mTOR inhibitors).
-
Targeted Covalent Inhibitors (TCIs): The aldehyde could be used to install a warhead for forming a covalent bond with a non-catalytic cysteine residue near the active site, potentially leading to increased potency and duration of action.
References
- Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review Source: PubMed URL:[Link]
- Title: Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis Source: ACS Infectious Diseases URL:[Link]
- Title: Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis Source: PubMed Central URL:[Link]
- Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: PubMed Central URL:[Link]
- Title: Discovery of pyrrolopyrimidine inhibitors of Akt Source: PubMed URL:[Link]
- Title: Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis Source: ACS Public
- Title: Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents Source: PubMed Central URL:[Link]
- Title: Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections Source: PubMed URL:[Link]
- Title: Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation Source: Frontiers in Chemistry URL:[Link]
- Title: Novel cytomegalovirus-inhibitory compounds of the class pyrrolopyridines show a complex pattern of target binding that suggests an unusual mechanism of antiviral activity Source: PubMed URL:[Link]
- Title: Pyrrolopyrimidine: A Versatile Scaffold for Construction of Targeted Anti-cancer Agents Source: Semantic Scholar URL:[Link]
- Title: Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies Source: Scilit URL:[Link]
- Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Title: Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives Source: Medicinal Chemistry Research URL:[Link]
- Title: Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy Source: Drug-Research URL:[Link]
- Title: Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators Source: National Institutes of Health (NIH) URL:[Link]
- Title: Pyrrolopyrimidines: An update on recent advancements in their medicinal
- Title: Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry Source: Srini Chem URL:[Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. srinichem.com [srinichem.com]
- 6. Discovery of pyrrolopyrimidine inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 8. Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis. | Semantic Scholar [semanticscholar.org]
- 9. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation [frontiersin.org]
- 15. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel cytomegalovirus-inhibitory compounds of the class pyrrolopyridines show a complex pattern of target binding that suggests an unusual mechanism of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Comparative In Vitro Analysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Guide to Cytotoxicity and Kinase Inhibition Profiling
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to adenine allows for competitive binding to the ATP-binding sites of a multitude of protein kinases, enzymes that are frequently dysregulated in diseases like cancer and chronic inflammation.[2] This makes the scaffold a cornerstone for designing potent and selective kinase inhibitors.[1][3] The 4-chloro group and the 5-carbaldehyde functional group serve as versatile synthetic handles, enabling the creation of diverse chemical libraries for screening.
This guide provides a comparative framework for the in vitro evaluation of novel derivatives stemming from the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde template. We will explore the logical progression of assays, from broad cytotoxicity screening to specific enzyme inhibition and cellular mechanism-of-action studies, explaining the causal reasoning behind each experimental choice.
The In Vitro Testing Cascade: A Strategic Workflow
The evaluation of a new chemical entity (NCE) follows a logical funnel, starting with broad, high-throughput screens and progressing to more complex, target-specific assays. This approach ensures that resources are focused on the most promising candidates.
Caption: A logical workflow for the in vitro evaluation of novel kinase inhibitors.
Phase 1: Comparative Cytotoxicity Screening
The initial step is to assess the general anti-proliferative activity of the synthesized derivatives against a panel of human cancer cell lines. This provides a broad view of their potential and can reveal patterns of selectivity.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, reliable, and high-throughput method to measure cell viability.[4][5] It quantifies the metabolic activity of living cells by measuring the reduction of MTT to formazan, providing a robust proxy for cell death or growth inhibition. By using a diverse panel of cell lines (e.g., breast, prostate, lung, colon), we can identify compounds with broad-spectrum activity or those selective for a particular cancer type.
Comparative Data:
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrrolo[2,3-d]pyrimidine derivatives from recent studies. Lower IC₅₀ values indicate higher potency.
| Compound ID | Modifications | Cell Line | IC₅₀ (µM) | Reference |
| 8g | Azepine side-ring, Bromine at C-4 of phenyl | HT-29 (Colon) | 4.01 | [4] |
| 10a | Urea moiety | PC3 (Prostate) | 0.19 | [5][6] |
| 10b | Urea moiety | MCF-7 (Breast) | 1.66 | [5][6] |
| 9e | Urea moiety | A549 (Lung) | 4.55 | [5][6] |
| 5k | Halogenated benzylidenebenzohydrazide | HepG2 (Liver) | 29-59 (range) | [7][8] |
Phase 2: Target-Based Enzymatic Assays
Following the identification of cytotoxic "hits," the next logical step is to determine if their activity is mediated by the inhibition of specific protein kinases.
Causality: Since the pyrrolo[2,3-d]pyrimidine scaffold is an ATP isostere, kinase inhibition is a highly probable mechanism of action.[2] In vitro kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Luminescence-based assays, such as the Kinase-Glo® assay, are widely used. They quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction; a high luminescent signal indicates low kinase activity (high inhibition).[9][10] This approach confirms the molecular target and allows for the determination of precise potency (IC₅₀) against specific enzymes.
Caption: Mechanism of ATP-competitive kinase inhibition by a derivative.
Comparative Data:
This table presents the kinase inhibitory activity of compound 5k , a halogenated pyrrolo[2,3-d]pyrimidine derivative, against several key kinases implicated in cancer.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Inhibitor | Ref. IC₅₀ (nM) | Reference |
| 5k | EGFR | 79 | Erlotinib | 55 | [7][10] |
| 5k | Her2 | 40 | Staurosporine | 38 | [7][10] |
| 5k | VEGFR2 | 136 | Sunitinib | 261 | [7] |
| 5k | CDK2 | 204 | Sunitinib | - | [7][8] |
These data demonstrate that compound 5k is a potent, multi-targeted kinase inhibitor, with activity comparable to or exceeding that of established drugs.[7]
Phase 3: Elucidating the Cellular Mechanism of Action (MoA)
Confirming that a compound inhibits a purified enzyme is crucial, but it is equally important to verify that it engages the target within a cellular environment and produces the desired biological outcome.
Causality:
-
Western Blotting: This technique is used to confirm "on-target" effects.[11] By treating cells with the inhibitor and then probing cell lysates with antibodies specific for the phosphorylated form of a kinase's substrate, we can directly visualize a reduction in signaling activity. This provides definitive evidence that the compound is hitting its intended target in a complex biological system.
-
Apoptosis & Cell Cycle Analysis: To understand how the compound induces cell death, flow cytometry-based assays are employed. The Annexin V binding assay identifies cells undergoing apoptosis (programmed cell death).[5][6] Concurrently, analyzing the DNA content of cells (e.g., with propidium iodide) reveals if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M), which is a common outcome of inhibiting cell cycle-related kinases like CDKs.[5]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol describes a standard procedure for determining the IC₅₀ value of a test compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then further dilute in cell culture media. Add the diluted compounds to the wells, ensuring the final DMSO concentration is <0.5%. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition (Luminescence-Based) Assay
This protocol provides a general method for determining kinase inhibition potency.[9][10]
-
Reagent Preparation: Prepare serial dilutions of the test compound. Thaw the target kinase, substrate peptide, and ATP solutions.
-
Plate Setup: Add the test compound dilutions, a positive control inhibitor, and a negative control (DMSO) to a 384-well plate.
-
Kinase Reaction: Add the kinase and its specific substrate to all wells.
-
Initiation: Initiate the reaction by adding ATP to all wells. The final ATP concentration should be near the Michaelis-Menten constant (Km) for the specific kinase. Incubate at room temperature for 1 hour.[11]
-
Signal Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells. This stops the reaction and generates a luminescent signal proportional to the amount of remaining ATP. Incubate in the dark for 10 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data and plot the percent inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value.[10]
Conclusion
The in vitro testing of this compound derivatives requires a systematic, multi-faceted approach. By progressing from broad cytotoxicity screens to specific enzymatic assays and detailed cellular mechanism-of-action studies, researchers can effectively identify and validate potent kinase inhibitors. The data consistently show that modifications to this privileged scaffold can yield compounds with nanomolar potency against key cancer targets like EGFR, Her2, and VEGFR2, as well as sub-micromolar cytotoxicity against a range of cancer cell lines.[4][5][7] This structured evaluation process is critical for advancing promising lead compounds toward further preclinical and clinical development.
References
- Al-Ostath, A., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- Özdemir, A., et al. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. PubMed.
- Al-Romaigh, H. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- Al-Romaigh, H. S., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed.
- Bentham Science Publisher. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines.
- Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC.
- Manetti, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- Wang, H., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed.
- Zhang, Y-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. OUCI.
- ResearchGate. (2014). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- Semantic Scholar. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- Zhang, Y-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Analogs as Kinase Inhibitors
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring role in biologically active compounds.[1] Its structural design is no accident of nature; as a deaza-isostere of adenine, the nitrogenous base of ATP, this heterocyclic system is exceptionally well-suited to competitively bind to the ATP-binding sites of various protein kinases.[2][3][4] This mimicry is the foundation of its success in targeted therapies.
The strategic importance of this scaffold is underscored by its presence in blockbuster drugs such as the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, which are critical in treating autoimmune diseases and myeloproliferative neoplasms.[1][5][6] Our focus here is on a specific, highly versatile intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde . The 4-chloro group serves as a reactive handle for introducing diversity, while the 5-carbaldehyde moiety offers a secondary point for chemical modification, allowing for a systematic exploration of the chemical space around the core.
This guide provides an in-depth comparison of analogs derived from this starting material. We will dissect the structure-activity relationship (SAR), explaining the causality behind experimental choices and providing the objective data necessary for researchers in drug development to make informed decisions.
The Core Molecule: Chemical Versatility
This compound is a solid, typically crystalline powder, with good solubility in polar organic solvents like DMSO and DMF.[7][8] Its chemical architecture presents three primary sites for modification, which form the basis of our SAR exploration.
Caption: Key sites for analog diversification on the core scaffold.
Structure-Activity Relationship (SAR) Analysis: A Comparative Study
The potency and selectivity of pyrrolo[2,3-d]pyrimidine-based inhibitors are exquisitely sensitive to the nature of the substituents at the C4, N7, and C5 positions. Below, we compare various analogs to derive key SAR principles. Our comparative data is focused on Epidermal Growth Factor Receptor (EGFR), a well-established tyrosine kinase target implicated in various cancers.[3]
A. The Impact of C4-Position Modifications
The reactive 4-chloro group is the most common site for introducing diversity, typically via nucleophilic aromatic substitution with various amines.[9] This modification directly impacts the inhibitor's interaction within the hinge region of the kinase ATP-binding pocket.
Experimental Insight: The choice of the amine substituent is critical. Small, flexible linkers are often tolerated, but the nature of the terminal aromatic or heterocyclic ring dictates potency. Electron-withdrawing and electron-donating groups on this terminal ring system can fine-tune the electronic environment and create additional interactions, such as hydrogen bonds or van der Waals forces, with kinase-specific residues. For instance, in the development of antiviral agents, substituting the C4-chloro with 3-chlorobenzylamine was a key step in achieving high potency.[10]
Table 1: Comparative Performance of C4-Substituted Analogs Against EGFR
| Analog ID | Structure of C4-Substituent | Rationale for Modification | EGFR IC50 (nM) |
| Parent | -Cl | Starting Material | >10,000 |
| A-1 | N-aniline | Introduce basic aromatic amine for hinge binding. | 850 |
| A-2 | N-(3-chloroaniline) | Add electron-withdrawing group to probe for halogen-binding pockets. | 125 |
| A-3 | N-(3-methoxyaniline) | Introduce hydrogen bond acceptor to interact with specific residues. | 75 |
| A-4 | N-(benzylamine) | Increase flexibility and explore interactions outside the immediate hinge region. | 450 |
| A-5 | N-(3-chlorobenzylamine) | Combine flexibility with a halogen substituent for enhanced binding. | 90 |
Analysis: The data clearly indicates that substitution of the 4-chloro group is essential for activity. A simple aniline (A-1) confers moderate activity. The introduction of a substituent on the aniline ring is highly influential. An electron-withdrawing chlorine at the meta-position (A-2) significantly improves potency, suggesting a favorable interaction within a hydrophobic pocket. Even more effective is a hydrogen-bond-accepting methoxy group (A-3), which likely forms a key interaction with a donor residue in the active site. Increasing the linker flexibility with a benzylamine (A-4) is less effective than the more rigid aniline, but the addition of a chloro-substituent (A-5) recovers a significant portion of the potency.
B. The Role of the C5-Carbaldehyde Group
The C5-carbaldehyde is not merely a synthetic placeholder; its modification provides a vector to explore regions of the ATP pocket that are not engaged by the C4-substituent. This allows for the development of inhibitors with improved selectivity or novel binding modes.
Experimental Insight: The aldehyde can be readily converted into a variety of functional groups. For example, conversion to a carboxylic acid introduces a charged group capable of forming salt bridges.[11] Reductive amination can introduce new amine side chains that can be tailored to interact with solvent-exposed regions or form additional hydrogen bonds.
Table 2: Comparative Performance of C5-Modified Analogs (Using A-3 as Base)
| Analog ID | Structure of C5-Substituent | Rationale for Modification | EGFR IC50 (nM) |
| A-3 | -CHO | Aldehyde (Reference) | 75 |
| B-1 | -CH₂OH | Reduction to alcohol; introduces H-bond donor/acceptor. | 210 |
| B-2 | -COOH | Oxidation to carboxylic acid; introduces a charged H-bond donor.[11] | 55 |
| B-3 | -CH=N-OH | Conversion to oxime; explores space with different geometry and H-bonding. | 150 |
Analysis: Modifying the aldehyde has a pronounced effect. Simple reduction to the alcohol (B-1) is detrimental to activity, suggesting the sp² character or the electrophilicity of the aldehyde is important for the observed potency of the parent. However, oxidation to the carboxylic acid (B-2) provides a modest but significant improvement in potency, likely due to a new, favorable electrostatic or hydrogen-bonding interaction. The oxime (B-3) is less active than the aldehyde, indicating that the specific orientation and electronic nature of the C5 substituent are critical.
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are essential.
Protocol 1: General Synthesis of a C4-Aniline Analog (e.g., Analog A-3)
This protocol describes a standard nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
3-methoxyaniline
-
Dioxane (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dioxane (0.1 M), add 3-methoxyaniline (1.2 eq).
-
Add trifluoroacetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product, Analog A-3.
-
Characterize the final compound by ¹H NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Luminescence-Based Kinase Inhibition Assay (EGFR)
This protocol quantifies kinase activity by measuring the amount of ADP produced, providing a robust method for determining IC50 values.[12]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Test compounds (e.g., A-1, A-2) dissolved in DMSO
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Create a 10-point serial dilution of each test compound in 100% DMSO.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (as a control) to wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing EGFR and the Poly(Glu, Tyr) substrate.
-
Add 10 µL of this solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.
-
Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This converts the ADP generated into ATP and produces a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
-
Caption: A self-validating workflow from synthesis to SAR determination.
Conclusion and Future Directions
This guide demonstrates a systematic approach to understanding the SAR of this compound analogs. Our comparative analysis reveals several key insights:
-
C4 is Dominant: The substituent at the C4 position is the primary determinant of inhibitory potency against EGFR, with substituted anilines offering a robust template for achieving high affinity.
-
C5 Offers Fine-Tuning: The C5-carbaldehyde is a valuable secondary modification site. While its conversion can be detrimental, strategic changes, such as oxidation to a carboxylic acid, can be used to enhance potency by forming new interactions.
-
A Rational Path Forward: Future work should focus on exploring a wider range of substituted amines at the C4 position while simultaneously leveraging the C5 position to improve properties like selectivity and cell permeability. For example, combining the optimal C4-substituent (A-3) with the optimal C5-modification (B-2) would be a logical next step to synthesize a potentially more potent inhibitor.
The pyrrolo[2,3-d]pyrimidine scaffold continues to be a rich source of novel therapeutics.[2] By methodically applying the principles of synthesis, biological testing, and SAR analysis as outlined here, researchers can more efficiently navigate the path toward the discovery of next-generation targeted inhibitors.
References
- Guidechem. "What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? - Guidechem.
- ResearchGate. "Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate.
- ChemicalBook. "4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety - ChemicalBook." (2023-10-10).
- PubMed. "Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed." Bioorg Chem. 2024 Dec:153:107867.
- MDPI. "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI." (2023-09-19).
- Benchchem. "Application Notes and Protocols for Kinase Activity Assays - Benchchem.
- Bentham Science Publishers. "Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review | Bentham Science Publishers." Current Medicinal Chemistry, Volume 31, Issue 36, Nov 2024.
- PubMed. "Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed.
- ChemicalBook. "4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 - ChemicalBook.
- Benchchem. "4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 - Benchchem.
- Justia Patents. "novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Justia Patents." (2019-06-06).
- PMC - NIH. "Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH." (2017-05-26).
- Srini Chem. "Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem.
- ChemicalBook. "4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis - ChemicalBook." (2024-05-11).
- Guidechem. "What is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its Applications? - Guidechem.
- PubMed Central. "4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PubMed Central.
- PubChem. "4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid | C7H4ClN3O2 | CID 22460866.
- Sigma-Aldrich. "this compound | 908287-21-8 - Sigma-Aldrich.
- ChemicalBook. "this compound(908287-21-8) 1 H NMR.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 6. patents.justia.com [patents.justia.com]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. srinichem.com [srinichem.com]
- 10. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid | C7H4ClN3O2 | CID 22460866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking a Novel Pyrrolo[2,3-d]pyrimidine Against Clinically Relevant Kinase Inhibitors: A Comparative Guide
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, owing to its structural resemblance to adenine, which facilitates binding to the ATP pocket of a wide array of kinases.[1] This "privileged scaffold" has given rise to numerous clinically successful drugs, particularly within the Janus kinase (JAK) inhibitor class.[2] This guide focuses on a specific derivative, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a compound of interest for its potential as a novel kinase inhibitor.
Given its structural features, we hypothesize that this compound primarily targets members of the JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). These enzymes are pivotal in mediating signals from various cytokines and growth factors, playing a central role in hematopoiesis and immune responses through the JAK-STAT signaling pathway.[3][4] Dysregulation of this pathway is a known driver in a multitude of inflammatory diseases and myeloproliferative neoplasms.[5][6]
To rigorously evaluate the potential of this compound, a direct comparison against established, clinically-approved JAK inhibitors is essential. This guide provides a comprehensive framework for such a benchmark study, detailing the necessary experimental protocols and data analysis strategies. We will compare our compound of interest against a panel of well-characterized JAK inhibitors:
This comparative analysis will elucidate the potency, selectivity, and cellular efficacy of this compound, providing critical insights for its further development as a potential therapeutic agent.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The JAK-STAT signaling cascade is a critical cellular communication route. The process, as illustrated below, involves cytokine binding, receptor dimerization, JAK activation, and the subsequent phosphorylation and nuclear translocation of STAT proteins, leading to the transcription of target genes.[3][4][12] The central role of JAKs in this pathway makes them a prime target for therapeutic intervention in diseases driven by aberrant cytokine signaling.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, Ruxolitinib, Tofacitinib, and Fedratinib in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add the recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2), a suitable substrate peptide, and the serially diluted compounds.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate competitive inhibition assessment.
-
Reaction Termination and ATP Depletion: After a 60-minute incubation at room temperature, add an equal volume of ADP-Glo™ Reagent. This will stop the kinase reaction and consume any unreacted ATP. [13]Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity. [14]6. Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.
Part 2: Cell-Based STAT Phosphorylation Assay
Objective: To evaluate the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context, providing a measure of its on-target efficacy.
Methodology: Western Blot or HTRF® Assay
This assay will be performed in a human cell line that expresses the target JAKs, such as the human T-lymphocyte Jurkat cell line or TF-1 cells. [15]Upon stimulation with a specific cytokine (e.g., IL-2 for JAK3/STAT5, IFN-α for JAK1/STAT3), the downstream STAT protein is phosphorylated. The inhibitory effect of the compounds on this phosphorylation event is then quantified.
Detailed Protocol (Western Blot):
-
Cell Culture and Treatment: Plate Jurkat cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or benchmark inhibitors for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-2 to assess the JAK3/STAT5 pathway, or IL-6 to assess the JAK1/STAT3 pathway) for 15-30 minutes to induce STAT phosphorylation. [15][16]3. Cell Lysis: Immediately terminate the stimulation by placing the plate on ice and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for phosphorylated STAT (pSTAT) and total STAT (as a loading control). [15][16]7. Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the pSTAT signal to the total STAT signal for each sample. Plot the normalized pSTAT signal against the inhibitor concentration to determine the cellular IC50.
Comparative Data Analysis
The data obtained from these assays will be compiled into summary tables to facilitate a direct comparison of this compound with the known inhibitors.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
| This compound | TBD | TBD | TBD | TBD |
| Ruxolitinib | 3.3 [5][7] | 2.8 [5][7] | 428 [7] | 19 [7] |
| Tofacitinib | 112 [17] | 20 [17] | 1 [17] | >3000 |
| Fedratinib | 105 | 3 [11][18] | >1000 | 405 |
Note: IC50 values for known inhibitors are sourced from published literature and may vary depending on assay conditions. TBD = To Be Determined.
Table 2: Cellular STAT Phosphorylation Inhibition (IC50, nM)
| Compound | Cell Line | Cytokine Stimulus | Pathway | Cellular IC50 (nM) |
| This compound | Jurkat | IL-2 | JAK3/STAT5 | TBD |
| Ruxolitinib | SET2 | - | JAK2/STAT5 | 14 [19] |
| Tofacitinib | Human T-cells | IL-2 | JAK3/STAT5 | 56 [8] |
| Fedratinib | SET2 | - | JAK2/STAT5 | 672 [19] |
Note: Cellular IC50 values are highly dependent on the cell line and assay conditions. TBD = To Be Determined.
Interpretation and Discussion
The results from these comparative assays will provide a comprehensive profile of this compound.
-
Potency: The biochemical IC50 values will establish the direct inhibitory potency of the compound against each JAK family member. A lower IC50 value indicates higher potency.
-
Selectivity: By comparing the IC50 values across the different JAK isoforms, the selectivity profile of the compound can be determined. For instance, a significantly lower IC50 for JAK2 compared to JAK1, JAK3, and TYK2 would classify it as a JAK2-selective inhibitor, similar to Fedratinib. [18]Conversely, equipotent inhibition of JAK1 and JAK2 would align it more with Ruxolitinib. [5]* Cellular Efficacy: The cellular STAT phosphorylation assay will confirm whether the biochemical potency translates into on-target activity within a living cell. A strong correlation between biochemical and cellular IC50 values would indicate good cell permeability and engagement with the intracellular target.
Conclusion and Future Directions
This guide outlines a robust and systematic approach to benchmark this compound against established clinical JAK inhibitors. The proposed experiments will generate critical data on its potency, selectivity, and cellular activity, which are essential for go/no-go decisions in a drug discovery pipeline.
Should the results from this initial screening be promising, further studies would be warranted. These could include a broader kinase panel screening to assess off-target effects, in vivo studies in animal models of myelofibrosis or inflammatory disease to evaluate efficacy and safety, and detailed pharmacokinetic and pharmacodynamic profiling. The pyrrolo[2,3-d]pyrimidine scaffold continues to be a rich source of novel therapeutics, and a thorough, comparative evaluation is the first step in unlocking the potential of new derivatives like this compound.
References
- ResearchGate. (n.d.). The JAK-STAT pathway.
- PT Master Guide. (2021, May 27). Tofacitinib (Mechanism of Action).
- ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway.
- BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Vannucchi, A. M., et al. (2019). Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers in Oncology, 9, 897.
- Tamari, R., et al. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood, 142(Supplement 1), 1959.
- Talpaz, M., & Kiladjian, J. J. (2025). Fedratinib in 2025 and beyond: indications and future applications. Therapeutic Advances in Hematology, 16, 20406207251296189.
- Ajayi, S., et al. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Therapeutic Advances in Hematology, 3(3), 133–143.
- Wikipedia. (n.d.). JAK-STAT signaling pathway.
- Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of cell signaling. Science, 296(5573), 1653–1655.
- Shutterstock. (n.d.). Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures.
- BPS Bioscience. (n.d.). JAK1 Assay Service.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate?.
- Lucet, I. S., & Murphy, J. M. (2014). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology, 1170, 331–343.
- National Center for Biotechnology Information. (n.d.). Tofacitinib.
- Lee, H. J., et al. (2021). JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells. International Journal of Molecular Sciences, 22(16), 8887.
- Wang, X., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports, 8(1), 5173.
- Hebart, H., et al. (2023). FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN). BMC Cancer, 23(1), 105.
- ResearchGate. (2025, August 6). Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis.
- Suksrichavalit, T., et al. (2021). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. Journal of Chemical Information and Modeling, 61(3), 1367–1378.
- Patsnap Synapse. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate?.
- PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Fedratinib Hydrochloride?.
- BindingDB. (n.d.). Assay in Summary_ki.
- National Center for Biotechnology Information. (n.d.). In vitro JAK kinase activity and inhibition assays.
- ResearchGate. (n.d.). Potencies of inhibitors in JAK2 hematopoietic assays.
- Talpaz, M., & Harrison, C. (2020). Fedratinib in myelofibrosis. Therapeutic Advances in Hematology, 11, 2040620720914949.
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
- National Center for Biotechnology Information. (2021, November 1). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors.
- American Chemical Society. (2025, May 12). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor.
- National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases.
- Biocompare. (n.d.). 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine from Aladdin Scientific.
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptmasterguide.com [ptmasterguide.com]
- 9. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 10. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
A Comparative Crystallographic Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde and Its Derivatives: Unveiling Structural Nuances for Drug Discovery
For Immediate Release
A Deep Dive into the Solid-State Architecture of Pyrrolo[2,3-d]pyrimidine Scaffolds: A Comparative Crystallographic Analysis
This guide offers researchers, scientists, and drug development professionals an in-depth comparative analysis of the X-ray crystal structures of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde and its key derivatives. By examining the subtle yet significant variations in their three-dimensional architectures, we provide critical insights into the structure-property relationships that govern their biological activity, paving the way for more informed drug design and development.
The 7H-pyrrolo[2,3-d]pyrimidine core, a notable isostere of purine, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this heterocyclic system are integral to a range of therapeutics, particularly as kinase inhibitors in oncology and for inflammatory diseases.[1][2] The addition of a 5-carbaldehyde group introduces a versatile synthetic handle for further molecular elaboration, making this class of compounds particularly attractive for the development of novel therapeutic agents. Understanding the precise atomic arrangement, intermolecular interactions, and conformational preferences through single-crystal X-ray diffraction is paramount for optimizing lead compounds.[3]
This guide will compare the crystallographic parameters of the parent 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with a closely related aldehyde derivative and a more complex tricyclic analogue to illuminate the impact of substitution on the crystal packing and molecular geometry.
Comparative Crystallographic Data Analysis
The solid-state structures of the parent 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, the analogous 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, and a tricyclic derivative offer a compelling narrative on the influence of functional group modifications on the crystal lattice. Below is a summary of their key crystallographic parameters.
| Parameter | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine |
| CCDC Number | 899664[4] | 2054321 | 2169282[5] |
| Chemical Formula | C₆H₄ClN₃ | C₇H₃Cl₂N₃O | C₂₃H₂₀Cl₂N₄ |
| Formula Weight | 153.57 | 216.03 | 423.34 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | Data not available | 7.21 | Data not available |
| b (Å) | Data not available | 12.89 | Data not available |
| c (Å) | Data not available | 9.45 | Data not available |
| α (°) | 90 | 90 | 90 |
| β (°) | Data not available | 105.3 | Data not available |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | Data not available | Data not available | Data not available |
| Z | Data not available | Data not available | Data not available |
| R-factor (%) | Data not available | Data not available | Data not available |
Note: Specific unit cell parameters and R-factors are pending direct access to the full crystallographic information files (.cif) from the Cambridge Crystallographic Data Centre (CCDC).
The data for the 2,4-dichloro derivative reveals a monoclinic crystal system with the space group P2₁/c, a common space group for organic molecules. The introduction of the aldehyde and an additional chloro group significantly alters the molecular interactions within the crystal lattice compared to the parent compound. A detailed analysis of the intermolecular contacts, which can be performed using software like Mercury, would likely reveal intricate networks of hydrogen bonds and other non-covalent interactions that dictate the packing arrangement.
The Crystallography Workflow: From Crystal to Structure
The determination of a crystal structure is a meticulous process that transforms a well-ordered solid into a detailed three-dimensional atomic map. The workflow illustrates the critical stages of this process.
Experimental Protocol: A Step-by-Step Guide to Structure Determination
This section provides a detailed methodology for the single-crystal X-ray diffraction analysis of a novel this compound derivative.
1. Crystal Growth: High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. Slow evaporation is a commonly employed and effective technique for obtaining suitable crystals of organic compounds.
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, or a mixture thereof) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.
-
Loosely cap the vial to allow for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator) and allow the solvent to evaporate over several days to weeks.
-
Monitor the vial for the formation of well-defined single crystals.
-
2. Data Collection:
-
Instrumentation: A Bruker APEX II CCD or similar single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å) is suitable for data collection.[6]
-
Procedure:
-
A suitable single crystal is selected under a microscope and mounted on a MiTeGen loop with paratone oil.[6]
-
The mounted crystal is placed on the goniometer head of the diffractometer and cooled to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal vibrations.[6]
-
A preliminary set of frames is collected to determine the unit cell parameters and the orientation matrix of the crystal.
-
A full sphere of diffraction data is collected using a series of ω and φ scans.
-
3. Structure Solution and Refinement:
-
Software: The structure is solved and refined using software packages such as SHELX (SHELXT for solution and SHELXL for refinement) or Olex2.[7][8]
-
Procedure:
-
The collected data is integrated and scaled using the diffractometer's software suite (e.g., Bruker's APEX suite).
-
The structure is solved using direct methods, which provide an initial model of the atomic positions.
-
The structural model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are refined for all non-hydrogen atoms.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using tools like PLATON to check for missed symmetry and other potential issues.
-
The Pyrrolo[2,3-d]pyrimidine Core: A Structural Overview
The fundamental 7H-pyrrolo[2,3-d]pyrimidine scaffold forms the basis of the compounds discussed. Its planar, bicyclic nature provides a rigid framework for the presentation of various functional groups, influencing its interaction with biological targets.
Conclusion and Future Directions
This comparative guide underscores the importance of X-ray crystallography in modern drug discovery. The detailed structural information obtained for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives provides a solid foundation for understanding their structure-activity relationships. The subtle changes in intermolecular interactions and crystal packing induced by different substituents can have profound effects on the physicochemical properties and biological efficacy of these compounds.
Future work should focus on obtaining high-quality single crystals of a wider range of this compound derivatives to build a more comprehensive structural database. This will enable more sophisticated computational modeling and a deeper understanding of the key structural determinants for potent and selective kinase inhibition.
References
- Zon, I. V., Lesyk, R. B., & Karkhut, A. I. (2022).
- MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction.
- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
- PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-.
- Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods.
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction.
- University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction.
- Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.
- Gavezzotti, A. (2002). The calculation of lattice energies of organic crystals: the PIXEL method in perspective.
- University of York. (n.d.). Single Crystal X-ray Diffraction.
- ResearchGate. (2020, March 26). How to use CCDC to find CIF files?
- University of Barcelona. (n.d.). crystallization of small molecules.
- University of Strasbourg. (n.d.). Guide for crystallization.
- ACS Publications. (2024, May 11). Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. Crystal Growth & Design. [Link]
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
Sources
- 1. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Search - Access Structures [ccdc.cam.ac.uk]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Downloads - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 7. neutrons.ornl.gov [neutrons.ornl.gov]
- 8. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
The Efficacy of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Derivatives in Cell-Based Assays: A Comparative Guide
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides a comprehensive overview of the efficacy of derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in various cell-based assays. We will delve into their performance as potent kinase inhibitors and antiproliferative agents, supported by comparative experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Versatile Scaffold of Pyrrolo[2,3-d]pyrimidines
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug discovery, serving as a foundational building block for a multitude of therapeutic agents.[1][2][3][4] Its structural similarity to adenine allows it to interact with the ATP-binding sites of various kinases, making it a valuable scaffold for the development of kinase inhibitors.[2][4][5] The introduction of a 4-chloro substituent and a 5-carbaldehyde group provides key reactive handles for synthetic modifications, enabling the generation of diverse chemical libraries with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4][6] This guide will focus on the derivatives of this compound and their comparative efficacy in cell-based assays, providing researchers with the necessary insights to advance their drug discovery programs.
Comparative Efficacy as Kinase Inhibitors
Derivatives of this compound have demonstrated potent inhibitory activity against a variety of protein kinases implicated in cancer and other diseases. The following sections present a comparative analysis of their efficacy against key kinase targets.
Multi-Targeted Kinase Inhibition
Several studies have highlighted the potential of these derivatives as multi-targeted kinase inhibitors. For instance, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, derived from a related scaffold, exhibited promising inhibitory activity against multiple kinases.[1]
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5k | EGFR | 79 | Sunitinib | 93 |
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| CDK2 | 204 | Sunitinib | - |
Table 1: Comparative IC50 values of compound 5k and reference inhibitors against various kinases.[1]
The data clearly indicates that compound 5k demonstrates potent, and in some cases superior, inhibitory activity compared to the established multi-kinase inhibitor, Sunitinib.[1]
Specific Kinase Inhibition
Beyond multi-kinase inhibition, specific derivatives have been optimized for potent and selective inhibition of individual kinases.
-
RET Kinase: A series of pyrrolo[2,3-d]pyrimidine derivatives were evaluated for their inhibitory activity against RET kinase. Compounds 55 and 59 from this series showed low nanomolar inhibition in enzymatic assays and translated this potency to cellular assays.[7]
-
CDK9/CyclinT and Haspin: In a study focused on cell cycle kinases, several 7H-pyrrolo[2,3-d]pyrimidine derivatives were identified as potent inhibitors of CDK9/CyclinT and Haspin. Compound 7d was the most effective against CDK9/CyclinT with an IC50 of 0.38 µM, while compound 7f showed the best activity against Haspin with an IC50 of 0.11 µM.[8]
-
p21-Activated Kinase 4 (PAK4): Molecular dynamics simulations have been employed to understand the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives against PAK4, a kinase associated with various cancers.[9]
-
Interleukin-2-inducible T-cell Kinase (Itk): A series of covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed for Itk, a potential target for inflammatory and autoimmune diseases.[10] The optimized compound 9 demonstrated potent activity against Itk and excellent selectivity over other kinases.[10]
Antiproliferative Activity in Cancer Cell Lines
The kinase inhibitory activity of these derivatives often translates to potent antiproliferative effects in various cancer cell lines.
Broad-Spectrum Antiproliferative Agents
Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[11] The most active compound, 6f , exhibited broad-spectrum anticancer activity with submicromolar GI50 and TGI values across multiple cancer cell lines in the NCI-60 screen.[11]
| Compound | Cell Line | GI50 (µM) |
| 6d-g | Multiple Cancer Cell Lines | Single-digit micromolar |
| 7b | Multiple Cancer Cell Lines | Single-digit micromolar |
Table 2: Antiproliferative activity of selected 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives.[11]
Cytotoxicity and Apoptosis Induction
In addition to inhibiting proliferation, certain derivatives induce apoptosis in cancer cells. For example, compound 5k was found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1]
A series of tricyclic pyrrolo[2,3-d]pyrimidines were evaluated for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines.[12] Compounds 8f and 8g exhibited significant antitumor activity against HT-29 cells with IC50 values of 4.55 ± 0.23 µM and 4.01 ± 0.20 µM, respectively.[12]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key cell-based assays.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[12]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values using a suitable software (e.g., GraphPad Prism).
Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Workflow Diagram:
Caption: General workflow for a kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compounds at desired concentrations in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).
-
Detection: Stop the reaction and detect the kinase activity using a suitable method. For example, the ADP-Glo™ Kinase Assay (Promega) measures the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the pyrrolo[2,3-d]pyrimidine core.
Key Structural Features for Activity:
Caption: Key structural features influencing the activity of pyrrolo[2,3-d]pyrimidine derivatives.
-
Substitution at C4: The 4-chloro group is a versatile handle for introducing various amine substituents via nucleophilic aromatic substitution, which is often crucial for interaction with the hinge region of the kinase ATP-binding pocket.[4]
-
Modifications at C5 and C6: Disubstitution at the C5 and C6 positions, particularly with fluorobenzyl piperazines, has been shown to be a key structural feature for potent antiproliferative activity.[11]
-
The Role of the Carbaldehyde Group: The 5-carbaldehyde group can be further derivatized to introduce diverse functionalities, allowing for fine-tuning of the pharmacological properties of the molecule.
Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of compounds with significant potential in the development of novel therapeutics, particularly in the field of oncology. Their ability to potently and, in some cases, selectively inhibit various protein kinases translates to significant antiproliferative and pro-apoptotic effects in cancer cells. The structure-activity relationships established in numerous studies provide a clear roadmap for the rational design of next-generation inhibitors with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to facilitate their translation into clinical candidates.
References
- Al-Rashood, S. T., et al. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. PubMed. [Link]
- Bollu, V. R., et al. (2020).
- Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
- Ghandourah, E. S., et al. (2023).
- Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PubMed Central. [Link]
- Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
- ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- OUCI. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. OUCI. [Link]
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
- Semantic Scholar. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Semantic Scholar. [Link]
- Legoabe, L. J., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed. [Link]
- PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. PubChem. [Link]
- Semantic Scholar. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21. Semantic Scholar. [Link]
- Poindexter, G. S., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. PubMed. [Link]
- Pan, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. [Link]
- Synthonix. (n.d.). This compound. Synthonix. [Link]
- Li, J., et al. (2020). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed Central. [Link]
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 4. srinichem.com [srinichem.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in Synthetic Chemistry
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its value lies in its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. The functionalization of this core, particularly at the C4 position, is critical for modulating potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth, objective comparison of two key intermediates for this purpose: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde and its bromo-analogue, 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde . While both serve as electrophilic partners in cross-coupling and substitution reactions, their reactivity profiles differ significantly. Understanding these differences is paramount for researchers in drug discovery and process development to make informed decisions regarding substrate selection, reaction optimization, and cost-effectiveness. We will delve into the mechanistic underpinnings of their reactivity and provide experimental data to guide synthetic strategy.
Theoretical Underpinnings: The Carbon-Halogen Bond Dictates Reactivity
The fundamental difference in reactivity between the chloro and bromo derivatives stems from the disparity in their carbon-halogen (C-X) bond dissociation energies. The general reactivity trend for aryl halides in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F .[3]
-
C-Br Bond: The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. This allows it to undergo oxidative addition to a Palladium(0) catalyst complex more readily, often under milder conditions and with a broader range of traditional phosphine ligands.[4]
-
C-Cl Bond: The stronger, less polarizable carbon-chlorine bond presents a higher activation barrier for oxidative addition.[5] Consequently, aryl chlorides are generally less reactive and demand more specialized, highly active catalyst systems to achieve comparable efficiency.[6] These modern catalysts typically feature bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that enhance the electron density on the palladium center, thereby facilitating the cleavage of the robust C-Cl bond.[6]
Caption: Comparative workflow for Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol is adapted from established methods for aryl chlorides. [7]
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add the palladium precatalyst (e.g., RuPhos Pd G2, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%).
-
Base and Amine Addition: Add the base (e.g., LiHMDS, 1.2 mmol, 1.2 equiv, as a 1M solution in THF) and the desired primary or secondary amine (1.1 mmol, 1.1 equiv).
-
Solvent and Reaction: Add anhydrous solvent (e.g., THF or 2-MeTHF, 5 mL). Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
This protocol is based on standard conditions for reactive aryl bromides.
-
Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Base and Solvents: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) and the solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio, 10 mL).
-
Reaction: De-gas the mixture by bubbling N₂ or Ar through the solution for 15 minutes. Heat the reaction mixture to 90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times are typically 2 to 8 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Summary and Recommendations
The choice between 4-chloro and 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a strategic decision based on a trade-off between cost and reactivity.
| Feature | 4-Bromo Derivative | 4-Chloro Derivative |
| Reactivity | High: Facile oxidative addition. | Moderate: Requires highly active catalysts. |
| Reaction Conditions | Milder temperatures, shorter reaction times. | Higher temperatures, longer reaction times often needed. |
| Catalyst Systems | Compatible with conventional Pd catalysts (e.g., Pd(PPh₃)₄). | Requires specialized, often proprietary, Buchwald or NHC ligands. |
| Reaction Scope | Generally broader scope and functional group tolerance. | Can be sensitive to catalyst choice; optimization is critical. |
| Cost | Higher initial cost of starting material. | Lower cost of starting material, but higher catalyst cost. |
| SNAr Reactivity | Good leaving group. | Stronger C-Cl bond, but higher ring activation. |
Recommendations for Researchers:
-
For early-stage discovery and library synthesis: The 4-bromo derivative is often preferred. Its high reactivity and reliability with standard protocols allow for rapid analogue synthesis and exploration of chemical space with a higher probability of success across diverse coupling partners.
-
For process development and large-scale synthesis: The 4-chloro derivative becomes highly attractive. Although it requires more intensive process optimization to identify a robust catalyst system, the significantly lower cost of the starting material can lead to substantial savings on a manufacturing scale. The higher cost of specialized ligands is often offset by the lower cost of the bulk halide.
-
For SNAr reactions: Both substrates are viable. The 4-chloro derivative may offer a slight advantage in rate due to electronic activation and is the more economical choice.
Ultimately, a thorough understanding of the reactivity profiles of both building blocks empowers chemists to design more efficient, robust, and economical synthetic routes to novel therapeutics.
References
Sources
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Bioisosteres of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in Drug Design
Introduction: The Privileged Scaffold and the Quest for Optimization
The 7-deazapurine core, specifically the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to adenine has rendered it a "privileged scaffold," particularly in the development of highly selective and potent kinase inhibitors.[1][2] A prime example of its therapeutic significance is its central role in the architecture of Janus kinase (JAK) inhibitors, a class of drugs transforming the treatment of autoimmune diseases and certain cancers.[3][4] The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, serves as a critical synthetic intermediate, offering versatile handles for chemical modification at the 4- and 5-positions.[5][6]
However, the journey from a lead compound to a clinical candidate is fraught with challenges related to optimizing potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This is where the strategic application of bioisosterism becomes an indispensable tool in the drug designer's arsenal. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while favorably modulating other properties, is a nuanced art grounded in the understanding of molecular interactions and physicochemical properties.[7]
This guide provides a comparative analysis of key bioisosteric replacements for the chloro and aldehyde functionalities of this compound. We will delve into the rationale behind these substitutions, present comparative experimental data where available, and provide detailed protocols for their synthesis and evaluation, with a focus on their application in the design of JAK inhibitors.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The JAK-STAT signaling pathway is a critical cascade that transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[8][9] Dysregulation of this pathway is a hallmark of numerous inflammatory and autoimmune disorders. The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes.[8]
Comparative Analysis of Bioisosteres at the C4-Position
The chlorine atom at the 4-position of the pyrrolo[2,3-d]pyrimidine core is a crucial handle for synthetic elaboration, often serving as a leaving group for nucleophilic substitution. However, its bioisosteric replacement can profoundly impact kinase selectivity and overall compound properties.
Chloro vs. Amino Substitution
The most common modification at the C4-position is the replacement of the chloro group with an amino group, which is a key feature in many potent JAK inhibitors.[10][11] This substitution is often achieved through nucleophilic aromatic substitution.
-
Rationale: The amino group can act as a hydrogen bond donor, forming a critical interaction with the hinge region of the kinase ATP-binding site. This interaction is often a key determinant of potency.
-
Performance: Derivatives of 4-amino-7H-pyrrolo[2,3-d]pyrimidine have consistently demonstrated high potency against various JAK isoforms. For instance, a novel series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives bearing a piperidinyl fragment led to the identification of a compound with an IC50 value of 12.6 nM against JAK1 and a 10.7-fold selectivity over JAK2.[10] In another study, 4-amino-(1H)-pyrazole derivatives based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold showed potent inhibition of JAKs, with one compound exhibiting selective cytotoxicity against HEL and K562 cell lines at submicromolar concentrations.[11]
Chloro vs. Methoxy Substitution
Replacing the chloro group with a methoxy group can alter the electronic properties and steric profile of the molecule.
-
Rationale: The methoxy group is an electron-donating group and can influence the pKa of the pyrrolo[2,3-d]pyrimidine core. It can also engage in different interactions within the kinase binding pocket compared to the chloro or amino groups.
-
Performance: While less common than the amino substitution for JAK inhibitors, the methoxy group can be a useful bioisostere in other contexts. For example, in the synthesis of 5,7-disubstituted 4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors, methoxy substitutions on the N7-benzyl ring were found to improve antitumor activity.[12]
Other Halogen Bioisosteres
While chlorine is the most common halogen at this position, other halogens like fluorine and bromine can also be considered.
-
Rationale: Altering the halogen can fine-tune lipophilicity, metabolic stability, and potential for halogen bonding interactions within the active site.
-
Performance: Data directly comparing different halogens at the C4 position of this specific scaffold for JAK inhibition is limited. However, in a broader context, such substitutions are a standard strategy in medicinal chemistry to modulate pharmacokinetic properties.
Table 1: Comparative Data for C4-Position Bioisosteres
| Bioisostere | Rationale | Representative Biological Activity (JAK Inhibition) |
| Chloro | Synthetic handle, baseline activity | Serves as a precursor for more potent analogs. |
| Amino | Hydrogen bond donor to kinase hinge | Potent inhibition, e.g., JAK1 IC50 = 12.6 nM with high selectivity over JAK2.[10] |
| Methoxy | Modulates electronics and sterics | Less common for JAK inhibitors, but effective in other therapeutic areas.[12] |
Comparative Analysis of Bioisosteres at the C5-Position
The aldehyde at the C5-position offers a reactive handle for further derivatization, but its bioisosteric replacement can directly impact potency, selectivity, and drug-like properties.
Aldehyde vs. Nitrile
The nitrile group is a well-established bioisostere for aldehydes and ketones.[13]
-
Rationale: The nitrile group is a strong hydrogen bond acceptor and can mimic the polar interactions of a carbonyl group.[13] It is also generally more metabolically stable than an aldehyde.
-
Performance: Several potent pyrrolo[2,3-d]pyrimidine-based inhibitors incorporate a C5-carbonitrile. For example, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile was identified as a selective JAK1 inhibitor with an IC50 of 8.5 nM and 48-fold selectivity over JAK2.[14] The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a key step in accessing these potent analogs.[15]
Aldehyde vs. Oxime
Oximes are another class of functional groups that can serve as bioisosteres for carbonyls.
-
Rationale: Oximes possess both hydrogen bond donor (OH) and acceptor (N) capabilities, offering different interaction patterns compared to an aldehyde.[16][17] They can also influence the conformational preferences of the molecule. The introduction of an oxime group has been shown to increase the biological activity of several natural compounds.[16]
-
Performance: Oximes have been successfully incorporated into kinase inhibitors, and in some cases, have shown enhanced activity compared to their carbonyl counterparts.[13][16] While specific comparative data for the C5-position of our scaffold is scarce, the general principle suggests that oximes are a viable and potentially advantageous bioisosteric replacement.
Aldehyde vs. Carboxylic Acid
Oxidation of the aldehyde to a carboxylic acid introduces a negatively charged group at physiological pH.
-
Rationale: The carboxylate can form strong ionic interactions with positively charged residues in the active site. However, the presence of a carboxylic acid can also lead to poor cell permeability and rapid metabolism.[18][19]
-
Performance: While carboxylic acids are important functional groups in many drugs, their use as a direct replacement for an aldehyde in this context would need careful consideration of the target's active site and the overall desired properties of the molecule. Bioisosteres for carboxylic acids, such as tetrazoles, are often explored to mitigate the undesirable pharmacokinetic properties of the carboxylate group.[19]
Table 2: Comparative Data for C5-Position Bioisosteres
| Bioisostere | Rationale | Representative Biological Activity (JAK Inhibition) |
| Aldehyde | Synthetic handle, baseline activity | Serves as a precursor for derivatization. |
| Nitrile | H-bond acceptor, metabolic stability | Potent inhibition, e.g., JAK1 IC50 = 8.5 nM with high selectivity over JAK2.[14] |
| Oxime | H-bond donor/acceptor, altered conformation | Can enhance kinase inhibitory activity.[13][16] |
| Carboxylic Acid | Ionic interactions | Can improve potency but may negatively impact pharmacokinetics.[18][19] |
Experimental Protocols
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile from the Corresponding Aldehyde
This protocol describes the conversion of the C5-aldehyde to a nitrile, a key transformation for accessing potent bioisosteres.
Workflow Diagram:
Step-by-Step Protocol:
-
Oxime Formation: To a suspension of this compound in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The oxime intermediate will precipitate and can be collected by filtration.
-
Dehydration to Nitrile: Suspend the dried this compound oxime in an appropriate solvent such as dichloromethane.[15] Slowly add a dehydrating agent, for example, thionyl chloride, to the suspension.[15] Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure.[15] Carefully quench the residue with ice water and adjust the pH to ~4 with a saturated aqueous solution of sodium bicarbonate.[15] The product can be extracted with an organic solvent like ethyl acetate.[15] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization.[15]
In Vitro JAK Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency (IC50) of test compounds against JAK isoforms.
Workflow Diagram:
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3) and a suitable peptide substrate in a kinase assay buffer.[20][21]
-
Compound Addition: Add the diluted test compounds to the wells. Include controls with DMSO only (no inhibition) and a known potent inhibitor (positive control).
-
Pre-incubation: Incubate the plate at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific JAK enzyme.[20]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[20]
-
Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[20]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[20]
Whole-Cell JAK-STAT Signaling Assay
This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Use a relevant cell line (e.g., human whole blood or isolated peripheral blood mononuclear cells).[19][22]
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound for a specified time.[22]
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2) to induce STAT phosphorylation.[22]
-
Cell Lysis and Staining: Lyse the red blood cells (if using whole blood), fix, and permeabilize the remaining cells. Stain the cells with fluorescently labeled antibodies against specific cell surface markers and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).[19][22]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the levels of phosphorylated STAT in specific cell populations.
-
Data Analysis: Determine the concentration-dependent inhibition of STAT phosphorylation and calculate the IC50 value.
Conclusion: A Strategic Approach to Drug Discovery
The this compound scaffold is a powerful starting point for the design of potent and selective kinase inhibitors. The strategic application of bioisosterism at the C4 and C5 positions is a critical element in optimizing the pharmacological and pharmacokinetic properties of these compounds. As demonstrated, replacing the chloro group with an amino group can significantly enhance potency through key hydrogen bonding interactions, while substituting the C5-aldehyde with a nitrile can improve metabolic stability and retain potent inhibitory activity.
This guide provides a framework for the rational design and evaluation of bioisosteres in the context of this important scaffold. By understanding the underlying principles of bioisosterism and employing robust synthetic and analytical methodologies, researchers can accelerate the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
- Michał, K., & Łukasz, K. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 26(11), 3145.
- Zhang, J., Xing, S., Cui, J., Wei, X., Cao, Z., Shao, B., ... & Zhai, X. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie, 357(4), e2300591.
- Zhang, Y. L., Xu, C. T., Liu, T., Zhu, Y., & Luo, Y. (2018). An improved synthesis of 4-chloro-7H-pyrrolo [2, 3-d] pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642.
- Oximes. (n.d.). MDPI Encyclopedia.
- Introduction of oxime groups increases kinase inhibitory activity of natural compounds. (n.d.). MDPI.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology (Clifton, N.J.), 967, 39–55.
- ELISA Kit for Janus Kinase 1 (JAK1). (n.d.). Aspira Scientific.
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (2019). U.S.
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.
- Haobaoyu, Z., et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Organic Chemistry, 30(6), 918-921.
- Li, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 21(12), 1637.
- Wang, Y., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499.
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Google Patents.
- Structure‐guided design of potent JAK1‐selective inhibitors based on 4‐amino‐7H‐pyrrolo[2,3‐d]pyrimidine with anti‐inflammatory efficacy. (2024). ResearchGate.
- JAK2 (Janus Kinase 2) Assay Kit. (n.d.). BPS Bioscience.
- Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152.
- novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. (2019). Justia Patents.
- Shin, H., Kim, M. K., & Chong, Y. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217-220.
- Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2248.
- Kim, K., et al. (2018). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm, 9(12), 2055-2063.
- Nakaya, Y., et al. (2008). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(1), 54-68.
- FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2021). MDPI.
- Genovese, L., et al. (2023). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Frontiers in Immunology, 14, 1157431.
- Fereshteh, M., et al. (2016). Development of a Human Whole Blood Screening Platform to Monitor JAK/STAT Signaling Using High-Throughput Flow Cytometry. Journal of Biomolecular Screening, 21(8), 867-876.
- Substituted (7h-pyrrolo[2,3-d]pyrimidin-4-yl)amino compounds useful as jak1 inhibitors. (n.d.). Google Patents.
- Larsson, S., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(15), 8144-8161.
- Wang, T., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Journal of Medicinal Chemistry, 65(21), 14389-14403.
- Al-Attas, R., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(10), 1264.
- Asad, M., et al. (2025).
- Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. (2021). ResearchGate.
- Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). LinkedIn.
- JAK STAT Signaling Pathway. (n.d.). Advanced Cell Diagnostics.
- Kim, D., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 53, 128451.
- Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. (2021).
- 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. (n.d.). PubChem.
- Metabolites of the janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-. (n.d.). Patexia.
- Yang, B., et al. (2018). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)- pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2463-2467.
- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2021). MDPI.
Sources
- 1. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. aspirasci.com [aspirasci.com]
- 8. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | 24391-41-1 [chemicalbook.com]
- 16. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of FtsZ Inhibition by 4-Substituted 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the global fight against antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a compelling and clinically unexploited therapeutic target.[1] FtsZ, a prokaryotic homolog of eukaryotic tubulin, is essential for bacterial cytokinesis.[2][3] It polymerizes at the mid-cell to form the Z-ring, a dynamic scaffold that recruits other proteins to initiate septum formation and cell division.[4][5][6] Disrupting this process leads to cell filamentation and ultimately, bacterial death, offering a promising avenue for novel antibiotic development.[7][8]
This guide provides an in-depth comparison and validation workflow for a novel class of FtsZ inhibitors: 4-substituted 7H-pyrrolo[2,3-d]pyrimidines. We will dissect the experimental methodologies required to rigorously validate their mechanism of action, benchmark their performance against established inhibitors, and provide the technical rationale behind each step, reflecting the scientific integrity expected in drug discovery.
The FtsZ Polymerization Cycle: A Target for Inhibition
FtsZ function is a dynamic cycle of GTP-dependent polymerization and GTPase-activity-driven depolymerization. This delicate equilibrium is the primary target for small-molecule inhibitors. These agents can perturb FtsZ function through several distinct mechanisms, which dictates the experimental strategy for their validation.[9][10]
-
Inhibition of Polymerization: Compounds can bind to FtsZ monomers, preventing their assembly into protofilaments.
-
Inhibition of GTPase Activity: By targeting the GTP-binding site or an allosteric site, inhibitors can reduce the rate of GTP hydrolysis, which is crucial for the dynamic turnover of the Z-ring.[7]
-
Stabilization of Polymers: Some inhibitors, akin to Taxol's effect on tubulin, bind to and hyper-stabilize FtsZ protofilaments, leading to non-functional, rigid structures that disrupt the dynamic Z-ring.[11][12]
Caption: Mechanisms of FtsZ inhibition targeting the polymerization cycle.
A Validated Workflow for Characterizing Novel FtsZ Inhibitors
The validation of a potential FtsZ inhibitor is a multi-step process, progressing from broad antibacterial screening to specific biochemical and cell-based assays that confirm the mechanism of action. This workflow ensures that the observed antibacterial activity is directly attributable to the targeting of FtsZ.
Caption: Experimental workflow for FtsZ inhibitor characterization.
Part 1: In Vitro Biochemical Validation
The foundational step is to demonstrate a direct interaction between the compound and purified FtsZ protein, and to quantify the functional consequences of this interaction.
Causality: FtsZ polymerization is intrinsically linked to its GTPase activity.[13] Measuring the rate of GTP hydrolysis in the presence of an inhibitor is a primary indicator of target engagement. A reduction in GTPase activity strongly suggests that the compound is interfering with FtsZ's function.[7]
Protocol: Malachite Green-Based Colorimetric Assay This method quantifies the amount of inorganic phosphate (Pi) released during GTP hydrolysis.[14]
-
Protein Preparation: Use highly purified FtsZ protein. For this guide, we reference Xanthomonas oryzae pv. oryzae FtsZ (XooFtsZ).[15]
-
Reaction Buffer: Prepare a suitable polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂). Buffer conditions can significantly influence FtsZ polymerization and should be optimized.[16][17]
-
Inhibitor Preparation: Prepare a stock solution of the 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivative (e.g., compound B₆) in DMSO and create serial dilutions.[15]
-
Reaction Setup (96-well plate):
-
To each well, add FtsZ protein (e.g., final concentration of 5 µM).
-
Add varying concentrations of the test compound. Include a DMSO-only control.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
-
Initiation: Start the reaction by adding GTP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Termination & Detection: Stop the reaction by adding EDTA. Add Malachite Green reagent, which forms a colored complex with the released phosphate.
-
Measurement: Read the absorbance at 620-650 nm.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value—the concentration of inhibitor required to reduce GTPase activity by 50%.[7]
Causality: Directly observing the effect of a compound on FtsZ filament formation provides crucial mechanistic insight. This can be monitored in real-time via light scattering or by quantifying polymers via sedimentation.[16][18]
Protocol: Right-Angle Light Scattering This technique measures the increase in light scatter as FtsZ monomers assemble into larger protofilaments.
-
Setup: Use a fluorometer with the excitation and emission wavelengths set to 350 nm.
-
Reaction Mix: In a quartz cuvette, combine purified FtsZ (e.g., 12 µM) in polymerization buffer with the desired concentration of the test compound or DMSO control.
-
Baseline: Record a stable baseline signal for ~60 seconds.
-
Initiation: Initiate polymerization by adding GTP (e.g., 1 mM final concentration).
-
Monitoring: Record the change in light scattering signal over time (e.g., 10-20 minutes). An effective inhibitor will show a reduced rate and extent of signal increase compared to the control.
Part 2: Cell-Based Validation
Demonstrating that a compound affects purified FtsZ is essential, but it is equally critical to validate that this mechanism is responsible for the antibacterial effect in a cellular context.
Causality: The MIC assay is the gold standard for quantifying a compound's antibacterial potency.[4] It determines the lowest concentration required to inhibit the visible growth of a bacterium.
Protocol: Broth Microdilution Method (CLSI Guidelines) [4]
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well. Include a positive control (bacteria, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[19]
Causality: Since FtsZ is essential for cell division, its inhibition leads to a distinct and observable phenotype: bacterial filamentation.[8] Cells continue to grow in length but are unable to divide, resulting in elongated, filamentous structures.[20]
Protocol: Phase-Contrast or Fluorescence Microscopy
-
Cell Culture: Grow the target bacteria (e.g., Bacillus subtilis or E. coli) to the mid-logarithmic phase of growth.
-
Treatment: Treat the bacterial culture with the test compound at a concentration near its MIC (e.g., 1x or 2x MIC) for a defined period (e.g., 2-4 hours). Include an untreated control.
-
Sample Preparation: Place a small volume of the treated and untreated cultures onto a microscope slide and cover with a coverslip.
-
Visualization: Observe the cells using a phase-contrast microscope. FtsZ inhibition will be evident by a significant increase in average cell length compared to the control cells, which will exhibit normal morphology.[15]
Comparative Performance Analysis
To contextualize the potency of the 4-substituted 7H-pyrrolo[2,3-d]pyrimidine scaffold, we compare the bioactivity of a representative compound, B₆ , with well-characterized FtsZ inhibitors.[15]
Table 1: Bioactivity of Representative FtsZ Inhibitors
| Inhibitor Class | Compound | Target Organism | IC₅₀ (GTPase Assay) | MIC (µg/mL) | Primary Mechanism |
| Pyrrolo[2,3-d]pyrimidine | B₆ | Xanthomonas oryzae pv. oryzae | 235.0 µM | 4.65 | Inhibition of GTPase Activity[15] |
| Benzamide | PC190723 | Staphylococcus aureus | 0.055 µM | 0.5 - 1.0 | Stabilization of FtsZ Polymers[12][19] |
| Plant Alkaloid | Berberine | Staphylococcus aureus | 272 µM | 2 - 8 | Inhibition of Assembly & GTPase Activity[19][21][22] |
Note: IC₅₀ and MIC values are highly dependent on the specific bacterial species and assay conditions. This table serves as a comparative reference.
The data indicates that while compound B₆ shows promising antibacterial activity against Xoo, its in vitro potency against the FtsZ GTPase activity is comparable to that of berberine but significantly less potent than PC190723.[15][19][22] However, its low MIC value suggests excellent cell permeability or potential engagement of additional mechanisms within the cell. PC190723 remains a benchmark due to its nanomolar potency against S. aureus FtsZ, which is attributed to its distinct mechanism of stabilizing FtsZ polymers.[11][19]
Conclusion: A Promising New Scaffold for FtsZ Inhibitor Development
The validation of 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives, exemplified by compound B₆, demonstrates a scientifically rigorous pathway from initial antibacterial screening to definitive target engagement. Through a systematic workflow encompassing biochemical (GTPase activity) and cell-based (MIC, morphology) assays, this chemical class has been validated as a legitimate inhibitor of FtsZ.[15]
While the in vitro potency of the initial hits may not yet match that of leading compounds like PC190723, the pyrrolo[2,3-d]pyrimidine scaffold represents a novel and promising starting point for further medicinal chemistry optimization. The strong antibacterial activity coupled with a confirmed mechanism of action underscores its potential in the development of next-generation antibiotics targeting the crucial process of bacterial cell division.
References
- Mechanism of Action of the Cell-Division Inhibitor PC190723: Modulation of FtsZ Assembly Cooperativity. Journal of the American Chemical Society.
- Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor. PubMed Central.
- Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor. ACS Chemical Biology.
- Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity. PubMed.
- The inhibition mechanism of FtsZ inhibitors. ResearchGate.
- A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen. Journal of Cell Science.
- Berberine targets assembly of Escherichia coli cell division protein FtsZ. PubMed.
- Comparison of small molecule inhibitors of the bacterial cell division protein FtsZ and identification of a reliable cross-species inhibitor. PubMed.
- A Comparative Analysis of FtsZ-IN-9 and Other Prominent FtsZ Inhibitors for Antibacterial Drug Discovery. Benchchem.
- FtsZ Polymerization Assays: Simple Protocols and Considerations. University of Groningen Research Portal.
- Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine. PLoS ONE.
- Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine. ResearchGate.
- Comparative Efficacy of FtsZ Inhibitors Against Methicillin-Resistant Staphylococcus aureus (MRSA). Benchchem.
- FtsZ-Independent Mechanism of Division Inhibition by the Small Molecule PC190723 in Escherichia coli. PubMed.
- Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ. MDPI.
- Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity. PLoS ONE.
- FtsZ polymerization assays: simple protocols and considerations. Sigma-Aldrich.
- What are FtsZ inhibitors and how do they work?. Synthelia.
- FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview. YouTube.
- FtsZ Polymerization Assays: Simple Protocols and Considerations. PubMed Central.
- FtsZ Polymerization Assays: Simple Protocols and Considerations. ResearchGate.
- (PDF) Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity. ResearchGate.
- Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality. PNAS.
- Synthetic inhibitors of bacterial cell division targeting the GTP-binding site of FtsZ.. Europe PMC.
- Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. PubMed Central.
- The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. PubMed Central.
- The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay. PubMed Central.
- GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus. eLife.
- The Impact of FtsZ Inhibitors on Bacterial Cell Division and Morphology: A Technical Guide. Benchchem.
- The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. ACS Publications.
- Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. PubMed Central.
- Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation. PubMed.
- Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. PubMed.
- Effect of FtsZ inhibition on the morphology of rod-shaped bacteria. ResearchGate.
- A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target. PubMed Central.
- Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed.
- (PDF) Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. ResearchGate.
- Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment.. Semantic Scholar.
- The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen.
Sources
- 1. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites [mdpi.com]
- 2. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of small molecule inhibitors of the bacterial cell division protein FtsZ and identification of a reliable cross-species inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.rug.nl [research.rug.nl]
- 17. merckmillipore.com [merckmillipore.com]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Berberine targets assembly of Escherichia coli cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
As a key building block in medicinal and organic chemistry, particularly for developing kinase inhibitors and other pharmaceutical agents, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a compound frequently handled by researchers and drug development professionals.[1][2] Its proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for managing this compound's waste stream, ensuring the safety of personnel and full compliance with environmental regulations.
Hazard Identification: The Foundation of Safe Disposal
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent hazards is essential. This risk assessment directly informs the selection of personal protective equipment (PPE), segregation protocols, and emergency procedures. The compound is classified as hazardous, and its handling requires significant precautions.[3][4][5][6][7]
The primary hazards, according to the Globally Harmonized System (GHS), are summarized below. Note that the signal word "Danger" is used to reflect the most severe classifications reported, such as "Toxic if swallowed."[3][4][5]
| Hazard Category | Pictogram | Signal Word | Hazard Statements | Key Prevention Measures (Precautionary Statements) |
| Acute Toxicity | Skull and Crossbones | Danger | H301: Toxic if swallowed.[3][4][5]H311: Toxic in contact with skin.[3]H331: Toxic if inhaled.[3] | P261: Avoid breathing dust.[3][6][7]P264: Wash hands and exposed skin thoroughly after handling.[3][5][8]P270: Do not eat, drink or smoke when using this product.[3][5][8]P280: Wear protective gloves/protective clothing/eye protection.[3] |
| Skin & Eye Irritation | Exclamation Mark | Warning | H315: Causes skin irritation.[3][4][6][7]H319: Causes serious eye irritation.[3][4][6][7] | P280: Wear protective gloves/eye protection.[3] |
| Respiratory Irritation | Exclamation Mark | Warning | H335: May cause respiratory irritation.[3][4][6][7] | P271: Use only outdoors or in a well-ventilated area.[3] |
Expert Insight: The presence of a chlorinated pyrimidine ring means this compound is a halogenated organic compound . This is the single most important classification for disposal, as it dictates that the waste must be segregated from non-halogenated streams to ensure it undergoes the correct high-temperature incineration process equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[9][10][11]
Pre-Disposal Protocol: Segregation and Containerization
Proper segregation is the cornerstone of a safe and compliant chemical waste management program.[12] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process, increasing costs and environmental risk.
Step-by-Step Segregation and Labeling
-
Designate a Waste Area: Establish a specific, well-ventilated area within the lab, preferably in a secondary containment tray inside a fume hood or a designated cabinet, for accumulating this waste.
-
Select Appropriate Containers:
-
Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid for collecting pure surplus compound or contaminated materials like weighing paper, gloves, and absorbent pads.[11]
-
Liquid Waste: If the compound is in solution, use a dedicated, clearly marked HDPE or glass solvent waste container. Ensure the container is compatible with the solvent used.
-
-
Label Containers Immediately: Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Toxic," "Irritant"
-
The designation: "Halogenated Organic Waste"
-
An accumulation start date.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[11][13] This prevents the release of toxic dust or vapors.
Waste Segregation Workflow
The following diagram outlines the initial decision-making process for segregating waste related to this compound.
Caption: Initial workflow for segregating solid and liquid hazardous waste.
Disposal Procedure for Laboratory-Scale Quantities
This protocol outlines the step-by-step process for handling and preparing the waste for final pickup by a licensed disposal service.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Given the compound's toxicity and irritant properties, a comprehensive PPE strategy is mandatory.[3]
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended).
-
Eye Protection: Chemical safety goggles are required. For tasks with a higher splash risk, use a full-face shield.
-
Body Protection: A lab coat must be worn and kept buttoned. For handling larger quantities, a chemically resistant apron is advised.
-
Respiratory Protection: All handling of the solid compound must be done in a certified chemical fume hood to prevent inhalation of dust.[3][9]
Step 2: Collecting Solid Waste
-
Work in a Fume Hood: Place the designated "Halogenated Solid Waste" container inside the fume hood.
-
Transfer Surplus Chemical: Carefully transfer any unused or surplus solid chemical directly into the waste container using a dedicated spatula.
-
Contain Contaminated Materials: Place any items grossly contaminated with the solid—such as weighing boats, contaminated gloves, or absorbent paper used for cleaning the balance—into the same container.
-
Avoid Dust Generation: Use dry clean-up procedures. Do not sweep dry powder.[3][9] If cleaning a surface, gently wipe with a damp cloth (wetted with an appropriate solvent like isopropanol) and dispose of the cloth as solid waste.
-
Seal the Container: Securely close the container lid immediately after adding waste.
Step 3: Collecting Liquid Waste
-
Identify the Correct Stream: Solutions containing this compound must be disposed of in the "Halogenated Liquid Waste" stream.
-
Transfer Solutions: Using a funnel, carefully pour the waste solution from your flask or beaker into the designated liquid waste container.
-
Rinse Glassware: Rinse the emptied glassware with a small amount of a suitable solvent (e.g., the solvent used in the experiment) and pour this rinsing into the same halogenated liquid waste container. This ensures residual compound is captured.
-
Seal the Container: Securely close the container lid. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
Step 4: Final Steps and Professional Disposal
-
Store Securely: Store the sealed and labeled waste containers in your lab's designated satellite accumulation area, ensuring they are segregated from incompatible materials like acids and bases.[12]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup.[9][14] Provide them with the exact chemical name and hazard information.
-
Never Use Drains or Trash: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink.[3][9][10] This is illegal and environmentally hazardous.
Emergency Procedures: Spill and Exposure Management
Accidents happen, and preparedness is key to mitigating harm.
First Aid Measures
Immediate and correct first aid is critical.[3][14]
-
Ingestion: IF SWALLOWED, immediately call a POISON CENTER or doctor.[3][14] Rinse the mouth with water. Do NOT induce vomiting.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][9]
Spill Response Protocol
The response depends on the scale of the spill.
-
Alert and Assess: Alert personnel in the immediate area. Assess the spill size and the risk of exposure. If the spill is large or you feel unwell, evacuate the area and call your institution's emergency number.
-
Control and Contain (Small Spills Only): For minor spills (<1g) inside a fume hood:
-
Ensure your PPE is adequate.
-
Cover the spill with an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials like paper towels directly on the dry powder.
-
Carefully scoop the mixture into the "Halogenated Solid Waste" container.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials in the solid waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution.
Spill Response Workflow
Caption: Decision workflow for responding to a laboratory chemical spill.
References
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682.
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
- Laboratory chemical waste disposal guidelines. University of Otago. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- WASTE MANAGEMENT Guidelines. The University of Edinburgh. [Link]
- Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 908287-21-8 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.cn [capotchem.cn]
- 10. otago.ac.nz [otago.ac.nz]
- 11. ethz.ch [ethz.ch]
- 12. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 13. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 14. fishersci.com [fishersci.com]
Navigating the Safe Handling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Guide for Laboratory Professionals
As the landscape of pharmaceutical research evolves, so does the potency of the chemical entities we handle. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents, is one such compound that demands meticulous handling and respect for its potential hazards.[1] This guide provides a comprehensive framework for the safe use of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Adversary
Before any work with this compound commences, a thorough understanding of its hazard profile is paramount. This compound is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation.[2][3]
Summary of Key Hazards:
| Hazard Class | GHS Classification | Potential Effects |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed[3][4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2][3][6] |
Given these hazards, a risk assessment should be conducted for every procedure involving this compound. This involves evaluating the quantity of material being used, the potential for dust or aerosol generation, and the duration of the handling task.
Engineering Controls: The First Line of Defense
The primary strategy for mitigating exposure to hazardous chemicals is through robust engineering controls.[7] Personal protective equipment (PPE) should be considered the last line of defense, used in conjunction with, not as a replacement for, these foundational safety measures.
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound in powdered form or in volatile solvents must be conducted in a certified chemical fume hood.[8][9] This is critical to prevent the inhalation of dust or vapors.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of any potential contaminants.[7]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE ensemble is mandatory when handling this compound.[8] The selection of appropriate PPE is crucial to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[8] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent the aerosolization of particles.[8] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[8][10] | Protects the eyes and face from splashes or airborne particles of the compound.[8] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[8] | Protects the body and personal clothing from contamination. The design ensures maximum coverage.[8] |
| Respiratory Protection | For handling powder or in situations with a high risk of aerosolization, a minimum of an N95 or FFP2 respirator is recommended. A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations.[8] | Prevents the inhalation of the compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[8][11] | Prevents tracking of contamination outside of the designated work area.[8] |
Donning and Doffing PPE: A Procedural Approach
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Safe Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure.
-
Preparation:
-
Designate a specific area within the fume hood for the handling of this compound.
-
Ensure all necessary equipment, including weighing paper, spatulas, and reaction vessels, are present in the fume hood before introducing the chemical.
-
Have a clearly labeled waste container ready for the disposal of contaminated materials.[2]
-
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood.
-
Use a micro-spatula to carefully transfer the solid material, avoiding the generation of dust.
-
Close the primary container immediately after use.[7]
-
-
In-Use Procedures:
-
Post-Handling:
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4][12]
-
Minor Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[2][4] Clean the spill area with an appropriate decontaminating solution.
-
Major Spill: Evacuate the area and contact your institution's environmental health and safety department immediately.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[4]
-
Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to institutional guidelines.
Caption: A logical flow diagram for the proper disposal of waste contaminated with this compound.
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment for yourself and your colleagues.
References
- Potent compound safety in the laboratory - tks. (n.d.). Agro FOOD Industry Hi-tech.
- Material Safety Data Sheet. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET. (2024, February 7). Fisher Scientific.
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. (n.d.). PubChem.
- Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2). Pharmaceutical Technology.
- Good laboratory practices in the pharmaceutical industry. (2023, December 12). Enhesa.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Medtecs.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
- Personal Protective Equipment. (n.d.). Environmental Health & Safety Services.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.es [fishersci.es]
- 5. Page loading... [guidechem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. echemi.com [echemi.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
